molecular formula C15H18 B196121 Cadalene CAS No. 483-78-3

Cadalene

Cat. No.: B196121
CAS No.: 483-78-3
M. Wt: 198.3 g/mol
InChI Key: VMOJIHDTVZTGDO-UHFFFAOYSA-N
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Description

Cadalene (CAS 483-78-3), also known as cadalin or 1,6-dimethyl-4-(propan-2-yl)naphthalene, is a polycyclic aromatic hydrocarbon with the molecular formula C15H18 and a cadinane skeleton . It is a colorless liquid with a boiling point of approximately 302.9 °C and a flash point of 140.3 °C . In geochemical research, this compound is a critical biomarker derived from sesquiterpenes, which are ubiquitous in the essential oils of higher plants . Its presence and relative abundance in sediments and crude oils are used as a key indicator for assessing terrestrial organic matter input in paleoenvironments . The ratio of retene to this compound, for example, can help reveal the relative contribution of Pinaceae family conifers in ancient biospheres . Studies have utilized this compound to understand thermal maturity and the thermal histories of sediments in basins such as the Gippsland Basin in Australia . In the biomedical field, this compound and its derivatives are emerging as compounds of interest for their biological activity. Recent scientific investigations have focused on cadinane-type sesquiterpenes, such as 7-hydroxy-3,4-dihydrothis compound—a natural product found in Heterotheca inuloides . Research indicates that this compound exhibits promising cytotoxic effects against breast cancer cell lines (e.g., MCF7) by inducing oxidative stress-mediated apoptosis, increasing intracellular ROS levels, lipid peroxidation, and caspase-3 activity . This highlights the potential of the this compound structure as a promising scaffold in pharmacological research . This product is intended for laboratory and research applications only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment, as it may form combustible dust concentrations and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethyl-4-propan-2-ylnaphthalene
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InChI

InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMOJIHDTVZTGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
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DSSTOX Substance ID

DTXSID40197483
Record name Cadalene
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Molecular Weight

198.30 g/mol
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Physical Description

Solid
Record name Cadalene
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CAS No.

483-78-3
Record name Cadalene
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Record name Cadalene
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Record name Naphthalene, 1,6-dimethyl-4-(1-methylethyl)
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Record name CADALENE
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Foundational & Exploratory

Physicochemical Properties of Cadalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic sesquiterpene with the chemical formula C₁₅H₁₈.[1][2] As a naturally occurring hydrocarbon, it is found in the essential oils of various plants and serves as a significant biomarker in paleobotanical and geochemical studies. Beyond its role as a biomarker, this compound and its derivatives have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which can be attributed to different experimental conditions and measurement techniques.

PropertyValueSource(s)
IUPAC Name 1,6-dimethyl-4-(propan-2-yl)naphthalene[1][2]
Synonyms Cadalin, 4-Isopropyl-1,6-dimethylnaphthalene[1]
Chemical Formula C₁₅H₁₈[1][2]
Molecular Weight 198.30 g/mol [1][3]
Appearance Colorless to pale yellow liquid[4]
Melting Point -14.17 °C (estimate) to 30.50 °C[5][6]
Boiling Point 144-150 °C at 10 Torr; 291-298 °C at 760 mmHg[3][7][8]
Density 0.9667 g/cm³ at 25 °C; 0.9795 g/cm³[5][7]
Refractive Index (n_D²⁵) 1.5785[6][7]
logP (Octanol-Water Partition Coefficient) 5.23 - 5.7[2][9][10]
Water Solubility Insoluble; 0.00017 g/L (predicted)[2][5][7][10]
Solubility in Organic Solvents Soluble in ethanol, hexane, chloroform, benzene, and oils.[5][7][8]
Vapor Pressure 0.001 - 0.002 mmHg at 25 °C (estimated)[8][9]
UV max (in ethanol) 228, 232, 280, 284, 295, 310, 317, 325 nm[7]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key properties of this compound, based on standard methodologies for polycyclic aromatic hydrocarbons and sesquiterpenes.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a substance like this compound, which can be liquid at room temperature, this would be more accurately a freezing point determination.

Methodology: Capillary Method

  • Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.

  • Procedure: The capillary tube is attached to a thermometer and immersed in the oil bath. The bath is heated slowly, at a rate of 1-2 °C per minute, as the expected melting point is approached.

  • Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely melted are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

  • Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Procedure: A sample of this compound (approximately 5-10 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is monitored.

  • Observation: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drops of distillate are collected. This temperature, at a given atmospheric pressure, is the boiling point. The barometric pressure should always be recorded alongside the boiling point.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method (for Water Solubility)

  • Procedure: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the solution is allowed to stand to permit phase separation.

  • An aliquot of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved this compound.

  • Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.

Methodology: Shake-Flask Method

  • Procedure: A known amount of this compound is added to a flask containing pre-saturated octanol and water.

  • The flask is shaken for a sufficient time to allow for partitioning equilibrium to be established.

  • The mixture is then centrifuged to separate the octanol and water layers.

  • Analysis: The concentration of this compound in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV or GC-MS).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_analysis Analytical Characterization synthesis Synthesis/Purification of this compound mp Melting Point (Capillary Method) synthesis->mp Purified Sample bp Boiling Point (Distillation) synthesis->bp Purified Sample sol Solubility (Shake-Flask) synthesis->sol Purified Sample logp logP (Shake-Flask) synthesis->logp Purified Sample nmr NMR Spectroscopy synthesis->nmr Structural Confirmation hplc HPLC-UV sol->hplc Aqueous Phase Analysis gcms GC-MS logp->gcms Phase Analysis

Caption: Workflow for the experimental determination of this compound's physicochemical properties.

Proposed Anti-Inflammatory Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, based on the known activities of other sesquiterpenes and related natural products, a plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

anti_inflammatory_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus nfkb_nucleus NF-κB (p65/p50) gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb_nucleus->gene_expression induces This compound This compound This compound->ikb_kinase inhibits ikb_nfkb IκBα-NF-κB Complex

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound, a naturally occurring sesquiterpene, possesses a distinct set of physicochemical properties that are fundamental to understanding its environmental fate and potential biological applications. This guide provides a consolidated resource for researchers, presenting key quantitative data and outlining the standard experimental methodologies for their validation. The proposed involvement of this compound in modulating inflammatory pathways, such as the NF-κB cascade, highlights a promising area for future research in drug discovery and development. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic sesquiterpenoid hydrocarbon that has garnered significant interest within the scientific community. As a derivative of cadinane-type sesquiterpenes, it is found in the essential oils of a diverse array of higher plants. Beyond its role as a biomarker in paleobotanical studies, this compound and its derivatives are being explored for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an elucidation of its biosynthetic pathway.

Natural Sources of this compound

This compound is a constituent of the essential oils of numerous plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the quantitative data available for this compound and its direct precursor, δ-cadinene, in several plant species.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference(s)
Cedrus atlantica (Atlas Cedar)Woodδ-Cadinene36.35%[1]
Juniperus communis (Common Juniper)Branchesδ-Cadinene2.1 - 4.8%[2]
Berriesδ-Cadinene1.5%[3]
Pinus sylvestris (Scots Pine)Needlesδ-Cadinene4.0 - 14.9%[4]
Torreya grandis (Chinese Torreya)Arilsδ-Cadinene3.42 - 11.76%[5][6]
Peelδ-Cadinene4.24 - 4.82%[7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). In plants, the key enzyme responsible for the formation of the cadinane skeleton is (+)-δ-cadinene synthase . This enzyme catalyzes the cyclization of FPP to form (+)-δ-cadinene. Subsequent dehydrogenation of δ-cadinene yields this compound. The biosynthesis of gossypol in cotton provides a well-studied example of this pathway.[1][8][9][10]

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP +)-δ-cadinene synthase Germacradienyl_Cation Germacradienyl Cation NPP->Germacradienyl_Cation Cadinyl_Cation Cadinyl Cation Germacradienyl_Cation->Cadinyl_Cation delta_Cadinene (+)-δ-Cadinene Cadinyl_Cation->delta_Cadinene This compound This compound delta_Cadinene->this compound Dehydrogenation

Caption: Biosynthesis pathway of this compound from FPP.

Experimental Protocols

The isolation of this compound from plant sources typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification to isolate the target compound.

I. Extraction of Essential Oil by Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant material without the need for high temperatures that could degrade the target molecules.

Materials:

  • Fresh or dried plant material (e.g., wood chips, needles, leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)

  • Heating mantle

  • Organic solvent (e.g., n-hexane, diethyl ether)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: The plant material should be coarsely ground or chopped to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask and add a sufficient amount of distilled water to the boiling flask.

  • Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils. The mixture of steam and essential oil vapor will then travel to the condenser.

  • Condensation and Collection: The vapor is cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in the receiving flask.

  • Extraction of Essential Oil: Transfer the collected distillate to a separatory funnel. Add an appropriate organic solvent (e.g., n-hexane) to extract the essential oil from the aqueous phase. Shake the funnel vigorously, venting periodically.

  • Separation and Drying: Allow the layers to separate. Collect the organic layer containing the essential oil. Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Experimental_Workflow_for_Cadalene_Isolation Plant_Material Plant Material (e.g., Cedrus atlantica wood) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Column_Chromatography Column Chromatography Crude_Essential_Oil->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Analysis Analysis of Fractions (GC-MS, TLC) Fractions->Analysis Purified_this compound Purified this compound Analysis->Purified_this compound

Caption: General workflow for the isolation of this compound.

II. Purification of this compound by Column Chromatography

Column chromatography is a standard technique for separating individual components from a complex mixture like an essential oil based on their different affinities for the stationary and mobile phases.

Materials:

  • Crude essential oil

  • Silica gel (for column chromatography)

  • Non-polar solvent (e.g., n-hexane)

  • Polar solvent (e.g., ethyl acetate)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Due to its relatively non-polar nature, this compound will travel down the column with the solvent. A gradient of increasing polarity (by gradually adding a polar solvent like ethyl acetate to the mobile phase) can be used to separate compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions using collection tubes.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Spot small amounts of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Solvent Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

III. Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture.

Protocol Outline:

  • Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC-MS Analysis: Inject a small volume of the prepared sample into the GC-MS system.

    • Gas Chromatograph (GC): The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

    • Mass Spectrometer (MS): As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve can be generated using a certified standard of this compound.[11][12]

Conclusion

This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed protocols for its isolation and characterization. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The continued exploration of this compound and its derivatives from diverse botanical sources holds promise for the discovery of novel bioactive compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a naturally occurring bicyclic aromatic sesquiterpene.[1][2] As a significant biomarker in paleobotanical studies and a constituent of various essential oils, its unambiguous identification is crucial.[1] This guide provides a detailed overview of the mass spectrometric and infrared spectroscopic characteristics of this compound, complete with experimental protocols and data analysis to facilitate its identification and characterization in complex matrices.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound and other sesquiterpenes is outlined below. This protocol is a composite based on common practices for analyzing similar volatile compounds.[3][4][5][6]

1. Sample Preparation:

  • Samples containing this compound (e.g., essential oils, plant extracts) are typically diluted in a volatile organic solvent such as hexane or ethyl acetate to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[3]

  • For solid samples, solvent extraction (e.g., ultrasonic extraction) may be employed to isolate the volatile components.

2. Instrumentation:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.[3]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating sesquiterpenes.[3]

  • Mass Spectrometer: An Agilent 5977A Mass Selective Detector or a similar quadrupole mass spectrometer.[3]

3. GC Conditions:

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL.[3]

  • Injection Mode: Splitless mode is often used for trace analysis to enhance sensitivity.[3][5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50-60 °C, hold for 2 minutes.[3][5]

    • Ramp to 180 °C at a rate of 10 °C/min.[3]

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5-10 minutes.[3][5]

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

  • Ion Source Temperature: 230 °C.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Scan Range: m/z 50-600.[5]

5. Data Analysis:

  • Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a reference standard or with entries in a spectral library (e.g., NIST, Wiley).

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of this compound is C₁₅H₁₈, with a molecular weight of 198.3 g/mol .[1]

m/zRelative Abundance (%)Proposed Fragment
19846.0[M]⁺ (Molecular Ion)
183100.0[M-CH₃]⁺
16826.1[M-C₂H₆]⁺ or [M-2CH₃]⁺
16710.9[M-CH₃-CH₄]⁺
16510.1[M-CH₃-H₂O]⁺ (rearrangement)
15313.1[M-C₃H₇]⁺
1528.4[M-C₃H₈]⁺
1414.5[M-C₄H₉]⁺

Data sourced from ChemicalBook.[7]

Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization primarily involves the loss of alkyl groups from the naphthalene core. The base peak at m/z 183 corresponds to the loss of a methyl group ([M-15]⁺), which is a very stable tropylium-like cation. Subsequent fragmentations involve the loss of other alkyl fragments and rearrangements.

Cadalene_Fragmentation M This compound m/z = 198 [M]⁺ F1 [M-CH₃]⁺ m/z = 183 M->F1 - CH₃• F2 [M-C₃H₇]⁺ m/z = 153 M->F2 - C₃H₇• F3 [M-2CH₃]⁺ m/z = 168 F1->F3 - CH₃•

Fragmentation pathway of this compound in Mass Spectrometry.

Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For this compound, an aromatic hydrocarbon, the IR spectrum will be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the alkyl substituents.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound can be obtained from a neat liquid sample using a capillary cell.[8]

1. Sample Preparation:

  • As this compound is a liquid at room temperature, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

2. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two™ or equivalent, is used.

3. FTIR Conditions:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

4. Data Analysis:

  • The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound.

Infrared Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the typical absorption regions for aromatic and aliphatic hydrocarbons.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic C-H
2960-2850C-H StretchAliphatic C-H (methyl and isopropyl groups)
~1600, ~1500C=C StretchAromatic ring skeletal vibrations
1470-1450C-H BendAliphatic C-H (scissoring)
1385-1365C-H BendAliphatic C-H (from isopropyl group - doublet)
900-690C-H Bend (out-of-plane)Aromatic C-H
Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using either GC-MS or FTIR, and subsequent data interpretation to confirm the structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Sample containing this compound Dilution Dilution in Solvent (for GC-MS) Prep->Dilution Neat Neat Liquid Film (for FTIR) Prep->Neat GCMS GC-MS Analysis Dilution->GCMS FTIR FTIR Analysis Neat->FTIR MS_Data Mass Spectrum (m/z vs. Abundance) GCMS->MS_Data IR_Data IR Spectrum (%T vs. Wavenumber) FTIR->IR_Data Structure Structural Confirmation of this compound MS_Data->Structure IR_Data->Structure

General workflow for the spectroscopic analysis of this compound.

References

Biosynthesis of Cadalene in Higher Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a sesquiterpenoid found in many higher plants. It and its derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in higher plants, with a focus on the key enzymes, regulatory mechanisms, and experimental protocols for its study. The primary model for this pathway is cotton (Gossypium arboreum), a known producer of this compound-derived phytoalexins.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The subsequent steps leading to this compound are outlined below.

1. Formation of Farnesyl Pyrophosphate (FPP):

Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[1] FPP is a critical branch-point intermediate in terpenoid biosynthesis, serving as the direct precursor for all sesquiterpenes.[1][2]

2. Cyclization of FPP to (+)-δ-Cadinene:

The first committed step in the biosynthesis of cadinane-type sesquiterpenes is the cyclization of FPP to (+)-δ-cadinene.[3] This reaction is catalyzed by the enzyme (+)-δ-cadinene synthase (EC 4.2.3.13).[4][5] In cotton, this enzyme is encoded by a complex gene family, which is divided into two subfamilies: cad1-A and cad1-C.

3. Conversion of (+)-δ-Cadinene to this compound:

The final steps from (+)-δ-cadinene to this compound involve a series of oxidation and dehydration reactions, although the specific enzymes catalyzing these transformations in higher plants are not yet fully elucidated.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of this compound and its derivatives in Gossypium species.

ParameterValueSpeciesConditionReference
(+)-δ-Cadinene Synthase Kinetics Gossypium arboreumIn vitro
Km (FPP)3.2 ± 0.5 µMG. arboreumWild-type enzyme[1]
kcat0.010 ± 0.001 s-1G. arboreumWild-type enzyme[1]
Phytoalexin Accumulation Gossypium spp.In vivo, after V. dahliae inoculation
Hemigossypol23.9 µg/g fresh tissueG. barbadense (resistant)48 hours post-inoculation[6]
Desoxyhemigossypol10.5 µg/g fresh tissueG. barbadense (resistant)48 hours post-inoculation[6]
Gossypol1.2% of seed kernel dry weightG. hirsutumMature seeds (60 DPA)[7]
Precursor Concentration Mammalian tissuesNormal physiological conditions
Farnesyl Pyrophosphate (FPP)0.320 - 0.364 nmol/g wet tissueMouse (kidney, liver, heart)-[8]

DPA: Days Post-Anthesis

Regulatory Mechanisms

The biosynthesis of this compound and related sesquiterpenoids in cotton is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, such as pathogen attack.

Elicitor-Mediated Induction

Fungal elicitors, such as those from the pathogen Verticillium dahliae, are potent inducers of this compound biosynthesis.[6][7] The perception of these elicitors at the plant cell surface triggers a complex signaling cascade that leads to the upregulation of genes encoding key biosynthetic enzymes, particularly (+)-δ-cadinene synthase.

Role of Phytohormones

The signaling pathways of several phytohormones, including jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), are intricately involved in the defense response and the induction of secondary metabolite biosynthesis.[9][10][11][12][13] In cotton, elicitor treatment leads to the activation of these hormonal signaling pathways, which then act synergistically to induce the expression of defense-related genes, including those in the this compound pathway.

Experimental Protocols

(+)-δ-Cadinene Synthase Enzyme Assay

This protocol is adapted from a radiochemical assay used for sesquiterpene cyclases.

Materials:

  • Plant tissue (e.g., cotton seedlings)

  • Extraction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% β-mercaptoethanol, 20% glycerol

  • Assay buffer: 25 mM HEPES (pH 7.5), 15 mM MgCl₂, 5 mM DTT

  • [1-³H]-Farnesyl pyrophosphate (radiolabeled substrate)

  • Unlabeled farnesyl pyrophosphate

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction: In a glass vial, prepare the reaction mixture containing 200 µL of assay buffer, a known amount of protein extract (e.g., 15 µg), and a mixture of labeled and unlabeled FPP (e.g., 3.5 nmol total FPP with a specific activity of ~5.55 kBq/nmol).[3]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Extraction of Sesquiterpenes: Stop the reaction by adding an equal volume of hexane or pentane. Vortex vigorously to extract the nonpolar sesquiterpene products. Centrifuge to separate the phases.

  • Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the organic phase, the specific activity of the substrate, the amount of protein used, and the incubation time.

Analysis of cad1 Gene Expression by qRT-PCR

Materials:

  • Cotton tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • RNA extraction kit suitable for plant tissues with high polysaccharide and polyphenol content

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for cad1-A and cad1-C genes and a reference gene (e.g., ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Immediately freeze collected cotton tissue in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Extract total RNA using a commercial kit or a CTAB-based method, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target (cad1) and reference genes, and a suitable qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls and a dissociation curve analysis to ensure the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.

Visualizations

Biosynthesis Pathway of this compound

Cadalene_Biosynthesis cluster_precursors Isoprenoid Precursors IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Cadinene (+)-δ-Cadinene FPP->Cadinene (+)-δ-Cadinene Synthase This compound This compound Cadinene->this compound Oxidation & Dehydration

Caption: The core biosynthetic pathway of this compound from isoprenoid precursors.

Elicitor-Induced Signaling Pathway for this compound Biosynthesis

Elicitor_Signaling Elicitor Verticillium dahliae Elicitor Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS MAPK MAPK Cascade Receptor->MAPK Ca Ca²⁺ Influx Receptor->Ca JA Jasmonic Acid (JA) Signaling ROS->JA SA Salicylic Acid (SA) Signaling ROS->SA ET Ethylene (ET) Signaling ROS->ET MAPK->JA MAPK->SA MAPK->ET Ca->JA TFs Transcription Factors (e.g., WRKY) JA->TFs SA->TFs ET->TFs cad1 cad1 Gene Expression TFs->cad1 Cadinene_Synthase (+)-δ-Cadinene Synthase cad1->Cadinene_Synthase Cadalene_Biosynthesis This compound & Phytoalexin Biosynthesis Cadinene_Synthase->Cadalene_Biosynthesis

Caption: A simplified model of the elicitor-induced signaling cascade leading to this compound biosynthesis.

Experimental Workflow for Studying this compound Biosynthesis

Experimental_Workflow Start Plant Material (e.g., Gossypium arboreum) Elicitation Elicitor Treatment (e.g., V. dahliae extract) Start->Elicitation Harvest Harvest Tissue (Time Course) Elicitation->Harvest Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC) Harvest->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression Enzyme_Assay Enzyme Activity Assay Harvest->Enzyme_Assay Data_Integration Data Integration & Pathway Elucidation Metabolite_Analysis->Data_Integration Gene_Expression->Data_Integration Enzyme_Assay->Data_Integration

Caption: A general experimental workflow for the investigation of this compound biosynthesis.

References

Cadalene and its role as a sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cadalene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community. As a polycyclic aromatic hydrocarbon with a cadinane skeleton, it is a common constituent of the essential oils of many higher plants.[1][2] This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural sources, and known biological activities. Furthermore, it outlines key experimental methodologies for its synthesis and analysis, and explores its potential role in drug discovery and development through the modulation of cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound (4-isopropyl-1,6-dimethylnaphthalene) is classified as a sesquiterpenoid, a large class of terpenes composed of three isoprene units.[3][4] Its chemical formula is C₁₅H₁₈.[1] Structurally, it is a polycyclic aromatic hydrocarbon built upon a cadinane skeleton.[1][5] this compound is a hydrophobic and relatively neutral molecule, practically insoluble in water.[4][6] Beyond its presence in the plant kingdom, it serves as a crucial biomarker in paleobotanic studies for analyzing rock sediments, where its ratio to other compounds like retene can indicate the historical prevalence of certain plant genera.[1][5]

G

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its extraction, synthesis, and formulation in research and development settings.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈[1][6][7]
Molecular Weight 198.30 g/mol [1][7]
Appearance Colorless liquid[1]
Boiling Point 291-292 °C at 720 mmHg; 149 °C at 10 mmHg[6]
Density 0.9667 g/cm³ at 25 °C[6]
Refractive Index nD25 1.5785[6]
Water Solubility Insoluble; Estimated at 0.00017 g/L to 0.5822 mg/L at 25 °C[4][5][6][8]
logP (o/w) 5.23 - 5.7[5][8]
UV max 228, 232, 280, 284, 295, 310, 317, 325 nm[6]
CAS Number 483-78-3[1][7]

Natural Sources

This compound is ubiquitous in the essential oils of numerous higher plants.[1][5] Its presence has been identified in a wide variety of species, making it a common phytochemical.

Table of Natural Sources:

Plant/Food ItemReference(s)
Cloves[3][4]
Sugar Apple[3][4]
Rosemary[3][4]
Fig[3][4]
Anise[4]
Abies sibirica[4]
Cinnamomum species[4]
Cyperus rotundus[4]
Juniperus formosana[4]
Lavandula angustifolia[4]
Magnolia obovata[4]
Xylopia aromatica[4]
Dictyopteris divaricata (Brown Algae)[9]
Zelkova serrata[10]
Atlas Cedar (Cedrus atlantica)[11]

Biological Activities and Potential Therapeutic Roles

While research into the specific biological activities of this compound is ongoing, studies on this compound derivatives and related compounds suggest a range of pharmacological effects. These findings provide a foundation for future drug development efforts.

Antioxidant Activity

A derivative, 7-hydroxy-3-methoxy-cadalene, extracted from Zelkova serrata, has demonstrated notable antioxidative effects.[10] In a study involving A/J mice, this compound was shown to counteract oxidative stress induced by the tobacco-specific nitrosamine NNK, a potent carcinogen. The this compound derivative significantly increased glutathione concentration, suggesting a protective role against oxidative damage that can lead to lung tumorigenesis.[10]

Anticancer Potential

The anticancer activity of this compound itself is an emerging area of research. However, related sesquiterpenoids have shown promising results. For instance, δ-cadinene, a closely related isomer, induces concentration- and time-dependent growth inhibition in OVCAR-3 ovarian cancer cells.[12] Its mechanism involves the induction of caspase-dependent apoptosis and cell cycle arrest.[12] Furthermore, 7-hydroxy-3-methoxy-cadalene has been shown to inhibit NNK-induced lung tumorigenesis in mice and affect the cell cycle, apoptosis, and protein translation in A549 lung cancer cells.[8][10] These findings highlight the potential of the this compound scaffold in developing novel anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of many terpenes are well-documented.[13][14][15] While direct studies on this compound are limited, essential oils containing its isomers, such as δ-cadinene and γ-muurolene from Xylopia laevigata, have demonstrated significant anti-inflammatory effects in animal models of carrageenan-induced edema and peritonitis.[16] This suggests that the cadinane skeleton may contribute to modulating inflammatory pathways.

Antimicrobial Properties

Essential oils rich in cadinene isomers have exhibited both antibacterial and antifungal activities.[17][18] For example, the essential oil of Xenophyllum poposum, containing delta-cadinene, epi-alpha-cadinol, and alpha-cadinol, showed activity against several pathogenic bacterial and fungal strains.[17][18] This indicates that this compound and its related compounds could be explored for the development of new antimicrobial agents.

Signaling Pathways in Phytochemical Action

Natural products, including sesquiterpenoids, exert their biological effects by modulating complex intracellular signaling pathways.[19] While specific pathways targeted directly by this compound are still under investigation, the activities of related compounds point towards the involvement of pathways crucial in cancer and inflammation, such as the NF-κB and MAPK/ERK pathways.

G

Experimental Protocols

Isolation of Terpenoids from Natural Sources

A general procedure for isolating terpenoids like this compound from plant material involves two main stages: extraction of the essential oil and subsequent separation of the target compound.

  • Extraction of Essential Oils:

    • Steam Distillation: The most common method. Plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is condensed, and the immiscible oil is separated from the aqueous phase.

    • Solvent Extraction: For heat-sensitive materials, extraction with a volatile solvent like light petroleum at a controlled temperature (e.g., 50°C) is used. The solvent is then removed under reduced pressure to yield the essential oil.[20]

  • Separation of this compound:

    • Fractional Distillation: The crude essential oil, a mixture of numerous terpenoids, is separated based on differences in boiling points. This is performed under reduced pressure to prevent thermal degradation of the compounds.[20]

    • Chromatography: Techniques like gas chromatography (GC) are highly effective for isolating pure forms of specific terpenoids from complex mixtures.[20]

Synthesis of this compound from Himachalenes

A versatile method for synthesizing this compound involves the chemical transformation of himachalenes, which are readily available from sources like the Atlas cedar (Cedrus atlantica).[11][21]

Protocol Overview:

  • Starting Material: A mixture of α-, β-, and γ-himachalenes extracted from the essential oil of Atlas cedar wood.[11]

  • Dehydrogenation: The himachalene mixture is first quantitatively dehydrogenated to form the intermediate, ar-himachalene.[21]

  • Rearrangement and Aromatization: The ar-himachalene is then treated with specific reagents to induce rearrangement and form this compound. The choice of reagents and solvent is critical for selectivity.[11][21]

    • For this compound: Treatment with I₂ and AlCl₃ in dichloromethane (DCM) selectively promotes the formation of this compound.[11][21]

    • For Iso-cadalene (Isomer): Treatment with AlCl₃ in cyclohexane favors the formation of the isomer, iso-cadalene.[11][21]

  • Purification: The final product is purified from the reaction mixture using standard techniques such as column chromatography.

G

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is a standard method for evaluating the radical-scavenging properties of a compound, relevant to the observed antioxidant effects of this compound derivatives.[17][18]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific concentration (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a series of dilutions of the test compound to different wells.

    • Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 517 nm.

    • The radical-scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

This compound, a widely distributed sesquiterpenoid, presents a promising natural scaffold for drug discovery. Its fundamental structure is associated with a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. While much of the current evidence is derived from its derivatives and isomers, the consistent bioactivity linked to the cadinane skeleton warrants more direct investigation into this compound itself.

Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound. Comprehensive studies are needed to confirm its efficacy and safety profiles in various preclinical models. The development of efficient and scalable synthetic routes will also be crucial for advancing this compound and its novel derivatives from the laboratory to potential clinical applications. The versatility of its structure offers ample opportunities for medicinal chemists to design and synthesize new analogues with enhanced potency and selectivity, paving the way for the next generation of terpene-based therapeutics.

References

The Genesis of a Sesquiterpene: A Technical Guide to the Historical Discovery and First Synthesis of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadalene (4-isopropyl-1,6-dimethylnaphthalene), a bicyclic aromatic sesquiterpene, serves as a significant biomarker in paleobotany and possesses a scaffold of interest in medicinal chemistry. This technical guide provides an in-depth account of the historical milestones that led to the characterization and chemical synthesis of this important molecule. We delve into the initial discovery of this compound through the dehydrogenation of naturally occurring sesquiterpenes and present the first-ever total synthesis from carvone, as pioneered by Lavoslav Ružička and his collaborators in the early 1920s. This document compiles the available quantitative data, details the seminal experimental protocols, and visualizes the logical workflow of the first synthesis.

Introduction

This compound, with the chemical formula C₁₅H₁₈, is a key representative of the cadinane-type sesquiterpenes.[1] Its naphthalene core is a common structural motif in various natural products, and its formation from other sesquiterpenes through dehydrogenation has been a cornerstone in the structural elucidation of this class of compounds. The historical journey of this compound, from its first identification as a dehydrogenation product to its first rational chemical synthesis, marks a significant chapter in the field of natural product chemistry. This guide aims to provide a detailed technical overview of these foundational studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₅H₁₈[1]
Molar Mass 198.30 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 291-292 °C at 720 mmHg; 149 °C at 10 mmHg
Density (d⁴²⁵) 0.9667 g/cm³
Refractive Index (n_D²⁵) 1.5785
Solubility Insoluble in water; Soluble in fat solvents and oils.
UV max (nm) 228, 232, 280, 284, 295, 310, 317, 325

Historical Discovery: Dehydrogenation of Sesquiterpenes

The first identification of this compound was a direct result of the pioneering work of Lavoslav Ružička and J. Meyer in 1921 on the dehydrogenation of sesquiterpenes. Their experiments demonstrated that various sesquiterpenes, when heated with a dehydrogenating agent, yielded a common aromatic hydrocarbon, which they named this compound. This discovery was pivotal as it provided a method to correlate the carbon skeletons of a wide range of bicyclic sesquiterpenes to a stable, easily characterizable aromatic nucleus.

Experimental Protocol: Dehydrogenation of Cadinene with Sulfur

The following protocol is based on the general methods for sulfur dehydrogenation of terpenes prevalent during that era, as detailed in Ružička's early works.

Objective: To produce this compound by the dehydrogenation of a cadinene-rich essential oil.

Materials:

  • Cadinene-containing essential oil (e.g., oil of cade)

  • Sulfur powder

  • Sand

  • Apparatus for distillation

Procedure:

  • A mixture of the cadinene-containing essential oil and an equivalent weight of sulfur powder is prepared.

  • To ensure even heating and prevent bumping, the mixture is combined with sand.

  • The mixture is placed in a distillation flask and heated.

  • The reaction is initiated upon heating, leading to the evolution of hydrogen sulfide gas.

  • The mixture is heated until the evolution of hydrogen sulfide ceases, indicating the completion of the dehydrogenation reaction.

  • The reaction product, this compound, is then isolated from the reaction mixture by distillation.

  • Further purification of the distilled this compound can be achieved through the formation of a picrate derivative, followed by recrystallization and subsequent regeneration of the hydrocarbon.

The First Total Synthesis of this compound

The first unambiguous synthesis of this compound was accomplished in 1922 by L. Ružička and C. F. Seidel. This landmark achievement confirmed the structure of this compound and provided a rational route to this important sesquiterpene backbone from a readily available monoterpene, (+)-carvone. The synthesis is a multi-step process involving a Grignard reaction, cyclization, and dehydrogenation.

Synthetic Strategy

The overall strategy for the first total synthesis of this compound is depicted in the following workflow diagram.

first_synthesis_of_this compound carvone Carvone intermediate1 Tertiary Alcohol Intermediate carvone->intermediate1 Grignard Reaction grignard_reagent m-tolylmagnesium bromide grignard_reagent->intermediate1 cyclized_product Tetrahydrothis compound intermediate1->cyclized_product H₂SO₄ (Cyclization) This compound This compound cyclized_product->this compound Sulfur (Dehydrogenation)

First Total Synthesis of this compound Workflow
Experimental Protocols

The following experimental protocols are based on the 1922 publication by Ružička and Seidel in Helvetica Chimica Acta.

Step 1: Grignard Reaction of (+)-Carvone with m-Tolylmagnesium Bromide

Objective: To synthesize the tertiary alcohol intermediate by the addition of a tolyl group to the keto-carbonyl of carvone.

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • m-Bromotoluene

  • (+)-Carvone

  • Ice

  • Dilute acid for workup

Procedure:

  • The Grignard reagent, m-tolylmagnesium bromide, is prepared in the standard manner by reacting m-bromotoluene with magnesium turnings in anhydrous diethyl ether.

  • A solution of (+)-carvone in dry diethyl ether is slowly added to the freshly prepared Grignard reagent with cooling in an ice bath.

  • The reaction mixture is stirred until the reaction is complete.

  • The reaction is quenched by the slow addition of ice and then acidified with a dilute acid.

  • The ether layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

Step 2: Cyclization of the Tertiary Alcohol Intermediate

Objective: To form the bicyclic core of this compound through acid-catalyzed intramolecular cyclization.

Materials:

  • Crude tertiary alcohol from Step 1

  • Concentrated sulfuric acid

Procedure:

  • The crude tertiary alcohol is treated with concentrated sulfuric acid.

  • The mixture is stirred, and the reaction progress is monitored. The cyclization reaction is typically exothermic.

  • After the reaction is complete, the mixture is poured onto ice and the product is extracted with a suitable organic solvent.

  • The organic extract is washed, dried, and the solvent is removed to yield crude tetrahydrothis compound.

Step 3: Dehydrogenation of Tetrahydrothis compound

Objective: To aromatize the newly formed ring system to yield this compound.

Materials:

  • Crude tetrahydrothis compound from Step 2

  • Sulfur powder

Procedure:

  • The crude tetrahydrothis compound is mixed with sulfur powder.

  • The mixture is heated to induce dehydrogenation, which is accompanied by the evolution of hydrogen sulfide.

  • Upon completion of the reaction (cessation of gas evolution), the product, this compound, is isolated by distillation.

  • The resulting this compound can be further purified by conversion to its picrate derivative, followed by recrystallization and regeneration.

Conclusion

The historical discovery of this compound through dehydrogenation of sesquiterpenes and its subsequent first total synthesis by Ružička and his team were pivotal moments in natural product chemistry. These studies not only established the structure of a key sesquiterpene but also provided a general strategy for the structural elucidation of a large class of natural products. The methodologies developed in these early investigations laid the groundwork for decades of research in terpene chemistry and total synthesis. This guide provides a comprehensive technical overview of these foundational experiments for the modern researcher.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cadalene from Himachalene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cadalene from naturally occurring himachalene mixtures. The described methodology is based on a two-step process involving the dehydrogenation of himachalenes followed by a selective rearrangement to yield this compound. This process offers an efficient route to a valuable sesquiterpene with applications in flavor, fragrance, and as a building block in pharmaceutical synthesis.

Introduction

This compound (1,6-dimethyl-4-isopropylnaphthalene) is a bicyclic aromatic sesquiterpene found in the essential oils of various plants and is also recognized as a biomarker in sediments.[1][2] Its derivatives have shown potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The primary starting material for the synthesis described herein is a mixture of α-, β-, and γ-himachalenes, which are abundant and readily available from the essential oil of the Atlas cedar (Cedrus atlantica).[1][2] This makes the synthesis both cost-effective and based on a renewable feedstock.

The synthesis proceeds in two main stages:

  • Dehydrogenation: The himachalene mixture is first converted to ar-himachalene.

  • Isomerization/Rearrangement: The resulting ar-himachalene is then treated with a reagent system to induce a rearrangement to the desired this compound structure.

Reaction Pathway

The overall synthetic route from a mixture of himachalene isomers to this compound is depicted below. The initial step involves the aromatization of the seven-membered ring of the himachalene skeleton to form ar-himachalene. The subsequent step is a selective rearrangement of the alkyl groups on the aromatic ring to yield the thermodynamically more stable this compound.

G himachalenes α, β, γ-Himachalene Mixture ar_himachalene ar-Himachalene himachalenes->ar_himachalene Dehydrogenation (e.g., Pd/C, 160°C) This compound This compound ar_himachalene->this compound Rearrangement (I₂/AlCl₃, DCM)

Caption: Two-step synthesis of this compound from a himachalene mixture.

Experimental Protocols

Step 1: Dehydrogenation of Himachalene Mixture to ar-Himachalene

This protocol describes a solvent-free dehydrogenation of a himachalene mixture using a palladium on carbon (Pd/C) catalyst to yield ar-himachalene quantitatively.[1][2]

Materials:

  • Mixture of α-, β-, and γ-himachalenes (isolated from Atlas cedarwood oil)

  • 10% Palladium on carbon (Pd/C)

  • Round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the himachalene mixture.

  • Add a catalytic amount of 10% Pd/C (0.025 wt%) to the flask.

  • Heat the mixture to 160°C with stirring.

  • Maintain the reaction at this temperature for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • The product, ar-himachalene, is obtained in quantitative yield and can be used in the next step without further purification.

Step 2: Synthesis of this compound from ar-Himachalene

This protocol outlines the selective synthesis of this compound from ar-himachalene using a combination of iodine (I₂) and aluminum chloride (AlCl₃) in dichloromethane (DCM).[1][2]

Materials:

  • ar-Himachalene

  • Iodine (I₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve ar-himachalene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add aluminum chloride (AlCl₃) to the stirred solution.

  • Add iodine (I₂) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from the himachalene mixture.

G cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Rearrangement cluster_purification Purification himachalenes Himachalene Mixture pdc Add Pd/C (0.025 wt%) himachalenes->pdc heat Heat to 160°C for 12h pdc->heat ar_himachalene ar-Himachalene (Quantitative Yield) heat->ar_himachalene dissolve Dissolve ar-Himachalene in DCM ar_himachalene->dissolve reagents Add AlCl₃ and I₂ dissolve->reagents react Stir at Room Temperature reagents->react workup Aqueous Work-up react->workup extract Extraction with DCM workup->extract wash Wash with Na₂S₂O₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography This compound Pure this compound chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and a related isomer, iso-cadalene, from ar-himachalene under various reaction conditions.[1][2] The selectivity is highly dependent on the choice of solvent and reagents.

Table 1: Dehydrogenation of Himachalene Mixture

CatalystTemperature (°C)Time (h)SolventYield of ar-Himachalene (%)
Pd/C (0.025 wt%)16012NoneQuantitative

Table 2: Conversion of ar-Himachalene to this compound and Iso-cadalene

EntryReagentsSolventConversion (%)Selectivity to this compound (%)Selectivity to Iso-cadalene (%)Isolated Yield of Major Product (%)
1AlCl₃Dichloromethane8921--
2I₂/AlCl₃Dichloromethane---up to 76 (this compound)
3AlCl₃Cyclohexane---up to 66 (Iso-cadalene)

Data extracted from Zaki et al., 2020.[1][2] The study also reports the formation of other by-products, such as dihydrocurcumene, under certain conditions.

Conclusion

The described two-step synthesis provides an efficient and high-yielding route to this compound from an abundant natural feedstock. The methodology is robust and scalable, making it suitable for laboratory-scale synthesis and potentially for industrial applications. The selectivity of the second step can be tuned by the choice of reaction conditions to favor the formation of either this compound or its isomer, iso-cadalene. These protocols and data serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

References

Application Notes and Protocols for the Dehydrogenation of Cadinene to Yield Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical dehydrogenation of the sesquiterpene cadinene to the aromatic compound cadalene. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. The following protocols describe two primary methods for this transformation: dehydrogenation using sulfur and catalytic dehydrogenation with palladium on carbon (Pd/C).

Introduction

Cadinene (C₁₅H₂₄) is a bicyclic sesquiterpene found in the essential oils of various plants. Its dehydrogenation leads to the formation of this compound (4-isopropyl-1,6-dimethylnaphthalene, C₁₅H₁₈), a stable aromatic hydrocarbon.[1][2] This conversion is a classic reaction in natural product chemistry and serves as a method for structural elucidation and the synthesis of this compound-based compounds for further investigation. The aromatization process involves the removal of three molecules of hydrogen.

Two common and effective methods for the dehydrogenation of cadinene are heating with elemental sulfur and catalytic dehydrogenation using a heterogeneous catalyst such as palladium on carbon. The choice of method may depend on the desired scale, available equipment, and tolerance for potential side products.

Reaction Overview and Mechanisms

The overall reaction involves the conversion of the partially unsaturated bicyclic system of cadinene into the fully aromatic naphthalene ring system of this compound.

Dehydrogenation with Sulfur

Heating cadinene with sulfur is a classical and effective method for dehydrogenation.[3] The reaction proceeds at elevated temperatures, typically above 200°C. The sulfur acts as a hydrogen acceptor, being reduced to hydrogen sulfide (H₂S) in the process. The reaction is generally considered to proceed through a series of radical or ionic intermediates, leading to the step-wise removal of hydrogen atoms and the formation of double bonds, ultimately resulting in the stable aromatic system of this compound.

Catalytic Dehydrogenation with Palladium on Carbon (Pd/C)

Catalytic dehydrogenation offers a milder and often cleaner alternative to using sulfur.[4] In this method, cadinene is heated in the presence of a palladium catalyst supported on activated carbon. The palladium surface facilitates the cleavage of C-H bonds and the elimination of hydrogen gas (H₂). The reaction is typically carried out at temperatures ranging from 150°C to 300°C and can be performed with or without a solvent. The mechanism involves the adsorption of the cadinene molecule onto the palladium surface, followed by a series of C-H bond activations and reductive eliminations of H₂.

Experimental Protocols

Protocol 1: Dehydrogenation of α-Cadinene using Sulfur

This protocol describes the dehydrogenation of α-cadinene by heating with elemental sulfur.

Materials:

  • α-Cadinene (or a cadinene-rich essential oil fraction)

  • Sulfur powder

  • Round-bottom flask

  • Heating mantle with temperature control

  • Condenser

  • Gas trap (for H₂S)

  • Solvent for extraction (e.g., hexane or diethyl ether)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, place α-cadinene and sulfur powder in a molar ratio of approximately 1:2. For example, for 10 g of α-cadinene (approx. 0.049 mol), use 3.1 g of sulfur (approx. 0.097 mol).

  • Heating: Equip the flask with a condenser and a gas trap containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the hydrogen sulfide gas produced during the reaction. Heat the mixture gently in a heating mantle.

  • Reaction Conditions: Increase the temperature gradually to 200-250°C. The reaction mixture will darken, and the evolution of H₂S gas will be observed. Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable solvent like hexane and filter to remove any unreacted sulfur and polymeric byproducts.

  • Purification: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting crude this compound is purified by column chromatography on silica gel using hexane as the eluent.

  • Characterization: The purified this compound is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Catalytic Dehydrogenation of α-Cadinene using Palladium on Carbon (Pd/C)

This protocol outlines the dehydrogenation of α-cadinene using a palladium on carbon catalyst.

Materials:

  • α-Cadinene

  • 10% Palladium on carbon (Pd/C)

  • High-boiling point solvent (optional, e.g., p-cymene or mesitylene)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Filter paper and funnel

  • Solvent for dilution (e.g., hexane or diethyl ether)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, add α-cadinene and 10% Pd/C catalyst. The catalyst loading can be around 5-10% by weight of the cadinene. For a solvent-free reaction, proceed to the next step. If a solvent is used, add a high-boiling point solvent to the flask.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove air.

  • Heating: Heat the mixture with stirring to 160-250°C under an inert atmosphere. If a solvent is used, the reaction is heated to reflux.

  • Reaction Time: Maintain the reaction at this temperature for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with hexane or another suitable solvent and filter through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with the same solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel with hexane as the eluent.

  • Characterization: Analyze the purified this compound using GC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize the expected outcomes and analytical data for the dehydrogenation of cadinene to this compound.

Table 1: Comparison of Dehydrogenation Methods

ParameterDehydrogenation with SulfurCatalytic Dehydrogenation (Pd/C)
Reagents α-Cadinene, Sulfurα-Cadinene, 10% Pd/C
Temperature 200-250°C160-250°C
Reaction Time 2-4 hours6-12 hours
Yield Moderate to GoodGood to Excellent
Byproducts Hydrogen sulfide, polymeric materialsHydrogen gas
Advantages Inexpensive reagentMilder conditions, cleaner reaction
Disadvantages Formation of toxic H₂S, potential for side reactionsHigher cost of catalyst, potential for catalyst poisoning

Table 2: Analytical Data for this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈[5]
Molecular Weight 198.30 g/mol [5]
Appearance Colorless liquid[1]
¹H NMR (CDCl₃, 400 MHz) δ 7.84–7.75 (m, 3H), 7.66 (s, 1H), 7.50–7.38 (m, 3H), 3.14–3.03 (m, 1H), 1.36 (d, J = 6.9 Hz, 6H)[6]
¹³C NMR (CDCl₃, 100 MHz) δ 146.30, 133.63, 132.07, 127.80, 127.55, 127.54, 125.78, 125.74, 125.03, 124.06, 34.22, 23.92[6]
Major MS Fragments (m/z) 198 (M+), 183, 168, 141[5]

Visualizations

Chemical Transformation

G cluster_cadinene α-Cadinene cluster_this compound This compound cadinene cadinene This compound This compound cadinene->this compound Dehydrogenation (Sulfur or Pd/C)

Caption: Chemical transformation of α-Cadinene to this compound.

Experimental Workflow

G start Start: α-Cadinene reagents Add Dehydrogenation Agent (Sulfur or Pd/C) start->reagents reaction Heat Reaction Mixture (160-250°C) reagents->reaction workup Reaction Work-up: - Cool - Dilute with Solvent - Filter (for Pd/C) reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: - GC-MS - NMR purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

  • Dehydrogenation with Sulfur: This reaction produces hydrogen sulfide (H₂S), which is a highly toxic and flammable gas. The reaction must be performed in a well-ventilated fume hood, and a proper gas trap must be used to neutralize the H₂S.

  • Catalytic Dehydrogenation with Pd/C: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst with care, and do not expose it to ignition sources. The hydrogen gas evolved is also flammable.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a fume hood.

Conclusion

The dehydrogenation of cadinene to this compound is a straightforward and valuable transformation for researchers in natural product chemistry and drug development. Both the sulfur and catalytic palladium on carbon methods are effective, with the choice depending on the specific experimental requirements and available resources. The protocols provided herein offer a detailed guide for the successful synthesis, purification, and characterization of this compound.

References

Analytical methods for Cadalene quantification in sediments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Cadalene in Sediments

Introduction

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic hydrocarbon frequently identified in sedimentary deposits. As a diagenetic product of higher plant-derived sesquiterpenoids, its presence and concentration can serve as a significant biomarker for terrestrial organic matter input into aquatic environments. Accurate quantification of this compound in sediments is crucial for paleoenvironmental reconstructions, oil exploration, and environmental monitoring. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique for analyzing hydrophobic organic contaminants.[1]

Experimental Protocols

Sample Preparation and Extraction

The initial and most critical phase of analysis involves the careful preparation of the sediment sample to isolate the target analyte from the complex matrix.[2][3]

Protocol 1.1: Sediment Sample Pre-treatment

  • Sampling & Storage: Collect sediment samples using a grab or core sampler and store them in pre-cleaned glass jars with Teflon-lined caps. Freeze samples at -20°C immediately after collection to halt microbial activity.

  • Freeze-Drying: Lyophilize the frozen sediment samples for 48-72 hours until a constant weight is achieved. This removes water, which can interfere with solvent extraction efficiency.

  • Homogenization: Grind the dried sediment to a fine, uniform powder (e.g., <100 mesh) using a mortar and pestle or a ball mill. This ensures sample homogeneity for replicate analyses.[4]

  • Spiking: Prior to extraction, spike a known amount of an internal standard (e.g., deuterated PAHs like naphthalene-d8 or anthracene-d10) into the sample.[5] This will be used to correct for matrix effects and variations in extraction efficiency and instrumental response.

Protocol 1.2: Analyte Extraction (Soxhlet Extraction)

Soxhlet extraction is a classic, robust method for extracting organic compounds from solid matrices.[6]

  • Apparatus Setup: Use pre-cleaned (solvent-rinsed) Soxhlet extraction apparatus.

  • Sample Loading: Accurately weigh approximately 10-20 g of the homogenized sediment into a cellulose extraction thimble. If elemental sulfur interference is expected (common in anoxic sediments), add a small amount of activated copper powder to the thimble.[7]

  • Solvent Addition: Place the thimble in the Soxhlet extractor. Add 250 mL of a suitable organic solvent, typically dichloromethane (DCM) or a hexane:acetone mixture (1:1 v/v), to the round-bottom flask.

  • Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 18-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[7]

  • Concentration: After extraction, allow the apparatus to cool. Reduce the solvent volume of the extract to approximately 1-2 mL using a rotary evaporator. The bath temperature should not exceed 35°C to prevent the loss of semi-volatile compounds.

Alternative Extraction Method:Microwave-Assisted Solvent Extraction (MASE) offers a significant reduction in extraction time and solvent consumption compared to traditional methods.[8] This involves heating the sample and solvent in a sealed vessel under controlled temperature and pressure.[8]

Extract Cleanup and Fractionation

Crude extracts from sediments contain numerous co-extracted compounds (lipids, pigments, other hydrocarbons) that can interfere with chromatographic analysis.[6] A cleanup step is mandatory.

Protocol 2.1: Column Chromatography Cleanup

  • Column Preparation: Prepare a chromatography column by packing it with activated silica gel (e.g., 10 g, deactivated with 5% water) and topping it with a small layer of anhydrous sodium sulfate to remove any residual water.

  • Sample Loading: Transfer the concentrated extract from step 1.2.5 onto the top of the column.

  • Elution:

    • Elute and discard the aliphatic hydrocarbon fraction with 20-30 mL of n-hexane.

    • Elute the aromatic fraction, which contains this compound, with a more polar solvent mixture, such as 40-50 mL of a hexane:DCM mixture (e.g., 70:30 v/v).

  • Final Concentration: Collect the aromatic fraction and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry provides excellent separation and definitive identification of target analytes.[9]

Protocol 3.1: GC-MS Analysis

  • Instrument Conditions:

    • Gas Chromatograph (GC):

      • Injection: 1 µL, splitless mode.

      • Injector Port Temperature: 280°C.

      • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.

      • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at 10°C/min.

        • Ramp 2: Increase to 300°C at 5°C/min.

        • Final hold: Hold at 300°C for 10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 198, 183, 155) and the internal standard.

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards to generate a calibration curve.

  • Quantification: Inject the prepared sample extract (from step 2.1.4). Identify the this compound peak based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve, based on the ratio of the this compound peak area to the internal standard peak area.

Data Presentation

The performance of an analytical method is characterized by several key parameters. The table below summarizes typical quantitative data for the analysis of this compound and similar PAHs in sediment matrices.

ParameterTypical ValueMethodComments
Linear Range 0.1 - 100 µg/mLGC-MSDemonstrates the concentration range over which the instrument response is proportional to the analyte concentration.[10]
Recovery 75 - 110%GC-MSIndicates the efficiency of the extraction and cleanup process. Values are determined by analyzing spiked matrix samples.[5][11]
Limit of Detection (LOD) 0.1 - 5 ng/g (µg/kg)GC-MSThe lowest concentration of analyte that can be reliably distinguished from background noise.[11]
Limit of Quantification (LOQ) 0.5 - 15 ng/g (µg/kg)GC-MSThe lowest concentration of analyte that can be measured with acceptable precision and accuracy.[5]
Precision (RSD%) < 15%GC-MSThe relative standard deviation of replicate measurements, indicating the method's reproducibility.[5]

Visualizations

The following diagrams illustrate the key workflows and principles described in this application note.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis & Quantification A Sediment Sampling (& Storage at -20°C) B Freeze-Drying (Lyophilization) A->B C Homogenization (Grinding) B->C D Internal Standard Spiking C->D E Soxhlet Extraction (DCM or Hexane/Acetone) D->E F Extract Concentration (Rotary Evaporation) E->F G Column Chromatography (Silica Gel) F->G H Final Concentration (Nitrogen Stream) G->H I GC-MS Analysis (SIM Mode) H->I J Peak Identification (Retention Time & Ions) I->J K Quantification (Calibration Curve) J->K L Data Reporting (ng/g dry weight) K->L

Caption: Workflow for this compound Quantification in Sediments.

GCMS_Principle cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Injector (Vaporization) Column Capillary Column (Separation by Boiling Point) Injector->Column Carrier Gas (He) IonSource Ion Source (EI Fragmentation) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal) MassAnalyzer->Detector DataSystem Data System (Quantification) Detector->DataSystem Chromatogram

Caption: Principle of GC-MS Analysis for this compound.

References

Application Note: HPLC-MS/MS Method for the Determination of Cadalene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a sesquiterpenoid-derived polycyclic aromatic hydrocarbon found in the essential oils of many higher plants.[1][2] As a biomarker and a constituent of complex essential oil mixtures, a sensitive and selective analytical method is crucial for its accurate quantification. Traditional gas chromatography (GC) methods can pose challenges for some essential oil components due to thermal lability. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers a robust alternative, providing high selectivity and sensitivity without the need for high-temperature analysis.[3] This application note details a validated HPLC-MS/MS method for the rapid and accurate determination of this compound in essential oil samples.

Experimental Protocol

Reagents and Materials
  • This compound analytical standard: (CAS No. 483-78-3)[4]

  • Acetonitrile: LC-MS grade

  • Methanol: LC-MS grade

  • Water: LC-MS grade

  • Formic Acid: LC-MS grade

  • Essential Oil Samples

  • Syringe filters: 0.22 µm, PTFE or nylon

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation:

    • Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add methanol to the mark to achieve a 10 mg/mL solution.

    • Vortex for 30 seconds to ensure homogeneity.

    • Perform a further 1:100 dilution by transferring 100 µL of this solution into a vial containing 9.9 mL of 50:50 (v/v) acetonitrile/water. This results in a final theoretical concentration of 100 µg/mL. Note: The dilution factor may need to be adjusted based on the expected concentration of this compound in the sample.

    • Filter the final diluted sample through a 0.22 µm syringe filter into an LC vial for analysis.[5]

Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A standard UHPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC-MS/MS Method Parameters

ParameterCondition
HPLC Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B (re-equilibration)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Method Validation and Data

The method should be validated for linearity, sensitivity (LOD/LOQ), precision, and accuracy according to standard guidelines. The following table summarizes the expected performance data for the method.

Table 2: Quantitative Method Performance Data (Hypothetical)

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%)
    Intra-day (n=6)< 5%
    Inter-day (n=18)< 8%
Accuracy (Recovery %)
    Spiked at Low QC95% - 110%
    Spiked at Mid QC98% - 105%
    Spiked at High QC97% - 103%

MRM Transition Optimization

For high selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is used. This compound (C₁₅H₁₈, Monoisotopic Mass: 198.14 Da) is first ionized to its protonated precursor ion [M+H]⁺.[2][6] This precursor ion is then fragmented in the collision cell, and specific product ions are monitored.

  • Precursor Ion ([M+H]⁺): m/z 199.15

  • Fragmentation: The most common fragmentation pathway for compounds like this compound involves the loss of alkyl groups. The loss of a methyl group (-CH₃, 15 Da) from the precursor ion is a highly probable fragmentation.

    • 199.15 -> 184.13 + CH₃

  • Proposed Transitions: A quantifying and a qualifying transition are selected. The most intense fragment is typically used for quantification.

Table 3: Optimized MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV) (Starting Point)
This compound199.15184.13Quantifier20
This compound199.15156.10Qualifier35

Note: Collision energies must be optimized by infusing a standard solution of this compound to determine the values that yield the highest signal intensity for each transition.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis S0 Essential Oil Sample S1 Dilution in Methanol (10 mg/mL) S0->S1 S2 Further Dilution (Acetonitrile/Water) S1->S2 S3 Filtration (0.22 µm) S2->S3 A0 HPLC Injection S3->A0 A1 C18 Column Separation A0->A1 A2 ESI Source (Ionization) A1->A2 A3 Q1: Precursor Ion Selection (m/z 199.15) A2->A3 A4 Q2: Collision-Induced Dissociation (CID) A3->A4 A5 Q3: Product Ion Selection (m/z 184.13, 156.10) A4->A5 A6 Detector A5->A6 A7 Data Acquisition & Quantification A6->A7

Caption: Experimental workflow for this compound analysis.

Fragmentation Precursor This compound Precursor Ion [M+H]⁺ m/z 199.15 Collision CID Precursor->Collision Product1 Product Ion (Quantifier) [M+H - CH₃]⁺ m/z 184.13 Product2 Product Ion (Qualifier) [M+H - C₃H₇]⁺ m/z 156.10 Collision->Product1 - CH₃ Collision->Product2 - C₃H₇

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

This application note presents a highly selective, sensitive, and rapid HPLC-MS/MS method for the quantification of this compound in essential oils. The simple sample preparation protocol and the specificity of the MRM detection mode make this method ideal for high-throughput analysis in quality control, research, and drug development settings. The method demonstrates excellent performance characteristics and is suitable for the accurate determination of this compound in complex matrices.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification and quantitative analysis of Cadalene (C₁₅H₁₈), a sesquiterpene found in various essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed to be a robust framework for the accurate and precise measurement of this compound in complex matrices. This document includes comprehensive procedures for sample preparation, detailed GC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound, a bicyclic sesquiterpene, is a known constituent of many plant essential oils and is also recognized as a biomarker for higher plants.[1][2] Its analysis is critical for the quality control of essential oils, phytochemical studies, and in the exploration of its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.[3]

This application note details a GC-MS method for the analysis of this compound, providing a foundation for researchers to develop and validate their own analytical procedures.

Experimental Protocols

2.1. Sample Preparation

The appropriate sample preparation technique is crucial for accurate GC-MS analysis and depends on the sample matrix.[4] The goal is to extract this compound into a volatile organic solvent suitable for injection into the GC-MS system.[3][5]

2.1.1. Reagents and Materials

  • Hexane (GC grade or higher)

  • Dichloromethane (GC grade or higher)

  • Methanol (GC grade or higher)

  • Anhydrous Sodium Sulfate

  • This compound standard (≥98% purity)

  • Glass vials (1.5 mL) with inserts[5]

  • Syringe filters (0.22 µm)[4]

  • Pipettes and general laboratory glassware

2.1.2. Protocol for Liquid Samples (e.g., Essential Oils)

  • Dilution: Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Solubilization: Dissolve the oil in hexane and make up to the mark. This results in a concentration of approximately 10 mg/mL.

  • Further Dilution: Perform a serial dilution to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL). A typical starting concentration for analysis is around 10 µg/mL.[5]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[4]

2.1.3. Protocol for Solid Samples (e.g., Plant Material)

  • Extraction: Weigh approximately 1 g of dried and powdered plant material into a flask.

  • Add 20 mL of a suitable solvent such as hexane or dichloromethane.[3]

  • Perform extraction using sonication for 30 minutes or maceration for 24 hours.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator if necessary.

  • Reconstitution: Reconstitute the dried extract in a known volume of hexane to a concentration suitable for GC-MS analysis.

  • Cleanup (Optional): If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[3]

2.2. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in hexane.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (Optional but Recommended): For enhanced quantitative accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) can be added to all standards and samples at a constant concentration.[6]

2.3. GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier GasHelium, constant flow rate of 1.0 mL/min[8]
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)[6][7]
Injection Volume1 µL
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C[7]
Transfer Line Temp280 °C
Mass Scan Rangem/z 40-400[7]
Solvent Delay3 minutes[8]

Data Presentation

3.1. Mass Spectrum of this compound

The identification of this compound is confirmed by its retention time and its characteristic mass spectrum. The mass spectrum of this compound is dominated by key fragment ions.[1][9]

Table 1: Characteristic Mass Spectral Data for this compound

Property Value
Molecular FormulaC₁₅H₁₈[1]
Molecular Weight198.30 g/mol [1][9]
CAS Number483-78-3[1][9]
Major m/z Fragments183 (Top Peak), 198 (2nd Highest), 168, 165[1]

3.2. Quantitative Data

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The following table presents typical validation parameters for the quantitative analysis of terpenes by GC-MS. While specific data for this compound is not widely published, these values serve as a benchmark for method validation.

Table 2: Representative Quantitative Performance Data

Parameter Typical Value Description
Linearity (r²)> 0.99A measure of the correlation between concentration and instrument response.
Limit of Detection (LOD)~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)~0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery90 - 110%The percentage of the true amount of an analyte detected by the method.
Repeatability (RSD%)< 15%The precision of the method under the same operating conditions over a short interval of time.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample Matrix (e.g., Essential Oil) Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction Calibration Standards Filtration Filtration Extraction->Filtration Vial GC Vial Filtration->Vial Injection Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification MassSpectrum->Quantification Peak Integration Result Final Result (Concentration) Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in identifying and quantifying this compound using GC-MS.

Logical_Relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_identification Identification cluster_quantification Quantification Analyte This compound in Sample Separation Separation based on Volatility & Polarity Analyte->Separation Elution Elution at specific Retention Time (RT) Separation->Elution Ionization Ionization (EI) Elution->Ionization RT_Match Retention Time Match (vs. Standard) Elution->RT_Match Fragmentation Fragmentation Ionization->Fragmentation Detection Detection of m/z Fragmentation->Detection MS_Match Mass Spectrum Match (vs. Library/Standard) Detection->MS_Match Identified This compound Identified RT_Match->Identified MS_Match->Identified Peak_Area Peak Area Measurement Identified->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Concentration Concentration Calculated Calibration->Concentration

Caption: Logical steps for this compound identification and quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the analysis of this compound. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers to accurately identify and quantify this compound in various sample matrices. The provided workflow and logical relationship diagrams offer a clear visual representation of the analytical process.

References

Application Notes and Protocols: Cadalene as a Biomarker for Paleovegetation Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic sesquiterpenoid hydrocarbon found in sedimentary rocks and petroleum. It is a diagenetic product of sesquiterpenoids, such as cadinenes, which are biosynthesized by a variety of higher plants.[1] The presence and abundance of this compound in the geological record serve as a valuable biomarker for reconstructing past terrestrial vegetation. While not specific to a particular plant family, its correlation with other biomarkers, such as retene, can provide more detailed insights into paleofloral composition, particularly the prevalence of conifers.[1] These application notes provide a comprehensive overview of the use of this compound in paleovegetation studies, including data presentation, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: this compound and Retene in Paleovegetation Analysis

The relative abundance of this compound and retene, a diterpenoid biomarker primarily associated with conifers, is a powerful tool for interpreting paleovegetation shifts. The Higher Plant Parameter (HPP) is a calculated ratio that reflects the dominance of retene precursors (from conifers) versus this compound precursors (from a broader range of higher plants).

Higher Plant Parameter (HPP) = Retene / (Retene + this compound)

An increase in the HPP suggests a shift towards a flora dominated by conifers, which can be indicative of changes in climate and ecosystem structure.

Table 1: Retene/Cadalene Ratios and Higher Plant Parameter (HPP) in Jurassic Sediments of the Carnarvon Basin, Western Australia

Geological AgeRetene/Cadalene RatioHigher Plant Parameter (HPP)Inferred Paleovegetation
Early JurassicLow~0.2 - 0.4Mixed higher plant community with lower conifer abundance.
Middle JurassicModerate~0.4 - 0.6Increasing proportion of conifers in the plant community.
Late Jurassic (Oxfordian)High~0.7 - 0.9Conifer-dominated flora, suggesting a significant climatic shift.

This data is derived from studies on Jurassic sediments and illustrates the utility of the retene/cadalene ratio in interpreting long-term vegetation changes.

Signaling and Diagenetic Pathways

Biosynthesis of Cadinene Precursors

This compound originates from sesquiterpenoid precursors, primarily cadinenes, which are synthesized in higher plants through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. The immediate precursor to sesquiterpenes is farnesyl pyrophosphate (FPP).

FPP Farnesyl Pyrophosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization Germacryl Germacryl Cation NPP->Germacryl Cyclization Cadinyl Cadinyl Cation Germacryl->Cadinyl Hydride Shift & Cyclization Cadinene δ-Cadinene Cadinyl->Cadinene Deprotonation

Biosynthesis of δ-Cadinene, a precursor to this compound.

Diagenetic Transformation of Cadinene to this compound

During burial and diagenesis, sedimentary organic matter undergoes chemical transformations. Cadinenes, with their reactive double bonds, are susceptible to aromatization, leading to the formation of the more stable aromatic hydrocarbon, this compound. This process involves dehydrogenation and rearrangement reactions.

Cadinene Cadinene in Sediment Intermediates Partially Aromatized Intermediates Cadinene->Intermediates Dehydrogenation & Rearrangement This compound This compound Intermediates->this compound Aromatization

Diagenetic conversion of cadinene to this compound.

Experimental Protocols

1. Sample Preparation and Extraction of Biomarkers from Sediments

This protocol outlines the extraction of total lipid extracts (TLE) from sedimentary rock or soil samples.

  • Materials:

    • Freeze-dried and homogenized sediment sample

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Sonicator bath

    • Centrifuge and centrifuge tubes

    • Glass wool (pre-combusted)

    • Rotary evaporator

    • Nitrogen gas stream

  • Procedure:

    • Weigh approximately 20-50 g of the powdered sediment sample into a centrifuge tube.

    • Add a 9:1 (v/v) solution of DCM:MeOH to the sample.

    • Sonicate the mixture for 30 minutes, ensuring the temperature remains below 30°C.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the sediment.

    • Decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

    • Combine the solvent extracts and concentrate using a rotary evaporator.

    • Dry the total lipid extract (TLE) under a gentle stream of nitrogen.

2. Fractionation of the Total Lipid Extract (TLE)

The TLE is separated into different fractions to isolate the aromatic hydrocarbons, including this compound.

  • Materials:

    • Silica gel (activated)

    • Hexane

    • Dichloromethane (DCM)

    • Chromatography column

  • Procedure:

    • Prepare a chromatography column with activated silica gel slurried in hexane.

    • Dissolve the TLE in a minimal amount of hexane and load it onto the column.

    • Elute the saturated hydrocarbon fraction with hexane.

    • Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM (e.g., 70:30 v/v).

    • Collect the aromatic fraction and concentrate it under a stream of nitrogen.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for this compound Quantification

  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL of the aromatic fraction in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 300°C at 4°C/min, hold for 15 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

      • Ions for this compound (m/z): 198 (molecular ion), 183 (base peak).

  • Quantification:

    • Prepare a series of calibration standards of authentic this compound at known concentrations.

    • Add a known amount of an internal standard (e.g., a deuterated aromatic compound not present in the sample) to both the calibration standards and the samples.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound as a paleovegetation biomarker.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Sediment Sample Collection Grind Grinding & Homogenization Sample->Grind Extract Solvent Extraction (DCM:MeOH) Grind->Extract Fractionate Column Chromatography Extract->Fractionate GCMS GC-MS Analysis (SIM Mode) Fractionate->GCMS Quantify Quantification using Calibration Curve GCMS->Quantify Ratio Calculate Retene/Cadalene Ratio (HPP) Quantify->Ratio Correlate Correlate with other Proxies (e.g., Pollen, Isotopes) Ratio->Correlate Reconstruct Paleovegetation Reconstruction Correlate->Reconstruct

Workflow for this compound analysis in paleovegetation studies.

Differentiating Angiosperm and Gymnosperm Input

While this compound is a general biomarker for higher plants, its utility can be enhanced by analyzing it in conjunction with other biomarkers that are more specific to either angiosperms (flowering plants) or gymnosperms (non-flowering seed plants).

  • Gymnosperm Biomarkers: Diterpenoids, such as the precursors to retene , are strongly associated with conifers, a major group of gymnosperms.

  • Angiosperm Biomarkers: Pentacyclic triterpenoids, particularly oleanane , are widely considered to be derived from angiosperms.[2][3][4]

By analyzing the relative abundance of this compound, retene, and oleanane in a sediment sample, a more detailed picture of the paleovegetation can be constructed. For example:

  • High Retene/Cadalene Ratio, Low Oleanane: Suggests a gymnosperm-dominated ecosystem, such as a conifer forest.

  • Low Retene/Cadalene Ratio, High Oleanane: Indicates a significant contribution from angiosperms, such as a deciduous forest.

  • Variable Ratios: May point to a mixed forest or a transitional ecosystem.

Conclusion

This compound is a robust biomarker for tracking changes in higher plant input to sedimentary environments over geological time. When integrated with the analysis of other biomarkers like retene and oleanane, it provides a powerful tool for reconstructing paleovegetation dynamics. The protocols and workflows presented here offer a standardized approach for researchers and scientists to utilize this compound in their investigations of Earth's past ecosystems. This information can be valuable not only for paleoclimatologists and geologists but also for drug development professionals seeking novel bioactive compounds from ancient plant sources.

References

Application of Cadalene in Plant Chemosystematics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a sesquiterpenoid hydrocarbon that is widely distributed among higher plants. As a stable end-product of various cadinane-type sesquiterpenes, its presence and concentration can serve as a valuable chemotaxonomic marker, aiding in the classification and phylogenetic analysis of plant species. This document provides a comprehensive overview of the application of this compound in plant chemosystematics, including its distribution, biosynthesis, and detailed protocols for its extraction and quantification.

Chemosystematic Significance of this compound

The distribution of this compound and its precursors across different plant taxa provides valuable insights into their evolutionary relationships. The presence of specific cadinane sesquiterpenes, which can be readily converted to this compound through dehydrogenation, can be characteristic of certain plant families, genera, or even species. This chemical fingerprinting approach complements traditional morphological and molecular methods in plant systematics.

Data Presentation: Quantitative Distribution of this compound

The following table summarizes the known occurrences of this compound in various plant families, providing a basis for chemosystematic comparisons. It is important to note that the concentration of this compound can vary depending on the plant organ, developmental stage, and environmental conditions.

Plant FamilyGenusSpeciesPlant PartThis compound Concentration (% of Essential Oil)Reference(s)
Asteraceae CentaureaCentaurea peliaAerial PartsPresent (unquantified)[1]
CentaureaCentaurea zuccarinianaAerial PartsPresent (unquantified)[1]
XenophyllumXenophyllum incisumAerial PartsPresent (unquantified)[1]
Rosaceae FilipendulaFilipendula ulmariaFlowersPresent (unquantified)[1]
Orchidaceae CymbidiumCymbidium faberiFlowersPresent (unquantified)[1]
CymbidiumCymbidium virescensFlowersPresent (unquantified)[1]
Malvaceae GossypiumGossypium arboreumSeedlings, RootsPrecursors present[2]

Note: Quantitative data for this compound across a wide range of plant species is still limited in publicly available literature. The term "Present (unquantified)" indicates that the compound has been identified, but its specific concentration in the essential oil was not reported in the cited source.

Biosynthesis of this compound

This compound is not directly synthesized in plants but is formed as a dehydrogenation product of other cadinane sesquiterpenes. The biosynthesis of its direct precursors, such as (+)-δ-cadinene, originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the formation of this compound precursors are:

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to yield FPP. This reaction is catalyzed by FPP synthase.[3]

  • Cyclization of FPP: FPP is cyclized by specific sesquiterpene synthases, such as (+)-δ-cadinene synthase, to form the cadinane skeleton.[2]

  • Formation of this compound: Cadinane sesquiterpenes can be converted to the aromatic this compound through enzymatic or non-enzymatic dehydrogenation processes, particularly during the extraction and analysis of essential oils at elevated temperatures.

Signaling Pathway Diagram

Cadalene_Biosynthesis cluster_isoprenoid Isoprenoid Precursor Biosynthesis cluster_sesquiterpene Sesquiterpene Biosynthesis cluster_aromatization Aromatization IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPP Synthase Cadinene (+)-δ-Cadinene & other Cadinane Sesquiterpenes FPP->Cadinene (+)-δ-Cadinene Synthase This compound This compound Cadinene->this compound Dehydrogenation

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound-Containing Essential Oil

Principle: Steam distillation is a common method for extracting volatile compounds like sesquiterpenes from plant material. The steam reduces the boiling point of the compounds, allowing them to distill at temperatures below their decomposition point.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers, stems)

  • Distilled water

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle

  • Condenser with circulating cold water

  • Receiving flask

  • Anhydrous sodium sulfate

  • Glass vials for storage

Protocol:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for extraction. For fresh material, chop it into small pieces.

  • Apparatus Setup: Set up the steam distillation apparatus according to the manufacturer's instructions.

  • Extraction:

    • Place a known weight of the prepared plant material into the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged. The optimal solid-to-liquid ratio may need to be determined empirically but a common starting point is 1:10 (w/v).

    • Heat the flask using the heating mantle to generate steam.

    • Continue the distillation for a set period, typically 2-4 hours, until no more oil is collected in the receiving tube. The optimal distillation time should be determined for each plant species.

  • Oil Collection and Drying:

    • Carefully collect the essential oil from the receiving tube.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried oil to a clean, amber glass vial.

  • Storage: Store the essential oil at 4°C in the dark to prevent degradation.

Experimental Workflow Diagram

Extraction_Workflow Start Start: Plant Material Collection Preparation Material Preparation (Grinding/Chopping) Start->Preparation Distillation Steam Distillation Preparation->Distillation Collection Essential Oil Collection Distillation->Collection Drying Drying with Anhydrous Sodium Sulfate Collection->Drying Storage Storage at 4°C Drying->Storage Analysis GC-MS Analysis Storage->Analysis End End Analysis->End

Caption: Workflow for essential oil extraction and analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The gas chromatograph separates the components of the essential oil based on their boiling points and polarity, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for its identification and quantification.

Materials:

  • Essential oil sample

  • Hexane (or other suitable solvent)

  • This compound analytical standard

  • Internal standard (e.g., n-alkane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5)

  • Microsyringe

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the essential oil in hexane (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of this compound in hexane with known concentrations.

    • Add a known concentration of an internal standard to both the sample and calibration standards to correct for variations in injection volume.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: A typical temperature program for sesquiterpene analysis is as follows:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: 40-400 amu.

      • Acquisition mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound are m/z 198 (M+), 183, and 155.

  • Data Analysis:

    • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

    • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Logical Relationship Diagram

Analysis_Logic cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Essential Oil Sample GC Gas Chromatography (Separation) Sample->GC Standard This compound Standard Standard->GC Internal_Standard Internal Standard Internal_Standard->GC MS Mass Spectrometry (Detection & Identification) GC->MS Identification Peak Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Result: This compound Concentration Quantification->Result

Caption: Logical flow for the quantification of this compound.

Conclusion

This compound holds significant promise as a chemotaxonomic marker for elucidating phylogenetic relationships among plants. The standardized protocols for extraction and quantification provided herein offer a robust framework for researchers to generate comparable data across different studies. Further research focusing on the quantitative distribution of this compound in a wider range of plant taxa will undoubtedly enhance its utility in plant chemosystematics and contribute to a more comprehensive understanding of plant evolution.

References

Application Notes and Protocols: Derivatization of Cadalene for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cadalene (4-isopropyl-1,6-dimethylnaphthalene), a sesquiterpenoid polycyclic aromatic hydrocarbon (PAH), is a significant biomarker in environmental and paleobotanical studies. Due to its non-polar nature and lack of native functional groups, its direct analysis at trace levels can be challenging. This document provides detailed protocols for a two-step derivatization strategy to enhance the analytical detection of this compound using common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The strategy involves an initial functionalization step to introduce a hydroxyl group, forming a "cadalenol," followed by a derivatization reaction targeting this new functional group.

Introduction

The quantitative analysis of this compound is often hampered by its moderate response in UV detectors and its requirement for specific GC conditions. Chemical derivatization can significantly improve the analytical properties of a target molecule by increasing its volatility for GC analysis or by introducing a chromophore or fluorophore for enhanced HPLC detection. As this compound itself lacks reactive sites for common derivatization reagents, a preliminary functionalization is necessary. This application note outlines protocols for the hydroxylation of this compound, followed by derivatization procedures including dansylation for HPLC-fluorescence detection, and acetylation or silylation for GC-MS analysis. While specific performance data for this compound derivatives is not extensively published, this document provides protocols and expected outcomes based on analogous, well-characterized reactions with similar compounds like naphthols.

Part 1: Functionalization of this compound

The first critical step is the introduction of a hydroxyl group onto the aromatic naphthalene core of this compound to create a reactive site for subsequent derivatization. This process transforms this compound into a more polar "cadalenol."

Experimental Protocol: Hydroxylation of this compound

Objective: To introduce a hydroxyl group onto the this compound molecule. This protocol is adapted from general methods for the hydroxylation of aromatic compounds.

Materials:

  • This compound standard

  • Hydrogen peroxide (30%)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vials (10 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In a 10 mL reaction vial, add 1 mL of the this compound stock solution.

  • Add 2 mL of acetonitrile and 1 mL of deionized water.

  • Add 100 µL of formic acid to the mixture.

  • While stirring, add 50 mg of FeSO₄·7H₂O.

  • Slowly add 200 µL of 30% hydrogen peroxide to the mixture.

  • Seal the vial and let the reaction proceed at room temperature for 2 hours with continuous stirring.

  • Quench the reaction by adding 2 mL of deionized water.

  • Extract the products by adding 5 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.

  • Collect the upper organic layer. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the hydroxylated this compound ("cadalenol") residue.

  • Reconstitute the residue in a known volume of acetonitrile for subsequent derivatization or analysis.

Part 2: Derivatization for HPLC Analysis

Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride reacts with phenolic hydroxyl groups to produce intensely fluorescent derivatives, enabling detection at very low concentrations.

Experimental Protocol: Objective: To derivatize hydroxylated this compound with dansyl chloride for HPLC-FLD analysis.

Materials:

  • Hydroxylated this compound residue

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium carbonate buffer (0.1 M, pH 10)

  • Acetone

  • n-Hexane

  • Nitrogen gas stream

  • Heating block or water bath

Procedure:

  • Redissolve the dried "cadalenol" residue in 200 µL of acetone.

  • Add 200 µL of the dansyl chloride solution.

  • Add 50 µL of sodium carbonate buffer to catalyze the reaction.

  • Seal the vial and incubate at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, add a few drops of 1 M NaOH to hydrolyze excess dansyl chloride.

  • Extract the dansyl-cadalenol derivative with 500 µL of n-hexane.

  • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 200 µL of mobile phase (e.g., acetonitrile/water) for HPLC injection.

HPLC-FLD Conditions (Typical):

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Fluorescence Detection: Excitation at ~335 nm, Emission at ~520 nm

  • Injection Volume: 10 µL

Part 3: Derivatization for GC-MS Analysis

For GC-MS, derivatization is crucial to increase the volatility and thermal stability of the hydroxylated this compound.

Acetylation with Acetic Anhydride

Acetylation converts the polar hydroxyl group into a less polar acetate ester.

Experimental Protocol: Objective: To acetylate hydroxylated this compound for enhanced GC-MS analysis.

Materials:

  • Hydroxylated this compound residue

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Redissolve the dried "cadalenol" residue in 200 µL of ethyl acetate.

  • Add 50 µL of pyridine and 100 µL of acetic anhydride.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with 500 µL of saturated sodium bicarbonate solution to neutralize excess acid and anhydride.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial for GC-MS injection.

Silylation with MSTFA

Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2]

Experimental Protocol: Objective: To silylate hydroxylated this compound for enhanced GC-MS analysis.

Materials:

  • Hydroxylated this compound residue

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable solvent (anhydrous)

  • Heating block

Procedure:

  • Ensure the "cadalenol" residue is completely dry.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of MSTFA.

  • Seal the vial tightly and heat at 70°C for 45 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS injection.

GC-MS Conditions (Typical):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.

Data Presentation

The following tables summarize the expected improvements in analytical performance based on data from analogous compounds (e.g., naphthols, phenols).[3][4] These values should be considered illustrative and require experimental validation for this compound derivatives.

Table 1: HPLC-Fluorescence Detection of Dansylated Phenolic Compounds

CompoundDerivatization ReagentDetection Limit (LOD)Linear RangeReference
Phenols (generic)Dansyl Chloride0.2–5 ng/L10 - 1000 ng/L[3]
HydroxybiphenylsDansyl Chloride~1 ng injected1 - 250 ng[5]
Hydroxylated this compound (Predicted) Dansyl Chloride ~0.1-1 µg/L ~1-500 µg/L N/A

Table 2: GC-MS Detection of Derivatized Naphthols

CompoundDerivatization MethodDetection Limit (LOD)Linear RangeReference
1- & 2-NaphtholAcetylation~1 µg/L1 - 100 µg/L[4]
Hydroxylated PAHsSilylation (MTBSTFA)0.01-0.02 µg/LNot specified[6]
Hydroxylated this compound (Predicted) Acetylation/Silylation ~0.1-1 µg/L ~1-200 µg/L N/A

Visualizations

The following diagrams illustrate the proposed workflows for the derivatization of this compound.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization & Analysis This compound This compound Reaction1 Hydroxylation (e.g., Fenton-like reaction) This compound->Reaction1 Cadalene_OH Hydroxylated this compound ('Cadalenol') Reaction1->Cadalene_OH Dansylation Dansylation Cadalene_OH->Dansylation  For HPLC Acetylation Acetylation Cadalene_OH->Acetylation  For GC-MS Silylation Silylation Cadalene_OH->Silylation  For GC-MS HPLC HPLC-Fluorescence Analysis Dansylation->HPLC GCMS GC-MS Analysis Acetylation->GCMS Silylation->GCMS

Caption: Overall workflow for this compound derivatization.

G start Start: Hydroxylated this compound Sample add_reagents Add Dansyl Chloride & Sodium Carbonate Buffer start->add_reagents incubate Incubate at 60°C for 30 min add_reagents->incubate extract Extract with n-Hexane incubate->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC-FLD System reconstitute->analyze

Caption: Protocol for dansylation of hydroxylated this compound.

G start Start: Dry Hydroxylated this compound add_reagents Add Anhydrous Solvent (e.g., Pyridine) & MSTFA start->add_reagents incubate Incubate at 70°C for 45 min add_reagents->incubate cool Cool to Room Temperature incubate->cool analyze Inject into GC-MS System cool->analyze

Caption: Protocol for silylation of hydroxylated this compound.

Conclusion

The derivatization of this compound through a two-step functionalization-derivatization process presents a robust strategy to significantly enhance its detectability in complex matrices. By first introducing a hydroxyl group, standard and well-documented derivatization chemistries can be employed. Dansylation offers a path to high-sensitivity fluorescence detection in HPLC, while acetylation and silylation render the molecule suitable for GC-MS analysis. The protocols and data provided herein, based on established methods for analogous compounds, offer a strong foundation for researchers, scientists, and drug development professionals to develop and validate high-sensitivity assays for this compound.

References

Application Notes and Protocols for the Isolation of Sesquiterpenes from Cedrus atlantica Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrus atlantica, the Atlas cedar, is a valuable source of essential oil rich in a diverse array of bioactive sesquiterpenes. While the bicyclic aromatic sesquiterpene cadalene is known for its presence in various essential oils and its use as a biomarker, comprehensive chemical analyses of Cedrus atlantica essential oil consistently demonstrate that its primary constituents are other sesquiterpenes, most notably himachalenes (α, β, and γ), atlantones, and cedrol.[1][2] this compound itself is not typically reported as a naturally occurring component in the essential oil of this species.

These application notes provide a detailed protocol for the extraction of essential oil from the wood of Cedrus atlantica and the subsequent fractionation to isolate its major sesquiterpene components. The protocols are designed for researchers in natural product chemistry and drug development seeking to obtain and study the rich sesquiterpenoid profile of this important botanical source.

Data Presentation: Chemical Composition of Cedrus atlantica Essential Oil

The chemical profile of Cedrus atlantica essential oil can vary based on the geographical origin, age of the tree, and the specific distillation process used.[2] However, the dominant compounds are consistently identified as sesquiterpenes. The following tables summarize quantitative data from various studies, highlighting the most abundant constituents.

Table 1: Major Sesquiterpene Constituents in Cedrus atlantica Essential Oil from Various Studies

CompoundStudy 1 (%)[3]Study 2 (%)[4]Study 3 (%)[5]Study 4 (%)[6]
β-Himachalene49.9654.2128.2030.87
α-Himachalene19.37-19.4714.21
γ-Himachalene-15.54-9.68
δ-Cadinene---1.95
(E)-α-Atlantone---4.75
α-Longipinene--21.26-

Note: "-" indicates the compound was not reported as a major constituent in that specific study.

Table 2: Representative Physicochemical Properties of Cedrus atlantica Essential Oil

PropertyValueReference
Appearance Yellow to amber liquid[7][8]
Odor Characteristic dry, woody, sweet[7][8]
Density 0.926 - 0.944 g/cm³[9]
Extraction Yield 1.0% - 5.6% (v/w)[1][4]
Extraction Method Steam Distillation / Hydrodistillation[8][10]

Experimental Workflows and Logical Relationships

The overall process involves the initial extraction of the crude essential oil from the botanical material, followed by a chromatographic separation to isolate the desired chemical class of compounds.

ExtractionWorkflow raw_material Cedrus atlantica Wood Chips/Sawdust extraction Steam Distillation or Hydrodistillation raw_material->extraction separation Decantation (Oil/Water Separation) extraction->separation crude_oil Crude Essential Oil separation->crude_oil

Caption: Workflow for the extraction of crude essential oil from Cedrus atlantica.

IsolationWorkflow crude_oil Crude Essential Oil column_chrom Column Chromatography (Silica Gel) crude_oil->column_chrom fraction_collection Fraction Collection (Elution with Solvent Gradient) column_chrom->fraction_collection analysis TLC & GC-MS Analysis of Fractions fraction_collection->analysis isolated_fraction Isolated Sesquiterpene Fraction (e.g., Himachalenes) analysis->isolated_fraction

Caption: Workflow for the isolation of sesquiterpene fractions via column chromatography.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Cedrus atlantica Wood by Hydrodistillation

Objective: To extract the crude essential oil from the wood of Cedrus atlantica.

Materials:

  • Cedrus atlantica wood chips or sawdust (dried)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L or appropriate size)

  • Condenser

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Amber glass storage vial

Methodology:

  • Preparation of Plant Material: Weigh 100 g of dried Cedrus atlantica wood sawdust or small chips.

  • Apparatus Setup: Place the weighed plant material into a 2 L round-bottom flask. Add 1 L of distilled water, ensuring the material is fully submerged.

  • Hydrodistillation: Connect the flask to the Clevenger-type apparatus and the condenser. Begin heating the flask using the heating mantle. Allow the water to boil and the steam to co-distill with the volatile oils from the plant material.[11]

  • Condensation and Collection: The steam and oil vapor mixture will travel to the condenser, where it will cool and liquefy. The condensate (hydrosol and essential oil) collects in the graduated collection tube of the Clevenger apparatus.

  • Duration: Continue the distillation process for a minimum of 3-4 hours, or until there is no further increase in the volume of collected oil.[5]

  • Oil Separation: Once distillation is complete, allow the apparatus to cool to room temperature. Carefully drain the collected oil from the side arm of the Clevenger into a separatory funnel. Separate the aqueous layer (hydrosol) from the essential oil layer.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for 15-20 minutes to absorb any residual water.

  • Storage: Decant the clear, dried essential oil into a pre-weighed amber glass vial. Store the oil at 4°C in the dark to prevent degradation.

  • Yield Calculation: Calculate the yield of the essential oil as a percentage based on the initial weight of the dry plant material (v/w).

Protocol 2: Isolation of Sesquiterpene Fraction by Column Chromatography

Objective: To separate the crude essential oil into fractions to isolate the major sesquiterpenes (e.g., himachalenes).

Materials:

  • Crude Cedrus atlantica essential oil

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Cotton or glass wool

  • Collection vials or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid or other suitable staining reagent

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed without air bubbles. The bed height should be approximately 20-30 cm for a 1-2 g sample load.

    • Drain the excess n-hexane until the solvent level is just above the silica surface. Do not let the column run dry.

  • Sample Loading:

    • Dissolve 1-2 g of the crude essential oil in a minimal volume of n-hexane (e.g., 2-3 mL).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a thin layer of sand or anhydrous sodium sulfate on top of the silica to prevent disturbance of the bed during solvent addition.

  • Elution and Fractionation:

    • Begin the elution process with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes first.[12]

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate labeled vials.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane). This will elute more polar, oxygenated sesquiterpenes.

  • Monitoring by TLC:

    • Monitor the separation process by spotting small aliquots from every few fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Combine the fractions that show similar TLC profiles. The initial fractions eluted with pure n-hexane are expected to contain the himachalene-rich sesquiterpene hydrocarbons.

  • Solvent Removal and Analysis:

    • Remove the solvent from the combined, desired fractions using a rotary evaporator under reduced pressure.

    • Weigh the resulting isolated fraction and analyze its purity and composition using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the isolated sesquiterpenes.[13][14]

References

Application Notes and Protocols for the Isolation of Cadalene from Complex Natural Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic sesquiterpenoid found in the essential oils of various plants, notably in species of the genus Cedrus (cedar). It is recognized as a significant biomarker in paleobotanical studies and has garnered interest for its potential biological activities, including anti-inflammatory properties. This document provides detailed protocols for the isolation and purification of this compound from complex natural mixtures, such as essential oils, intended for research and drug development applications.

Data Presentation

The following tables summarize the typical composition of relevant cedarwood essential oils, highlighting the variable content of this compound and its precursors, and the potential yield of this compound through semi-synthesis.

Table 1: Typical Composition of Select Cedarwood Essential Oils Determined by GC-MS

CompoundVirginia Cedarwood Oil (Juniperus virginiana) (%)Texas Cedarwood Oil (Juniperus mexicana) (%)Atlas Cedarwood Oil (Cedrus atlantica) (%)Himalayan Cedarwood Oil (Cedrus deodara) (%)
α-Cedrene23.8---
Thujopsene31.5-0.32-
Cedrol16.419.0 - 23.10.33-
β-Himachalene--30.87 - 49.96%36.61%
α-Himachalene--14.21 - 19.37%15.47%
γ-Himachalene--9.68%9.53%
This compound -0.42 --

Note: The composition of essential oils can vary significantly based on the geographical origin, age of the tree, and extraction method. "-" indicates the compound was not reported as a major constituent in the cited analyses.

Table 2: Potential Yield of this compound from Semi-Synthesis

Starting MaterialReaction StepsReagentsSolventYield (%)Reference
α-, β-, γ-Himachalene Mixture (from Cedrus atlantica oil)1. Dehydrogenation 2. Rearrangement1. Pd/C 2. I₂/AlCl₃Dichloromethaneup to 71 ± 5[1]

Experimental Protocols

The isolation of this compound from natural sources typically involves a multi-step process including extraction of the essential oil followed by chromatographic purification.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from cedarwood, a common source of this compound and its precursors.

Materials:

  • Cedarwood chips or sawdust (e.g., Cedrus atlantica)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Distilled water

  • Heating mantle

Procedure:

  • Place the cedarwood chips or sawdust into the biomass flask of the steam distillation apparatus. Do not pack the material too tightly to allow for steam penetration.

  • Fill the boiling flask with distilled water to approximately two-thirds of its volume.

  • Assemble the steam distillation apparatus, ensuring all connections are secure.

  • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy.

  • Collect the distillate, which will consist of a biphasic mixture of essential oil and water.

  • Continue the distillation until no more oil is observed in the distillate.

  • Separate the essential oil from the aqueous layer using a separatory funnel. The essential oil is typically less dense than water and will form the upper layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C. The typical yield of essential oil from Cedrus atlantica wood can range from 1.0% to 5.6% depending on the specific material and extraction conditions[2].

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the complex essential oil mixture using column chromatography.

Materials:

  • Crude cedarwood essential oil

  • Silica gel (70-230 mesh) for column chromatography

  • Glass chromatography column

  • N-hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve a known amount of the essential oil in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% n-hexane. This compound, being a relatively non-polar hydrocarbon, will elute early in the process.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 v/v). This will help to elute compounds with slightly higher polarity.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in separate collection tubes.

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp. Fractions containing a spot with the same retention factor (Rf) as a this compound standard should be pooled.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.

  • Purity Analysis: Assess the purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purity Analysis by HPLC

This protocol provides a method for the analytical separation and purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water. Phosphoric acid or formic acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a solution of the isolated this compound fraction in the mobile phase.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and monitor the chromatogram.

  • The purity of the isolated this compound can be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Natural Source (e.g., Cedarwood) extraction Protocol 1: Steam Distillation start->extraction crude_oil Crude Essential Oil extraction->crude_oil column_chrom Protocol 2: Column Chromatography crude_oil->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of This compound Fractions tlc->pooling Identify Fractions with this compound evaporation Solvent Evaporation pooling->evaporation purified_this compound Purified this compound evaporation->purified_this compound hplc Protocol 3: HPLC Purity Analysis purified_this compound->hplc end Pure this compound for Further Application hplc->end

Caption: Workflow for the isolation of this compound.

Simplified Signaling Pathway of Sesquiterpene Anti-Inflammatory Action

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of how a sesquiterpene, such as this compound, might inhibit these pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IKK->IkappaB_NFkappaB Phosphorylates IκB IkappaB_p P-IκB (Degraded) IkappaB_NFkappaB->IkappaB_p NFkappaB NF-κB (Active) IkappaB_NFkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_n P-MAPK MAPK->MAPK_n Translocates This compound This compound (Sesquiterpene) This compound->IKK Inhibits This compound->MAPKKK Inhibits DNA DNA NFkappaB_n->DNA MAPK_n->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Anti-inflammatory action of sesquiterpenes.

References

Troubleshooting & Optimization

Improving the yield and selectivity of Cadalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and selectivity of Cadalene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: this compound is a bicyclic aromatic sesquiterpene. Common precursors for its synthesis include other sesquiterpenes like himachalenes and cadinenes.[1][2] While less direct, acyclic sesquiterpene alcohols such as nerolidol and farnesol can also be used as starting materials through cyclization and subsequent dehydrogenation, though this route can lead to a variety of other products.

Q2: Which analytical techniques are best for monitoring reaction progress and purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both monitoring the progress of the reaction and assessing the purity of the final product.[2][3] It allows for the separation and identification of this compound, its isomers like iso-cadalene, and other byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.[2]

Q3: What are the typical purification methods for this compound?

A3: Following the synthesis, the crude reaction mixture can be purified using several techniques. Column chromatography with silica gel is a standard and effective method for separating this compound from isomers and other impurities.[4] Distillation under reduced pressure can also be employed, particularly for separating components with different boiling points.

Q4: What are the main isomers that can form alongside this compound?

A4: A common isomer formed during this compound synthesis is iso-cadalene (1,6-dimethyl-3-isopropylnaphthalene).[1][5] The formation of this isomer is highly dependent on the reaction conditions, including the choice of solvent and reagents. Dihydrocurcumene is another potential byproduct, particularly in syntheses starting from himachalenes.[1][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route 1: From Himachalene Mixtures

This two-step synthesis involves the dehydrogenation of a himachalene mixture to ar-himachalene, followed by an acid-catalyzed rearrangement to this compound.[1][2]

Problem 1: Low Yield of this compound and High Yield of Iso-cadalene.

  • Possible Cause: Incorrect choice of solvent and reagents in the second step. The use of AlCl₃ in a non-polar solvent like cyclohexane favors the formation of iso-cadalene.[1][5]

  • Troubleshooting Steps:

    • Solvent Selection: Use a polar solvent like dichloromethane (DCM) for the rearrangement of ar-himachalene.

    • Reagent Combination: Employ a combination of I₂ and AlCl₃ in DCM to enhance selectivity towards this compound.[1][5]

Problem 2: Formation of Dihydrocurcumene as a Major Byproduct.

  • Possible Cause: Absence of both I₂ and AlCl₃ in the reaction mixture.

  • Troubleshooting Steps:

    • Ensure the addition of both I₂ and AlCl₃ as catalysts for the rearrangement of ar-himachalene to this compound. In the absence of these, the reaction pathway shifts towards the formation of dihydrocurcumene.[1][5]

Problem 3: Incomplete Dehydrogenation of Himachalenes in the First Step.

  • Possible Cause: Inefficient catalyst, insufficient temperature, or short reaction time.

  • Troubleshooting Steps:

    • Catalyst: Use a catalytic amount of Palladium on carbon (Pd/C) for the dehydrogenation step.[1]

    • Temperature and Time: Ensure the reaction is carried out at a sufficiently high temperature (e.g., 160 °C) for an adequate duration (e.g., 12 hours) to drive the reaction to completion.[1]

Synthesis Route 2: Dehydrogenation of Cadinene

This is a direct, one-step method to produce this compound.[1]

Problem 1: Low Conversion of Cadinene to this compound.

  • Possible Cause: Ineffective dehydrogenating agent or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Dehydrogenating Agent: Sulfur is a commonly used and effective dehydrogenating agent for this conversion.[2] Palladium on carbon (Pd/C) can also be used.

    • Temperature: The reaction typically requires heating. The optimal temperature will depend on the chosen dehydrogenating agent and should be carefully controlled to avoid decomposition.

Problem 2: Formation of Polymeric or Tar-like Byproducts.

  • Possible Cause: Excessively high reaction temperatures or prolonged reaction times can lead to polymerization and decomposition of the starting material and product.

  • Troubleshooting Steps:

    • Temperature Control: Carefully monitor and control the reaction temperature.

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

Synthesis Route 3: From Nerolidol or Farnesol (Acid-Catalyzed Cyclization and Dehydrogenation)

This route is more complex and can lead to a variety of products. The initial step is an acid-catalyzed cyclization, followed by dehydrogenation.

Problem 1: Low Selectivity for this compound Precursors during Cyclization.

  • Possible Cause: The acid-catalyzed cyclization of acyclic terpenes like nerolidol and farnesol can produce a mixture of cyclic products. The choice of acid catalyst and solvent plays a crucial role in the reaction pathway.

  • Troubleshooting Steps:

    • Catalyst Choice: Experiment with different acid catalysts, such as heteropoly acids (e.g., H₃PW₁₂O₄₀), which have shown selectivity in related cyclizations.

    • Solvent Effects: The polarity of the solvent can significantly influence the cyclization pathway. Test a range of solvents from non-polar to polar aprotic.

    • Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.

Problem 2: Difficulty in Dehydrogenating the Cyclic Intermediates.

  • Possible Cause: The cyclic intermediates formed may be resistant to dehydrogenation under mild conditions.

  • Troubleshooting Steps:

    • Stronger Dehydrogenation Conditions: Employ more forcing conditions for the dehydrogenation step, such as higher temperatures or more active catalysts (e.g., higher loading of Pd/C).

    • Stepwise Approach: Isolate the cyclic intermediate after the cyclization step and then subject it to optimized dehydrogenation conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of this compound from ar-Himachalene [1]

EntryReagents (equivalents)SolventConversion (%)Selectivity for this compound (%)Selectivity for iso-Cadalene (%)Selectivity for Dihydrocurcumene (%)
1AlCl₃ (2)DCM8921-20
2I₂ (1), AlCl₃ (1)DCM10076--
3I₂ (0.5), AlCl₃ (1)DCM9570--
4I₂ (1), AlCl₃ (0.5)DCM9265--
5I₂ (1), AlCl₃ (2)DCM9872--
6I₂ (1), AlCl₃ (1)Cyclohexane90-145
7AlCl₃ (2)Cyclohexane93-668
8I₂ (2)Cyclohexane10--2

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from a Himachalene Mixture[1]

Step 1: Dehydrogenation of Himachalene Mixture

  • Place a mixture of α-, β-, and γ-himachalenes in a round-bottom flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (0.025 wt%).

  • Heat the solvent-free mixture at 160 °C for 12 hours under an inert atmosphere.

  • After cooling, the resulting ar-himachalene can be used in the next step without further purification. The yield is typically quantitative.

Step 2: Rearrangement of ar-Himachalene to this compound

  • Dissolve the ar-himachalene from Step 1 in dichloromethane (DCM).

  • Add one equivalent of iodine (I₂) and one equivalent of aluminum chloride (AlCl₃) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using hexane as the eluent.

Protocol 2: Dehydrogenation of Cadinene to this compound
  • In a round-bottom flask, combine cadinene with elemental sulfur.

  • Heat the mixture under an inert atmosphere. The reaction temperature typically ranges from 180-220 °C.

  • Monitor the reaction by observing the evolution of hydrogen sulfide gas (use appropriate safety precautions and a scrubber).

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent like hexane.

  • Filter the solution to remove any unreacted sulfur.

  • Purify the filtrate by column chromatography on silica gel using hexane as the eluent to isolate this compound.

Visualizations

experimental_workflow_himachalene start Himachalene Mixture dehydrogenation Dehydrogenation (Pd/C, 160°C, 12h) start->dehydrogenation ar_himachalene ar-Himachalene dehydrogenation->ar_himachalene rearrangement Rearrangement (I2, AlCl3, DCM, RT) ar_himachalene->rearrangement workup Aqueous Workup & Extraction rearrangement->workup purification Column Chromatography (Silica, Hexane) workup->purification This compound This compound purification->this compound troubleshooting_selectivity start Low Selectivity for this compound check_solvent Check Solvent System start->check_solvent check_reagents Check Reagents start->check_reagents nonpolar_solvent Using Non-polar Solvent (Cyclohexane)? check_solvent->nonpolar_solvent incorrect_reagents Missing I2 or AlCl3? check_reagents->incorrect_reagents polar_solvent Use Polar Solvent (DCM) nonpolar_solvent->polar_solvent Yes iso_this compound High iso-Cadalene formation nonpolar_solvent->iso_this compound Yes correct_reagents Use I2 and AlCl3 incorrect_reagents->correct_reagents Yes dihydrocurcumene High Dihydrocurcumene formation incorrect_reagents->dihydrocurcumene Yes

References

Overcoming challenges in the purification of synthetic Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges in the purification of synthetic Cadalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurities in synthetic this compound largely depend on the synthetic route. Common impurities include:

  • Isomers: Iso-cadalene is a common positional isomer that can be challenging to separate due to its similar physical properties.

  • Synthesis Byproducts: Depending on the starting materials and reaction conditions, byproducts such as dihydrocurcumene can be formed.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as himachalene isomers if that synthetic route is used.[1][2]

  • Reagents and Catalysts: Traces of reagents like iodine or catalysts such as aluminum chloride may remain in the crude product.[1][2]

Q2: What is a good starting point for a solvent system in column chromatography for this compound purification?

A2: For non-polar compounds like this compound, a normal-phase column chromatography setup is typically effective. A good starting point is a non-polar eluent. One documented method uses silica gel as the stationary phase with hexane as the eluent.[1] However, to improve separation from close-eluting impurities, a gradient elution with a slightly more polar solvent may be necessary. A shallow gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) is a common strategy for separating non-polar compounds.

Q3: Can I use recrystallization to purify synthetic this compound?

A3: Recrystallization can be an effective technique for purifying this compound, especially for removing less soluble or more soluble impurities. Given that this compound is a non-polar aromatic hydrocarbon, suitable solvents would include non-polar solvents like hexane or heptane, or alcohols like ethanol.[3] It may be necessary to use a two-solvent system, for example, by dissolving the crude this compound in a minimal amount of a good solvent (like hot ethanol) and then slowly adding a poor solvent (like water) to induce crystallization.[4]

Q4: Is fractional distillation a viable method for purifying this compound?

A4: Fractional distillation, particularly under reduced pressure, can be a suitable method for purifying this compound, especially for separating it from impurities with different boiling points.[5] This method is most effective when the boiling points of the components differ, even if by a small margin. For closely boiling isomers like this compound and iso-cadalene, a distillation column with a high number of theoretical plates would be required for efficient separation.[6]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your purified this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for analyzing volatile compounds like this compound. It can separate impurities and provide information about their identity through their mass spectra.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can be used to quantify the purity of this compound. For separating isomers, specialized columns such as those with phenyl-based stationary phases may be required.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified this compound and detect the presence of impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and iso-cadalene The solvent system is not providing enough selectivity.* Use a very shallow solvent gradient (e.g., 0-2% ethyl acetate in hexane) to improve resolution.[12] * Consider using a different stationary phase, such as alumina or a silica-alumina mixture, which may offer different selectivity for aromatic isomers.[4] * For analytical to semi-preparative scales, consider HPLC with a phenyl-based column for enhanced π-π interactions, which can aid in isomer separation.[10][11]
This compound elutes too quickly with no separation The eluent is too polar.* Start with a less polar solvent system. If using a gradient, begin with 100% hexane or petroleum ether.[13]
This compound does not elute from the column The eluent is not polar enough, or the compound has decomposed on the silica gel.* Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[12] * To check for decomposition, spot the crude material on a TLC plate and let it sit for a few hours before eluting to see if new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina.[14]
Peak tailing in the collected fractions Secondary interactions with the stationary phase or column overloading.* Ensure the column is not overloaded; a general rule is to load 1-5% of the stationary phase weight. * For acidic silica, adding a small amount of a non-polar base like triethylamine to the eluent can sometimes reduce tailing, though this is less common for non-polar compounds.[1]
Recrystallization
Problem Possible Cause Solution
This compound does not crystallize upon cooling The solution is not saturated, or the wrong solvent was used.* If too much solvent was added, evaporate some of it to concentrate the solution.[15] * Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[16] * If the compound remains soluble even when cold, the solvent is not suitable. Try a different solvent or a two-solvent system.[17]
The product "oils out" instead of crystallizing The melting point of the impure this compound is lower than the boiling point of the solvent, or the cooling is too rapid.* Add a small amount of additional solvent to dissolve the oil, then allow the solution to cool more slowly.[9] * Consider using a lower-boiling point solvent for recrystallization.
Low recovery of purified this compound The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.* Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[16] * Wash the collected crystals with a minimal amount of ice-cold solvent.[15]

Quantitative Data

The following table summarizes expected outcomes from different purification strategies based on available literature. Please note that actual results will vary depending on the specific impurities and experimental conditions.

Purification Method Stationary/Mobile Phase or Solvent Reported Purity/Yield Key Considerations
Column Chromatography Silica gel / Hexane~85% for iso-cadalene (this compound purity not specified but expected to be similar or slightly higher)[1]May not be sufficient to achieve >95% purity for isomers without significant optimization of the solvent gradient.
Fractional Distillation N/AHigh purity achievable for naphthalene (structurally similar)[5]Requires a column with a high number of theoretical plates for efficient isomer separation.[6] The high boiling point of this compound necessitates vacuum distillation.
Recrystallization Hexane or Ethanol[3]Potentially high purity, but yield is dependent on impurity profile and solvent choice.Finding the ideal solvent or solvent pair is critical and may require some experimentation.

Experimental Protocols

Protocol 1: Column Chromatography for this compound Purification

This protocol is a general guideline for the purification of synthetic this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that provides good separation between this compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The ideal solvent system should give the this compound spot an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.

    • Drain the solvent until the level is just above the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane).

    • Carefully load the sample onto the top of the column.

    • Drain the solvent until the sample is absorbed into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

This protocol describes a single-solvent recrystallization method.

  • Solvent Selection:

    • Place a small amount of crude this compound into a test tube.

    • Add a small amount of a potential solvent (e.g., hexane or ethanol) and observe the solubility at room temperature. The ideal solvent should have low solubility at room temperature and high solubility when heated.[17]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (using a water bath or heating mantle) while swirling until the solid dissolves completely.[16]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[16]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[15]

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synth Crude Synthetic this compound col_chrom Column Chromatography synth->col_chrom recryst Recrystallization synth->recryst frac_dist Fractional Distillation synth->frac_dist pure_cad Pure this compound col_chrom->pure_cad recryst->pure_cad frac_dist->pure_cad gcms GC-MS hplc HPLC nmr NMR pure_cad->gcms pure_cad->hplc pure_cad->nmr

Caption: General workflow for the purification and analysis of synthetic this compound.

troubleshooting_flowchart start Impure this compound check_purity Assess Purity (TLC/GC) start->check_purity is_high_purity Purity > 95%? check_purity->is_high_purity end Purified this compound is_high_purity->end Yes choose_method Choose Purification Method is_high_purity->choose_method No col_chrom Column Chromatography choose_method->col_chrom recryst Recrystallization choose_method->recryst frac_dist Fractional Distillation choose_method->frac_dist reassess Re-assess Purity col_chrom->reassess recryst->reassess frac_dist->reassess reassess->is_high_purity

Caption: Logical flowchart for selecting and iterating purification methods for this compound.

References

Technical Support Center: Optimizing Cadalene Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cadalene from plant matrices. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant matrices is it commonly found?

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic sesquiterpene. It is a common constituent of the essential oils of various higher plants. A notable source of this compound is the Atlas cedar (Cedrus atlantica), where it is derived from himachalenes found in the wood.[1][2] this compound is also recognized as a biomarker in paleobotanic studies of rock sediments.

Q2: What are the most common methods for extracting this compound from plant matrices?

The most prevalent methods for extracting this compound, a volatile sesquiterpene, from plant materials include:

  • Solvent Extraction: This method uses organic solvents to dissolve this compound from the plant matrix. It can be performed using techniques like Soxhlet extraction or simple maceration.[3][4]

  • Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical carbon dioxide (CO2) as a solvent. It is highly tunable and yields high-purity extracts without residual organic solvents.[3][5]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[6][7]

  • Hydrodistillation/Steam Distillation: These are traditional methods for extracting essential oils. While effective, the high temperatures can potentially lead to the degradation of thermolabile compounds.[3][8]

Q3: What is the typical composition of essential oil from Cedrus atlantica?

The chemical composition of Cedrus atlantica essential oil can vary, but it is rich in sesquiterpenes. Major components often include β-himachalene, α-himachalene, and γ-himachalene.[1][9] this compound is also present, though its concentration can differ based on the specific plant material and extraction method used.

Q4: How can I analyze the concentration of this compound in my extract?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for identifying and quantifying this compound and other volatile compounds in plant extracts.[1][10] The retention time and mass spectrum of the compound in the sample are compared to those of a known this compound standard for accurate identification and quantification.

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound

Q: I am experiencing a very low yield of this compound in my final extract. What are the potential causes and how can I troubleshoot this?

A: Low extraction yield is a common problem that can stem from several factors related to the plant material, the chosen extraction method, and the specific parameters used.

Potential Causes & Troubleshooting Steps:

  • Plant Material Quality and Preparation:

    • Cause: The concentration of this compound precursors (like himachalenes in Cedrus atlantica) can vary depending on the age, geographical origin, and storage conditions of the plant material.

    • Troubleshooting:

      • Ensure you are using the correct plant part (e.g., wood of Cedrus atlantica).

      • Properly dry the plant material to an appropriate moisture content to improve solvent penetration.

      • Optimize the particle size by grinding the material. A finer powder increases the surface area for extraction, but overly fine particles can lead to processing difficulties.[4]

  • Choice of Extraction Method and Solvent:

    • Cause: The selected solvent may not have the optimal polarity to efficiently solubilize this compound. Method inefficiency can also contribute to low yields.[4]

    • Troubleshooting:

      • Solvent Selection: For solvent extraction, test a range of solvents with varying polarities. Since this compound is a hydrocarbon, non-polar solvents like hexane or toluene are often effective.[11] For MAE and SFE, the choice of co-solvent can be critical.

      • Method Optimization: If using traditional methods like maceration, consider switching to more advanced techniques like UAE or MAE, which can enhance extraction efficiency.[4]

  • Suboptimal Extraction Parameters:

    • Cause: Incorrect temperature, pressure, time, or solvent-to-solid ratio can significantly impact the extraction yield.

    • Troubleshooting:

      • Systematically optimize each parameter. For example, in solvent extraction, increasing the temperature can improve solubility, but excessive heat can degrade the compound.[12][13] In SFE, both pressure and temperature are critical for tuning the solvating power of CO2.[14]

Issue 2: Inconsistent Results Between Extraction Batches

Q: My this compound yield is highly inconsistent from one extraction to the next, even though I am trying to follow the same protocol. What could be causing this variability?

A: Inconsistent results are often due to subtle variations in the experimental setup and execution.

Potential Causes & Troubleshooting Steps:

  • Inhomogeneous Plant Material:

    • Cause: The distribution of this compound and its precursors may not be uniform throughout the bulk plant material.

    • Troubleshooting:

      • Thoroughly mix the ground plant material before taking samples for extraction to ensure homogeneity.

  • Fluctuations in Extraction Conditions:

    • Cause: Minor variations in temperature, pressure, or extraction time can lead to significant differences in yield.

    • Troubleshooting:

      • Carefully monitor and control all extraction parameters. Use calibrated equipment to ensure accuracy.

      • For MAE, ensure consistent microwave power output and uniform heating of the sample.[15]

      • For SFE, ensure the CO2 flow rate is stable and the pressure and temperature are maintained throughout the extraction.

  • Solvent Quality and Volume:

    • Cause: Variations in solvent purity or slight inaccuracies in measuring the solvent-to-solid ratio can affect extraction efficiency.

    • Troubleshooting:

      • Use high-purity solvents for all extractions.

      • Accurately measure the amount of plant material and solvent for each batch to maintain a consistent ratio.

Issue 3: Suspected Thermal Degradation of this compound

Q: I am concerned that my extraction method is causing thermal degradation of this compound, leading to lower yields and potential formation of artifacts. How can I mitigate this?

A: Thermal degradation is a valid concern, especially for volatile sesquiterpenes.

Potential Causes & Troubleshooting Steps:

  • High Extraction Temperatures:

    • Cause: Methods like Soxhlet extraction and traditional distillation involve prolonged exposure to high temperatures, which can degrade thermolabile compounds.[4][8]

    • Troubleshooting:

      • Lower Temperature: If possible, lower the extraction temperature. For solvent extraction, consider using a solvent with a lower boiling point.[4]

      • Alternative Methods: Switch to non-thermal or low-temperature methods like SFE, which is performed at near-ambient temperatures.[3][16] MAE can also be optimized for lower temperatures and shorter extraction times.[6]

      • Vacuum Application: For solvent removal after extraction, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[3]

Data Presentation: Comparison of Extraction Methods for Sesquiterpenes

The following table summarizes typical parameters and outcomes for different methods used to extract sesquiterpenes from woody plant matrices. Note that specific yields for this compound may vary.

Extraction MethodPlant MaterialKey ParametersTypical Sesquiterpene Yield/ConcentrationReference(s)
Solvent Extraction (Soxhlet) Cedrus atlantica (sawdust)Solvent: Toluene; Time: 1 hourHigher yield of cedrol (a related compound) compared to steam distillation.[11]
Castanea sativa (wood)Solvent: Ethanol/Toluene7.4% total extractives[17]
Supercritical Fluid Extraction (SFE) Generic Plant MaterialPressure: 100-300 bar; Temperature: 40-60°C; Co-solvent: Ethanol (optional)Generally provides higher yields and purity compared to hydrodistillation.[3][14]
Microwave-Assisted Extraction (MAE) Inula helenium (roots)Solvent: Ethanol; Power: 300 W; Time: 5 minHigh yield of sesquiterpene lactones (54.99 ± 0.11 mg/g)
Eucalyptus (wood)Solvent: Ethanol; Parameters variedEffective for essential oil extraction[7]
Hydrodistillation Cedrus atlantica (wood)Time: 3 hours3.84% essential oil yield[18]
Cedrus atlantica (wood)Time: 8 hours1.43 ± 0.03% essential oil yield[19]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Cedrus atlantica Wood

1. Materials and Equipment:

  • Dried and ground Cedrus atlantica wood (particle size ~0.5-1.0 mm)

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose thimble

  • n-Hexane or Toluene (reagent grade)

  • Rotary evaporator

  • Anhydrous sodium sulfate

2. Procedure:

  • Place approximately 20 g of the dried, ground wood powder into a cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a 250 mL round-bottom flask with 150 mL of n-hexane or toluene.

  • Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.

  • Heat the solvent to its boiling point. Allow the extraction to proceed for 4-6 hours, ensuring continuous siphoning of the solvent.

  • After extraction, allow the apparatus to cool.

  • Transfer the solvent containing the extract from the flask to a clean round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the resulting crude extract over anhydrous sodium sulfate and store at 4°C in a sealed vial for further analysis.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Cedrus atlantica Wood

1. Materials and Equipment:

  • Dried and ground Cedrus atlantica wood (particle size ~0.5-1.0 mm)

  • Supercritical fluid extractor system

  • High-purity CO2

  • Ethanol (optional co-solvent)

  • Analytical balance

2. Procedure:

  • Accurately weigh approximately 10 g of the ground wood material and pack it into the extraction vessel.

  • Set the extraction parameters:

    • Temperature: 40-50°C

    • Pressure: 150-250 bar

    • CO2 flow rate: 2-3 mL/min

    • Co-solvent (optional): 2-5% ethanol

  • Pressurize the system with CO2 to the desired pressure.

  • Initiate the CO2 flow (and co-solvent flow if applicable) and begin the extraction.

  • Continue the extraction for 60-120 minutes.

  • The extracted material will precipitate in the separator vessel as the CO2 pressure is reduced.

  • After the extraction is complete, carefully depressurize the system and collect the extract from the separator.

  • Store the extract at 4°C for further analysis.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound from Cedrus atlantica Wood

1. Materials and Equipment:

  • Dried and ground Cedrus atlantica wood (particle size ~0.5-1.0 mm)

  • Microwave extraction system (closed-vessel type recommended)

  • Extraction vessel

  • n-Hexane or ethanol (reagent grade)

  • Filtration apparatus

  • Rotary evaporator

2. Procedure:

  • Place 5 g of the ground wood material into the microwave extraction vessel.

  • Add 100 mL of n-hexane or ethanol to achieve a solvent-to-solid ratio of 20:1 (v/w).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters:

    • Microwave power: 300-500 W

    • Temperature: 60-80°C (monitor pressure to ensure it remains within safe limits)

    • Extraction time: 10-20 minutes

  • After the extraction program is complete, allow the vessel to cool to room temperature before opening.

  • Filter the mixture to separate the extract from the solid plant material.

  • Rinse the solid residue with a small amount of fresh solvent and combine the filtrates.

  • Remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Store the resulting extract at 4°C.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis plant_material Plant Material (e.g., Cedrus atlantica wood) drying Drying plant_material->drying grinding Grinding to Optimal Particle Size drying->grinding solvent_ext Solvent Extraction grinding->solvent_ext Select Method sfe_ext Supercritical Fluid Extraction grinding->sfe_ext Select Method mae_ext Microwave-Assisted Extraction grinding->mae_ext Select Method filtration Filtration solvent_ext->filtration sfe_ext->filtration mae_ext->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal crude_extract Crude this compound Extract solvent_removal->crude_extract gcms GC-MS Analysis crude_extract->gcms quantification Quantification of this compound gcms->quantification

Caption: General experimental workflow for this compound extraction.

troubleshooting_workflow cluster_material Plant Material Issues cluster_method Extraction Method Issues cluster_procedure Procedural Inconsistencies start Low this compound Yield check_source Verify Plant Source and Part start->check_source check_solvent Test Different Solvents/Co-solvents start->check_solvent check_homogeneity Ensure Sample Homogeneity start->check_homogeneity check_prep Optimize Drying and Particle Size check_source->check_prep solution Improved this compound Yield check_prep->solution check_params Optimize Temp, Time, Pressure, Ratio check_solvent->check_params check_degradation Consider Lower Temp Methods (SFE) check_params->check_degradation check_degradation->solution check_calibration Calibrate Equipment check_homogeneity->check_calibration check_calibration->solution

Caption: Troubleshooting decision tree for low this compound yield.

References

Minimizing isomerization during Cadalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of Cadalene.

Troubleshooting Guide: Minimizing Isomerization and Side Reactions

This section addresses specific issues that may be encountered during this compound synthesis, focusing on the formation of the common isomer, iso-cadalene, and other byproducts.

ProblemPotential Cause(s)Recommended Solutions
Low yield of this compound and high yield of iso-cadalene Incorrect Solvent Choice: The polarity of the solvent plays a crucial role in the selectivity of the reaction. Non-polar solvents like cyclohexane favor the formation of iso-cadalene.[1][2]Use a polar solvent such as dichloromethane (DCM) during the isomerization/aromatization step with AlCl₃ and I₂.[1][2]
Absence of Iodine (I₂): Iodine is critical in directing the reaction towards this compound. In the absence of I₂, AlCl₃ in cyclohexane leads to iso-cadalene as the major product.[1][2]Ensure the presence of both AlCl₃ and I₂ in the reaction mixture when using dichloromethane to maximize this compound yield.
Formation of dihydrocurcumene Absence of AlCl₃ or I₂: The formation of dihydrocurcumene is favored when neither AlCl₃ nor I₂ is present.[1][2]To avoid this side product, ensure that the specified amounts of both AlCl₃ and I₂ are used in the reaction.
Incomplete Dehydrogenation of Himachalene Mixture Inefficient Catalyst: The choice and activity of the dehydrogenation catalyst are critical for the complete conversion of himachalenes to ar-himachalene.Use an efficient dehydrogenation catalyst such as Palladium on carbon (Pd/C), Selenium, or Nickel. A solvent-free procedure with a catalytic amount of Pd/C at 160 °C for 12 hours has been shown to give a quantitative yield of ar-himachalene.[1][3]
Suboptimal Reaction Conditions: Temperature and reaction time can affect the efficiency of the dehydrogenation process.Optimize the dehydrogenation conditions. For Pd/C, heating at 160°C for 12 hours is recommended for complete conversion.[1][3]
Difficulty in Purifying this compound from Isomers Similar Physical Properties: this compound and its isomers, like iso-cadalene, have very similar physical properties, making separation by distillation challenging.Utilize column chromatography on silica gel with a non-polar eluent like hexane for purification.[1] Preparative high-performance liquid chromatography (HPLC) can also be employed for separating isomers with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for minimizing iso-cadalene formation?

A1: The choice of solvent during the second step of the synthesis (treatment with Lewis acid) is the most critical factor. Using a polar solvent like dichloromethane (DCM) in the presence of both aluminum chloride (AlCl₃) and iodine (I₂) significantly favors the formation of this compound over its isomers.[1][2] Conversely, using a non-polar solvent like cyclohexane will lead to a higher yield of iso-cadalene.[1][2]

Q2: Can I substitute another Lewis acid for AlCl₃?

A2: While AlCl₃ has been shown to be effective, other Lewis acids were tested and did not induce the conversion of the precursor. Therefore, AlCl₃ is the recommended Lewis acid for this synthesis.[1]

Q3: What is the role of iodine in the reaction?

A3: Iodine acts as a co-reagent with AlCl₃ to promote the specific rearrangement pathway that leads to this compound.[1] In a polar solvent like DCM, it is proposed to participate in the electrophilic iodination of the aromatic ring, initiating the desired reaction cascade.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Aluminum chloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood. The dehydrogenation step is performed at a high temperature and should be conducted with care.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This will allow you to determine when the starting material has been consumed and to check for the formation of products and byproducts.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound from Himachalene Mixture

This protocol describes a versatile synthesis of this compound from a mixture of α-, β-, and γ-himachalenes.[1][3]

Step 1: Dehydrogenation of Himachalene Mixture to ar-Himachalene

  • Materials:

    • Mixture of α-, β-, and γ-himachalenes

    • Palladium on carbon (Pd/C, 10 wt%)

  • Procedure:

    • In a reaction vessel, place the himachalene mixture.

    • Add a catalytic amount of Pd/C (e.g., 0.025 wt% relative to the himachalenes).

    • Heat the mixture at 160°C for 12 hours under a nitrogen atmosphere.

    • The reaction is solvent-free.

    • After completion, the product, ar-himachalene, is obtained in quantitative yield and can be used in the next step without further purification.

Step 2: Synthesis of this compound from ar-Himachalene

  • Materials:

    • ar-Himachalene

    • Aluminum chloride (AlCl₃)

    • Iodine (I₂)

    • Dichloromethane (DCM), anhydrous

    • Hexane for purification

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve ar-himachalene in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add aluminum chloride (e.g., 2 molar equivalents) to the solution.

    • Add iodine (e.g., 1 molar equivalent) to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete in about 8 hours.[1]

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Selectivity [1]

EntryReagents (equivalents)SolventConversion (%)This compound (%)iso-Cadalene (%)Dihydrocurcumene (%)
1AlCl₃ (1), I₂ (1)DCM8921-20
2AlCl₃ (2), I₂ (1)DCM10076 --
3AlCl₃ (2)Cyclohexane91-66 25
4AlCl₃ (1)Cyclohexane60--70

Note: Dashes indicate that the product was not observed or not the major product under these conditions.

Mandatory Visualizations

Logical Workflow for Minimizing Isomerization

logical_workflow start Start: this compound Synthesis precursor Precursor: a-, b-, g-Himachalene Mixture start->precursor dehydrogenation Step 1: Dehydrogenation (e.g., Pd/C, 160°C) precursor->dehydrogenation intermediate Intermediate: ar-Himachalene dehydrogenation->intermediate isomerization_step Step 2: Isomerization/Aromatization intermediate->isomerization_step conditions Select Reaction Conditions isomerization_step->conditions dcm_path Solvent: Dichloromethane (DCM) Reagents: AlCl3 + I2 conditions->dcm_path Minimize Isomerization cyclohexane_path Solvent: Cyclohexane Reagents: AlCl3 conditions->cyclohexane_path Leads to Isomerization This compound Desired Product: This compound dcm_path->this compound iso_this compound Isomerization Product: iso-Cadalene cyclohexane_path->iso_this compound purification Purification (Column Chromatography) This compound->purification end End: Pure this compound purification->end

Caption: Logical workflow for this compound synthesis with a focus on minimizing isomerization.

Proposed Reaction Pathway for this compound Formation

reaction_pathway ar_himachalene ar-Himachalene intermediate_A Cyclohexadienyl Cation Intermediate (A) ar_himachalene->intermediate_A + I2 / AlCl3 in DCM intermediate_B Carbene-Alkene Transition State (B) intermediate_A->intermediate_B Deprotonative Rearrangement intermediate_C Spiro-cyclopropane Intermediate (C) intermediate_B->intermediate_C intermediate_D Exocyclic Alkene Intermediate (D) intermediate_C->intermediate_D Ring Opening This compound This compound intermediate_D->this compound Oxidative Aromatization

Caption: Proposed mechanism for the formation of this compound from ar-himachalene in DCM.[1]

References

Addressing matrix effects in the LC-MS analysis of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers identify, understand, and mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cadalene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] For instance, components in a complex plant extract or biological fluid could suppress the this compound signal, leading to an underestimation of its true concentration.[1]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: The most common method is the post-extraction spike , which provides a quantitative assessment.[1][4] This method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the full extraction procedure.[1] A significant difference between these two responses indicates the presence of matrix effects. A qualitative method, known as post-column infusion , can also be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][4]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: Strategies can be broadly categorized into three areas:

  • Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[6]

  • Chromatographic Optimization: Modifying LC conditions, such as the mobile phase composition, gradient, or column chemistry, can help separate this compound from interfering compounds, thereby reducing co-elution.[7]

  • Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for. The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correction.[7][8] Other effective methods include matrix-matched calibration and the standard addition method.[3]

Q4: My this compound signal is showing significant ion suppression. What are the first troubleshooting steps?

A4: First, confirm the issue is matrix-related using the post-extraction spike method. If suppression is confirmed, the simplest first step is sample dilution .[3][4] Diluting the sample reduces the concentration of all matrix components.[3] This is only feasible if the this compound concentration is high enough to remain above the limit of quantification after dilution.[3][7] If dilution is not an option, you must improve the sample cleanup procedure, for example by implementing a Solid-Phase Extraction (SPE) step.[6]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A5: A SIL-IS is the preferred method for correcting matrix effects and is recommended for any quantitative method requiring high accuracy and precision.[7][8] Because a SIL-IS has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9][10][11] This allows the ratio of the analyte to the internal standard to remain consistent, providing reliable quantification even in the presence of variable matrix effects. While highly effective, the synthesis of a custom SIL-IS for this compound can be expensive.[7]

Q6: What is the standard addition method and when is it useful for this compound analysis?

A6: The standard addition method is a calibration technique used to correct for matrix effects, especially when a blank matrix is unavailable or when matrix variability between samples is high.[3][12] It involves adding known amounts of a this compound standard to aliquots of the unknown sample (a process called "spiking").[12][13] By measuring the instrument response for each spiked sample, a calibration curve is generated directly within the sample matrix, effectively accounting for its specific effects.[14] This method is very effective but is more time-consuming as each individual sample requires its own calibration curve.[3]

Quantitative Assessment of Matrix Effects

The percentage matrix effect (%ME) can be quantified using the post-extraction spike method. The calculation provides a clear measure of the degree of ion suppression or enhancement.

ParameterDescriptionFormula
A Peak area of this compound in a neat standard solution (prepared in pure solvent).N/A
B Peak area of this compound in a blank matrix extract spiked with standard solution post-extraction.N/A
% Matrix Effect (%ME) The degree of ion suppression or enhancement.%ME = (B / A) * 100

Interpretation of Results:

  • %ME = 100%: No matrix effect.

  • %ME < 100%: Ion suppression is occurring.[7]

  • %ME > 100%: Ion enhancement is occurring.[7]

Experimental Protocols

Methodology 1: Post-Extraction Spike for Quantitative Assessment

This protocol details the steps to quantify the matrix effect on this compound analysis.

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a standard solution of this compound at a known concentration in the initial mobile phase or a pure solvent compatible with your analysis.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (that does not contain this compound) through your entire extraction procedure. In the final step, spike the extracted matrix with the this compound standard to achieve the same final concentration as in Set A.[1]

  • LC-MS Analysis:

    • Inject both sets of samples into the LC-MS system using your established method.

    • Acquire the peak area for this compound for each sample.

  • Calculation:

    • Calculate the average peak area for Set A and Set B.

    • Use the formula provided in the table above to determine the % Matrix Effect.

Methodology 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for removing interfering matrix components. The specific SPE cartridge and solvents should be optimized for this compound and the sample matrix.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound (a nonpolar sesquiterpene), such as a reversed-phase C18 or a mixed-mode sorbent.[6]

  • Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration step with a weaker solvent (e.g., water).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent or solvent mixture to remove polar, weakly bound matrix components while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong, nonpolar organic solvent (e.g., acetonitrile or ethyl acetate).

  • Analysis: The resulting eluate is typically evaporated and reconstituted in the mobile phase before injection into the LC-MS system.

Methodology 3: Standard Addition Method for Calibration

This protocol describes how to perform quantification when matrix effects cannot be eliminated through sample preparation.

  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is the zero-addition point).

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution.[12]

  • Analysis: Analyze all prepared aliquots using the LC-MS method and record the peak area for this compound in each.

  • Calibration Curve Construction:

    • Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).

    • Perform a linear regression on the data points.

  • Concentration Determination: Extrapolate the linear regression line to the x-axis (where y=0). The absolute value of the x-intercept corresponds to the original concentration of this compound in the unspiked sample.[14]

Visual Guides

Matrix_Effect_Troubleshooting_Workflow Workflow for Addressing Matrix Effects in this compound Analysis start Start: LC-MS Analysis of this compound check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_significant Is |%ME - 100%| > 15%? check_me->is_me_significant no_me No Significant ME Proceed with Standard Calibration is_me_significant->no_me No me_present Matrix Effect Confirmed is_me_significant->me_present Yes strategy Select Mitigation Strategy me_present->strategy dilution Strategy 1: Sample Dilution (If concentration allows) strategy->dilution Simple cleanup Strategy 2: Improve Sample Cleanup (e.g., SPE, LLE) strategy->cleanup Moderate calibration Strategy 3: Compensate with Calibration (SIL-IS, Standard Addition) strategy->calibration Complex validate Re-evaluate & Validate Method dilution->validate cleanup->validate calibration->validate

Caption: Decision workflow for identifying and mitigating matrix effects.

Post_Extraction_Spike_Workflow Experimental Workflow for Post-Extraction Spike Method cluster_A Set A: Neat Solution cluster_B Set B: Spiked Matrix a1 Prepare this compound Std in Pure Solvent analysis LC-MS Analysis (Acquire Peak Areas A and B) a1->analysis b1 Extract Blank Matrix Sample b2 Spike Extracted Matrix with this compound Std b1->b2 b2->analysis calculation Calculate % Matrix Effect %ME = (B/A) * 100 analysis->calculation result Interpret Result (Suppression or Enhancement) calculation->result

Caption: Workflow for the post-extraction spike experiment.

Standard_Addition_Workflow Workflow for Standard Addition Method start Take Unknown Sample aliquot Create >=4 Equal Aliquots start->aliquot spike Spike Aliquots with Increasing Known Amounts of this compound Std (Leave one unspiked) aliquot->spike analyze Analyze All Aliquots via LC-MS spike->analyze plot Plot Peak Area vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to Y=0 plot->extrapolate end Determine Original Concentration from X-intercept extrapolate->end

Caption: Workflow for quantification using the standard addition method.

References

Stability of Cadalene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Cadalene under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound?

This compound, a sesquiterpenoid with an alkylated naphthalene core, is expected to exhibit good chemical stability. Polycyclic aromatic hydrocarbons (PAHs) are generally hydrophobic and chemically stable.[1][2] Naphthalene derivatives are also known for their excellent photostability and thermal stability.[3][4][5] The electron-rich naphthalene ring in alkylated naphthalenes contributes to their inherent thermal and thermo-oxidative stability.[6][7][8][9]

Q2: How should I store my this compound sample for short-term and long-term use?

For optimal stability, this compound should be stored in a cool, dark, and dry place. As it is a liquid at room temperature, it should be kept in a tightly sealed container to prevent potential volatilization or oxidation. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential degradation.

Q3: Is this compound sensitive to light?

Naphthalene derivatives are generally considered to have excellent photostability.[3][4][5] However, as with any photosensitive compound, it is best practice to minimize exposure to direct sunlight or strong artificial light.[10] Storage in amber glass vials or light-protective containers is recommended.

Q4: What is the expected stability of this compound in different solvents?

This compound is insoluble in water but soluble in organic solvents.[11] Its stability in organic solvents will depend on the nature of the solvent. Protic solvents could potentially participate in degradation reactions under certain conditions, while aprotic solvents are generally more inert. It is crucial to use high-purity, dry solvents for preparing stock solutions to avoid introducing contaminants that could promote degradation.

Q5: Is this compound susceptible to hydrolysis?

As a hydrocarbon, this compound itself does not contain functional groups that are readily hydrolyzable. Therefore, it is expected to be stable against hydrolysis across a range of pH values under typical experimental conditions.[12] However, forced degradation studies under extreme pH and temperature conditions are necessary to confirm this.[13][14][15]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in chromatogram of a stored this compound solution. Oxidative degradation due to air exposure.Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store solutions under an inert atmosphere.
Photodegradation from light exposure.Store solutions in amber vials or wrap containers in aluminum foil. Avoid unnecessary exposure to light during handling.
Contamination from solvent or container.Use high-purity solvents and thoroughly clean all glassware. Consider using silanized glassware to minimize adsorption.
Decrease in this compound concentration over time in a stored solution. Volatilization of the compound or solvent.Ensure containers are tightly sealed with appropriate caps. For long-term storage, consider using sealed ampoules.
Adsorption to the container surface.Use glass containers, preferably silanized, as this compound may adsorb to certain plastics.
Color change in the this compound sample. Oxidation or formation of degradation products.Discard the sample and obtain a fresh one. Review storage conditions to prevent future occurrences.

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its potential degradation products.

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Solvent Selection: Due to its hydrophobicity, this compound will require a mobile phase with a high organic content. Start with a gradient elution using acetonitrile and water.

  • Wavelength Selection: Based on its naphthalene structure, this compound is expected to have strong UV absorbance. Determine the optimal detection wavelength by acquiring a UV spectrum (e.g., 220-400 nm) of a standard solution.

  • Gradient Optimization: Develop a gradient program that provides good resolution between the parent this compound peak and any degradation peaks observed during forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method development.[13][14][15][18]

General Procedure for a Water-Insoluble Compound like this compound: A stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) is prepared. Aliquots of this stock solution are then subjected to the stress conditions outlined below. A co-solvent may be necessary for aqueous stress conditions.[14][15][19]

Stress Condition Typical Protocol
Acid Hydrolysis Mix this compound solution with 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60-80 °C).
Base Hydrolysis Mix this compound solution with 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60-80 °C).
Oxidation Treat this compound solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature.
Thermal Degradation Expose solid this compound and a solution of this compound to dry heat (e.g., 80-100 °C) in a calibrated oven.
Photodegradation Expose a solution of this compound to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Sample Analysis: After exposure to the stress conditions for a defined period, neutralize the acidic and basic samples. Analyze all samples by the developed stability-indicating HPLC method or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[20][21][22][23]

Data Presentation

Hypothetical Forced Degradation Data for this compound
Stress Condition % Degradation Number of Degradation Products Observations
0.1 M HCl, 80 °C, 24h< 5%1Minor degradation observed.
0.1 M NaOH, 80 °C, 24h< 5%1Minor degradation observed.
3% H₂O₂, RT, 24h15-20%3Significant degradation with multiple products.
Dry Heat, 100 °C, 48h< 10%2Moderate degradation.
Photostability (ICH Q1B)< 5%1High photostability observed.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis stock_solution->acid Expose to Stress base Base Hydrolysis stock_solution->base Expose to Stress oxidation Oxidation stock_solution->oxidation Expose to Stress thermal Thermal Stress stock_solution->thermal Expose to Stress photo Photostability stock_solution->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples gcms GC-MS Analysis acid->gcms Analyze Samples base->hplc Analyze Samples base->gcms Analyze Samples oxidation->hplc Analyze Samples oxidation->gcms Analyze Samples thermal->hplc Analyze Samples thermal->gcms Analyze Samples photo->hplc Analyze Samples photo->gcms Analyze Samples characterization Characterize Degradants hplc->characterization gcms->characterization

Caption: Workflow for Forced Degradation Study of this compound.

stability_logic cluster_properties This compound Properties cluster_stability Expected Stability structure Alkylated Naphthalene (Sesquiterpenoid) thermal High Thermal Stability structure->thermal Aromatic Core photo High Photostability structure->photo Naphthalene Moiety oxidative Potential for Oxidation structure->oxidative Alkyl Side Chains hydrophobicity Hydrophobic (Water Insoluble) hydrolytic High Hydrolytic Stability hydrophobicity->hydrolytic Lack of Hydrolyzable Groups

Caption: Logical Relationship of this compound's Structure to its Expected Stability.

References

Troubleshooting low recovery of Cadalene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of Cadalene during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a nonpolar, polycyclic aromatic hydrocarbon (PAH) and a sesquiterpene.[1][2] Its chemical characteristics directly impact the choice of extraction methodology:

  • Solubility: this compound is insoluble in water but soluble in nonpolar organic solvents such as hexane, chloroform, and benzene.[3] The principle of "like dissolves like" is crucial for selecting an appropriate extraction solvent.[3]

  • Volatility: this compound is a semi-volatile compound, which makes it amenable to extraction techniques suitable for essential oils and other volatile organic compounds.

  • Stability: While generally stable, as a polycyclic aromatic hydrocarbon, this compound can be susceptible to degradation under high temperatures.[4][5] The stability of similar compounds, like sesquiterpene lactones, can also be influenced by pH, although this compound itself lacks easily ionizable functional groups.[6]

Q2: Which extraction methods are most suitable for this compound?

The choice of extraction method depends on the sample matrix, the desired purity of the extract, and the available equipment. Commonly used and effective methods include:

  • Liquid-Liquid Extraction (LLE): A fundamental technique where this compound is partitioned from an aqueous phase into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A versatile method for sample cleanup and concentration, particularly useful for complex matrices like soil and water.[7][8]

  • Steam Distillation: A traditional method for extracting essential oils and other volatile compounds from plant material.[6]

  • Soxhlet Extraction: A continuous solvent extraction method suitable for solid samples.[7]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile compounds in the headspace of a sample.[6]

Q3: My this compound recovery is consistently low. What are the most likely causes?

Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Inefficient Extraction: The initial transfer of this compound from the sample matrix to the extraction solvent may be incomplete.

  • Analyte Degradation: this compound may be degrading due to adverse conditions during the extraction process.

  • Losses During Sample Handling and Cleanup: this compound may be lost through adsorption to labware or during solvent transfer and concentration steps.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical measurement, leading to artificially low readings.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low this compound recovery.

Problem Area 1: Inefficient Initial Extraction

Q: How can I improve the efficiency of my liquid-liquid extraction (LLE) for this compound?

A: To optimize LLE for a nonpolar compound like this compound, consider the following:

  • Solvent Selection: Ensure your extraction solvent is sufficiently nonpolar to effectively solvate this compound. Hexane, ethyl acetate, and dichloromethane are good starting points.[6] For complex matrices, a mixture of solvents might be necessary to enhance extraction efficiency.

  • Solvent-to-Sample Ratio: A low solvent volume may not be sufficient to fully extract this compound. Increasing the solvent-to-sample ratio can improve recovery.

  • Extraction Repetition: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.

  • "Salting Out" Effect: For aqueous samples, adding a neutral salt (e.g., sodium chloride) can decrease the solubility of nonpolar compounds like this compound in the aqueous phase, thereby promoting its transfer to the organic phase.

  • pH Adjustment: While this compound itself is not ionizable, the pH of the sample can influence the solubility of other matrix components. For plant extracts, maintaining a neutral or slightly acidic pH can sometimes minimize the co-extraction of interfering acidic compounds.

Q: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

A: For effective SPE of a nonpolar compound like this compound, focus on these critical steps:

  • Sorbent Selection: A nonpolar sorbent, such as C18 or a polymeric reversed-phase sorbent, is appropriate for retaining this compound from a more polar sample solution. For cleanup of extracts already in a nonpolar solvent, a polar sorbent like silica or alumina can be used to retain polar interferences while allowing this compound to pass through.[9]

  • Conditioning and Equilibration: Properly conditioning the sorbent with an organic solvent (e.g., methanol) and equilibrating it with the loading solution's solvent is crucial for consistent retention.

  • Sample Loading: Ensure the sample is loaded at a controlled flow rate to allow for sufficient interaction between this compound and the sorbent. The solvent of the sample should be weak enough to allow for strong retention.

  • Washing: Use a wash solvent that is strong enough to remove weakly bound impurities but not so strong that it elutes this compound. For reversed-phase SPE, this would be a solvent more polar than the elution solvent.

  • Elution: Select a strong, nonpolar solvent to ensure the complete elution of this compound from the sorbent. Multiple small-volume elutions can be more effective than a single large-volume elution.

Problem Area 2: Analyte Degradation

Q: Could high temperatures during my extraction process be degrading this compound?

A: Yes, high temperatures can lead to the degradation of PAHs like this compound.[4][5]

  • Steam and Hydrodistillation: While effective for extraction, the high temperatures involved in these methods can potentially cause thermal degradation of some sesquiterpenes.[6]

  • Solvent Evaporation: When concentrating the extract, avoid using excessively high temperatures. A gentle stream of nitrogen at room temperature or slightly elevated temperatures is preferable to aggressive heating.

  • GC Inlet Temperature: While not part of the sample preparation, a very high GC inlet temperature can also cause on-column degradation.

Q: Can the pH of my sample contribute to this compound degradation?

A: While this compound is a hydrocarbon and not directly susceptible to hydrolysis in the same way as esters or amides, extreme pH values can affect the stability of the overall sample matrix and potentially catalyze degradation reactions of other components that could indirectly affect this compound. For related compounds like sesquiterpene lactones, stability is shown to be pH-dependent.[6] It is generally advisable to maintain a near-neutral pH during extraction unless a specific pH is required to suppress the extraction of interfering compounds.

Problem Area 3: Losses During Sample Handling and Cleanup

Q: Is it possible that this compound is adsorbing to my labware?

A: Yes, nonpolar compounds like this compound can adsorb to the surfaces of both glass and plastic labware, especially if the sample is in a more polar solvent.[10][11][12]

  • Choice of Labware: Polypropylene can adsorb hydrophobic molecules.[10] While borosilicate glass is generally preferred, it can have active sites that interact with certain compounds. Using silanized glassware can help to minimize adsorptive losses.

  • Minimizing Surface Area: Use the smallest appropriate vials and glassware to minimize the surface area available for adsorption.

  • Solvent Rinsing: After transferring a sample, rinse the original container with a small amount of the extraction solvent and add this rinse to the collected sample to recover any adsorbed analyte.

Problem Area 4: Matrix Effects

Q: How can I determine if matrix effects are responsible for my low this compound recovery in GC-MS analysis?

A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer source, can lead to inaccurate quantification.[13]

  • Post-Extraction Spike Experiment: To differentiate between extraction inefficiency and matrix effects, you can perform a post-extraction spike.[13]

    • Extract a blank matrix sample.

    • Spike the resulting extract with a known amount of this compound standard.

    • Analyze the spiked extract and compare the response to a standard of the same concentration prepared in a clean solvent.

    • A significantly lower response in the matrix extract compared to the clean solvent standard indicates signal suppression due to matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.[14] If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic behavior can be used.

  • Sample Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.

  • Improved Cleanup: If matrix effects are significant, further cleanup of the sample extract using techniques like SPE may be necessary.

Quantitative Data Summary

The recovery of this compound is highly dependent on the chosen extraction method and the sample matrix. The following table provides a summary of expected recovery ranges for similar compounds (PAHs and sesquiterpenes) from various matrices to serve as a general guideline.

Analyte ClassMatrixExtraction MethodCleanup MethodTypical Recovery (%)Reference(s)
PAHsSoilSoxhlet ExtractionColumn Chromatography75 - 111[3]
PAHsSoilSoxhlet ExtractionDispersive SPE (dSPE)75 - 112[3]
SesquiterpenesPlant MaterialSolvent Extraction->95[14]
SesquiterpenesPlant MaterialHydrodistillation-Varies by compound[6]
SesquiterpenesPlant MaterialSteam Distillation-Varies by compound[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from an Aqueous Sample
  • Sample Preparation: To 100 mL of the aqueous sample in a separatory funnel, add a suitable internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to neutral (pH 7) using dilute acid or base.

  • Salting Out (Optional): Add 10-20 g of sodium chloride to the sample and dissolve by swirling.

  • First Extraction: Add 50 mL of a nonpolar organic solvent (e.g., hexane or dichloromethane). Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 25 mL portions of the organic solvent, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS or other instrumental analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of a this compound-Containing Organic Extract

This protocol is suitable for cleaning up an extract obtained from a primary extraction method like Soxhlet or LLE.

  • Sorbent Selection: Choose a polar SPE cartridge (e.g., silica gel, 500 mg).

  • Cartridge Conditioning: Condition the cartridge by passing 5 mL of hexane through it. Do not allow the sorbent to go dry.

  • Sample Loading: Load 1 mL of the sample extract (in hexane) onto the cartridge.

  • Interference Elution: Wash the cartridge with 5 mL of hexane to elute nonpolar interferences. Collect this fraction separately and analyze if necessary to ensure no this compound is lost.

  • Analyte Elution: Elute the this compound with a more polar solvent or solvent mixture, such as 5 mL of a 1:1 mixture of hexane and dichloromethane.

  • Concentration: Concentrate the eluted fraction to the desired final volume under a gentle stream of nitrogen.

  • Analysis: The purified extract is ready for analysis.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow start Low this compound Recovery Detected check_extraction Problem Area 1: Inefficient Extraction? start->check_extraction check_degradation Problem Area 2: Analyte Degradation? check_extraction->check_degradation No solution_extraction Optimize LLE/SPE: - Change solvent - Increase solvent ratio - Repeat extractions - Optimize SPE parameters check_extraction->solution_extraction Yes check_handling Problem Area 3: Handling/Cleanup Losses? check_degradation->check_handling No solution_degradation Control Conditions: - Reduce temperature - Avoid extreme pH - Protect from light check_degradation->solution_degradation Yes check_matrix Problem Area 4: Matrix Effects? check_handling->check_matrix No solution_handling Improve Technique: - Use silanized glassware - Rinse containers - Minimize transfers check_handling->solution_handling Yes check_matrix->start No/Other Issue solution_matrix Address Matrix: - Post-extraction spike test - Use internal standard - Improve cleanup - Dilute sample check_matrix->solution_matrix Yes end Recovery Improved solution_extraction->end solution_degradation->end solution_handling->end solution_matrix->end

Caption: Troubleshooting workflow for low this compound recovery.

General Experimental Workflow for this compound Extraction and Analysis

ExperimentalWorkflow sample Sample Collection (e.g., Plant, Soil, Water) extraction Extraction (LLE, SPE, Distillation, etc.) sample->extraction cleanup Extract Cleanup (Optional) (e.g., SPE, Column Chromatography) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration analysis Instrumental Analysis (GC-MS, HPLC) concentration->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for this compound sample preparation and analysis.

References

Preventing degradation of Cadalene during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical procedures involving Cadalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a sesquiterpenoid, a class of natural products known for their potential therapeutic properties. Like many terpenoids, this compound is susceptible to degradation under various environmental conditions, which can compromise the accuracy and reproducibility of analytical results. Its instability can lead to lower than expected quantification, the appearance of unknown peaks in chromatograms, and incorrect interpretation of data.

Q2: What are the primary factors that cause this compound degradation?

This compound's degradation is primarily influenced by:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products. The presence of a naphthalene ring in its structure makes it susceptible to oxidative degradation.

  • Heat: Elevated temperatures, such as those encountered during sample extraction, solvent evaporation, or in the injection port of a gas chromatograph, can accelerate degradation.[1]

  • Light: Exposure to UV or even ambient light can induce photodegradation, leading to the formation of degradation products.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of this compound.

Q3: How can I prevent this compound degradation during sample preparation and storage?

To minimize degradation, the following precautions are recommended:

  • Work under inert atmosphere: When possible, handle samples and standards under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Use antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the sample solvent can help prevent oxidative degradation.

  • Control temperature: Keep samples cool during preparation and store them at low temperatures (-20°C or -80°C) for long-term stability. Avoid prolonged exposure to heat during extraction and solvent evaporation steps.

  • Protect from light: Use amber vials or wrap containers with aluminum foil to protect samples and standards from light.

  • Control pH: Maintain the pH of aqueous samples within a neutral range (pH 6-8) if possible, unless the analytical method requires acidic or basic conditions, in which case exposure time should be minimized.

Q4: What are the common degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its structural analog, naphthalene, the expected degradation products would likely result from oxidation. This could include the formation of hydroxylated this compound derivatives and potentially ring-opened products like aldehydes and carboxylic acids under more strenuous oxidative conditions.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Peak in HPLC/GC Analysis
Potential Cause Troubleshooting Steps
Degradation during sample storage Store samples at or below -20°C in amber, airtight vials. Analyze samples as soon as possible after preparation.
Degradation during sample preparation Avoid high temperatures during extraction and solvent evaporation. Use a gentle stream of nitrogen for evaporation instead of heat. Consider adding an antioxidant to the extraction solvent.
Thermal degradation in GC injector Lower the injector port temperature. Use a splitless injection with a fast oven ramp to minimize the analyte's residence time at high temperatures.
Oxidative degradation in sample vial Flush the headspace of the vial with an inert gas before sealing. Use vials with PTFE-lined septa to prevent oxygen ingress.
Adsorption to active sites in GC system Use a deactivated inlet liner and a column with low bleed. Condition the column properly before analysis.
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Formation of degradation products Compare the chromatogram of a fresh sample to an aged or stressed sample to identify potential degradation peaks. Review and optimize sample preparation and storage conditions to minimize degradation.
Co-elution with matrix components Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature program, or column chemistry) to improve the resolution between this compound and interfering peaks.
Contamination from solvent or glassware Run a blank analysis (injecting only the solvent) to check for contamination. Use high-purity solvents and thoroughly clean all glassware.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various stress conditions. This data is intended for educational purposes to highlight potential degradation and is not derived from a specific experimental study.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours60°C~ 5%
Base Hydrolysis 0.1 M NaOH24 hours60°C~ 8%
Oxidative 3% H₂O₂24 hoursRoom Temp~ 25%
Thermal Dry Heat48 hours80°C~ 15%
Photolytic UV Light (254 nm)24 hoursRoom Temp~ 10%

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound (Illustrative Protocol)

This protocol describes a hypothetical stability-indicating reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 30% Hydrogen peroxide

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-5 min: 70% A

    • 5-20 min: Gradient to 95% A

    • 20-25 min: Hold at 95% A

    • 25-26 min: Gradient back to 70% A

    • 26-30 min: Re-equilibration at 70% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or hexane). Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in methanol to achieve a concentration within the calibration range.

5. Forced Degradation Study Protocol:

  • Acid Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH. Dilute with methanol to a suitable concentration.

  • Base Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl. Dilute with methanol.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol.

  • Thermal Degradation: Keep the solid this compound reference standard in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

Visualizations

cluster_degradation Hypothetical this compound Degradation Pathway This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Stress Hydroxylated Hydroxylated this compound Oxidation->Hydroxylated RingOpening Further Oxidation Hydroxylated->RingOpening Stress DegradationProducts Ring-Opened Products (Aldehydes, Carboxylic Acids) RingOpening->DegradationProducts

Caption: Hypothetical oxidative degradation pathway of this compound.

cluster_workflow HPLC Method Workflow start Start prep_sample Sample Preparation (Extraction, Dilution) start->prep_sample prep_std Standard Preparation start->prep_std hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_sample->hplc_analysis prep_std->hplc_analysis detection UV Detection (220 nm) hplc_analysis->detection data_processing Data Processing (Quantification, Peak Purity) detection->data_processing end End data_processing->end

Caption: Experimental workflow for the stability-indicating HPLC method.

cluster_troubleshooting Troubleshooting Logic issue Analytical Issue Encountered (e.g., Low Peak Area) check_storage Check Sample Storage (Temp, Light, Time) issue->check_storage check_prep Check Sample Prep (Temp, Solvents, Antioxidant) check_storage->check_prep check_instrument Check Instrument Settings (Injector Temp, Column) check_prep->check_instrument degradation_suspected Degradation Suspected? check_instrument->degradation_suspected optimize_conditions Optimize Conditions (Lower Temp, Add Antioxidant) degradation_suspected->optimize_conditions Yes other_issue Consider Other Issues (Instrument Malfunction, etc.) degradation_suspected->other_issue No reanalyze Re-analyze Sample optimize_conditions->reanalyze resolve Issue Resolved reanalyze->resolve

Caption: Logical workflow for troubleshooting this compound degradation issues.

References

Resolving co-eluting peaks in the chromatographic analysis of Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Cadalene.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in the analysis of this compound?

A1: Co-elution in this compound analysis, where this compound and other compounds elute from the chromatography column at the same time, is a frequent challenge. This is primarily due to the presence of structurally similar isomers, such as Calamenene, which have very close physicochemical properties like polarity and boiling point.[1] Other potential causes include suboptimal chromatographic conditions, column degradation, or the presence of matrix components in the sample.

Q2: How can I confirm if a peak is truly a single compound or composed of co-eluting species?

A2: Several methods can be used to assess peak purity. If you are using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak; if the spectra are not identical, co-elution is likely occurring. For Gas Chromatography-Mass Spectrometry (GC-MS), you can examine the mass spectra at different points across the peak. A change in the mass spectrum indicates the presence of more than one compound.

Q3: Which chromatographic technique is better for separating this compound from its isomers, HPLC or GC?

A3: Both HPLC and GC can be used for the analysis of this compound and its isomers. Gas Chromatography (GC) is often preferred for volatile sesquiterpenes like this compound and its isomers.[1] However, High-Performance Liquid Chromatography (HPLC) is also a powerful technique, particularly for less volatile derivatives or when different selectivity is required.[1][2] The choice between HPLC and GC will depend on the specific sample matrix, the available instrumentation, and the specific isomers that need to be separated.

Q4: What general strategies can I employ to resolve co-eluting peaks?

A4: The fundamental approach to resolving co-eluting peaks is to manipulate the three key factors of chromatographic separation: retention factor (k), selectivity (α), and efficiency (N). This can be achieved by:

  • Optimizing the mobile phase (HPLC) or temperature program (GC).

  • Changing the stationary phase (column).

  • Adjusting instrumental parameters like flow rate and injection volume.

Troubleshooting Guides

HPLC Troubleshooting: Resolving Co-eluting Peaks of this compound

If you are experiencing co-eluting peaks in your HPLC analysis of this compound, follow this step-by-step guide to improve your separation.

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order of closely related compounds.

  • Adjust the Aqueous/Organic Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.

  • Modify the pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Although this compound itself is not readily ionizable, this can be relevant for certain derivatives or impurities.

For complex samples containing this compound and its isomers, a gradient elution is often necessary.

  • Decrease the Gradient Slope: A slower, shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Introduce Isocratic Holds: If you have a critical pair of co-eluting peaks, introducing an isocratic hold in the gradient at a mobile phase composition just before their elution can enhance their separation.

If mobile phase optimization is insufficient, changing the column chemistry is the most effective way to alter selectivity.

  • Try a Different Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These can offer different types of interactions (e.g., π-π interactions) that can help to separate isomers.[3]

  • Use a Column with Higher Efficiency: Columns packed with smaller particles (e.g., sub-2 µm) or those with solid-core particle technology provide higher efficiency, leading to sharper peaks and better resolution.[3]

  • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[3]

  • Lower the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[4]

  • Optimize Column Temperature: Temperature can affect both selectivity and efficiency. Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves your separation.[4]

GC Troubleshooting: Resolving Co-eluting Peaks of this compound

For GC analysis of this compound and its isomers, follow these troubleshooting steps.

Temperature programming is a critical parameter for separating compounds with a range of boiling points in GC.[1]

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, volatile compounds.

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) allows more time for separation to occur on the column and can resolve closely eluting compounds.[5]

  • Incorporate Isothermal Holds: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.

The choice of GC column is crucial for separating isomeric compounds.

  • Select a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), consider a column with a different polarity, such as a mid-polar (e.g., DB-17ms) or a polar (e.g., wax) stationary phase. The change in selectivity can often resolve co-eluting isomers.

  • Use a Longer Column or a Column with a Thinner Film: Increasing the column length or decreasing the stationary phase film thickness can improve column efficiency and, consequently, resolution.

  • Consider a Chiral Column: If you suspect the co-elution of enantiomers (mirror-image isomers), a chiral stationary phase is necessary for their separation.[1]

  • Optimize the Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium) affects column efficiency. You can perform a van Deemter analysis to determine the optimal flow rate for your column and analytes.

  • Change the Injection Mode: If you are using a splitless injection, which can cause broader initial peak bands, switching to a split injection can result in sharper peaks and potentially better resolution for concentrated samples.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of this compound and its Isomers

This protocol provides a starting point for the separation of this compound and its isomers, such as Calamenene, using reversed-phase HPLC. Optimization may be required for your specific sample.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample: this compound standard or sample extract dissolved in acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 60% B (column re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of your this compound sample or standard in acetonitrile.

  • Dilute the stock solution to an appropriate concentration with the initial mobile phase composition (60% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and any isomers based on retention times of standards, if available.

  • Assess peak resolution between critical pairs. A resolution value (Rs) of >1.5 is desired for baseline separation.[6]

Protocol 2: GC-MS Analysis of this compound and its Isomers

This protocol outlines a general method for the analysis of this compound and related sesquiterpenes in essential oils or other volatile matrices.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Sample: Diluted essential oil or extract containing this compound.

2. GC-MS Conditions:

  • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

3. Sample Preparation:

  • Dilute the sample (e.g., essential oil) in a suitable solvent such as hexane or dichloromethane (e.g., 1:100 v/v).

  • Vortex the diluted sample to ensure homogeneity.

4. Data Analysis:

  • Identify this compound and other sesquiterpenes by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • If co-elution is observed, proceed with the troubleshooting steps outlined in the GC guide.

Data Presentation

The following tables provide examples of how to present quantitative data for the chromatographic analysis of this compound.

Table 1: Hypothetical HPLC Separation of this compound and a Co-eluting Isomer on a C18 Column

CompoundRetention Time (min)Peak Width (min)Resolution (Rs)
This compound21.50.45\multirow{2}{*}{1.2 (Not Baseline Separated)}
Isomer X22.10.48

Note: This data is hypothetical and for illustrative purposes. A resolution value (Rs) greater than 1.5 is typically required for baseline separation.[6]

Table 2: Effect of GC Oven Temperature Ramp Rate on the Resolution of this compound and Calamenene

Ramp Rate (°C/min)This compound Retention Time (min)Calamenene Retention Time (min)Resolution (Rs)
1018.218.51.1
525.826.31.6
334.134.81.9

Note: This table illustrates the expected trend of improving resolution with a slower temperature ramp rate. Actual values will depend on the specific GC system and column.

Visualization

The following diagrams, created using the DOT language, illustrate logical workflows for troubleshooting co-eluting peaks in HPLC and GC analysis of this compound.

HPLC_Troubleshooting_Workflow start Co-eluting Peaks Observed in HPLC step1 Step 1: Optimize Mobile Phase - Change Organic Modifier - Adjust Solvent Ratio - Modify pH start->step1 step2 Step 2: Modify Gradient Profile - Decrease Gradient Slope - Introduce Isocratic Holds step1->step2 If resolution is still poor end_success Peaks Resolved step1->end_success If peaks are resolved step3 Step 3: Evaluate Stationary Phase - Different Column Chemistry - Higher Efficiency Column - Longer Column step2->step3 If resolution is still poor step2->end_success If peaks are resolved step4 Step 4: Adjust Instrumental Parameters - Lower Flow Rate - Optimize Temperature step3->step4 If resolution is still poor step3->end_success If peaks are resolved step4->end_success If peaks are resolved end_fail Consult Further Resources step4->end_fail If resolution is still poor

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.

GC_Troubleshooting_Workflow start Co-eluting Peaks Observed in GC step1 Step 1: Optimize Temperature Program - Lower Initial Temperature - Reduce Ramp Rate - Add Isothermal Holds start->step1 step2 Step 2: Change the Column - Different Stationary Phase - Longer Column/Thinner Film - Chiral Column (if needed) step1->step2 If resolution is still poor end_success Peaks Resolved step1->end_success If peaks are resolved step3 Step 3: Adjust Other GC Parameters - Optimize Carrier Gas Flow - Change Injection Mode step2->step3 If resolution is still poor step2->end_success If peaks are resolved step3->end_success If peaks are resolved end_fail Consult Further Resources step3->end_fail If resolution is still poor

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC.

References

Technical Support Center: Strategies to Enhance the Sensitivity of Cadalene Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cadalene detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound detection?

A1: The most prevalent analytical techniques for the detection and quantification of this compound, a volatile sesquiterpene, include Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD) or a Diode-Array Detector (DAD) is also a viable option. For ultra-sensitive detection, Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful technique.

Q2: How can I improve the sensitivity of my this compound measurement using Gas Chromatography (GC)?

A2: To enhance the sensitivity of GC-based this compound detection, consider the following strategies:

  • Sample Preparation: Employ a sample preparation technique that concentrates the analyte, such as Solid-Phase Microextraction (SPME).

  • Injection Technique: Use a splitless injection mode to introduce a larger volume of the sample onto the column.

  • Column Selection: Choose a GC column with a stationary phase that provides good resolution for sesquiterpenes, such as a DB-5ms or HP-5MS.

  • Detector: A Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode is generally more sensitive and selective than a Flame Ionization Detector (FID).

Q3: What is Solid-Phase Microextraction (SPME) and how can it enhance this compound detection?

A3: SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. For volatile compounds like this compound, Headspace SPME (HS-SPME) is particularly effective. The fiber is exposed to the vapor phase above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the hot injector of the GC, where the trapped analytes are desorbed and transferred to the column. This pre-concentration step significantly increases the amount of analyte reaching the detector, thereby enhancing sensitivity.

Q4: Can derivatization be used to improve the detection of this compound?

A4: this compound, as a polycyclic aromatic hydrocarbon, does not possess functional groups that are readily derivatized. Derivatization is a chemical modification process to improve a compound's volatility, thermal stability, or detectability. While generally not applicable to this compound, if you are analyzing a mixture containing other compounds that interfere with this compound detection, derivatizing those interfering compounds could indirectly improve the analysis of this compound.

Q5: What are the advantages of using Surface-Enhanced Raman Spectroscopy (SERS) for this compound detection?

A5: SERS is a highly sensitive technique that can provide structural information about the analyte. The main advantages of SERS for this compound detection include:

  • High Sensitivity: SERS can achieve very low detection limits, often in the nanomolar range or even lower for some polycyclic aromatic hydrocarbons (PAHs).[1]

  • Specificity: The Raman spectrum provides a unique molecular fingerprint, allowing for specific identification of this compound even in complex mixtures.

  • Minimal Sample Preparation: In some cases, SERS analysis requires minimal sample preparation.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Possible Causes Solutions
Low or No this compound Peak Inadequate sample concentration.- Concentrate your sample using Solid-Phase Microextraction (SPME). - For liquid-liquid extraction, ensure an appropriate solvent and efficient extraction.
Low injection volume.- Increase the injection volume, but be mindful of potential column overload.
Incorrect GC parameters (e.g., injector temperature, oven program).- Optimize the injector temperature to ensure complete volatilization of this compound without degradation. - Adjust the oven temperature program for better peak focusing.
Detector malfunction.- Check detector gas flows (for FID) or perform a tune for MS.
Peak Tailing Active sites in the GC system (e.g., inlet liner, column).- Use a deactivated inlet liner and a high-quality, inert GC column. - Trim the first few centimeters of the column.
Co-elution with a polar compound.- Optimize the temperature program to improve separation.
Column overload.- Dilute the sample or increase the split ratio.
Ghost Peaks (peaks appearing in blank runs) Carryover from previous injections.- Clean the syringe and the injection port. - Run a high-temperature bakeout of the column and injector.
Contaminated carrier gas or gas lines.- Use high-purity carrier gas and install traps to remove impurities.
Septum bleed.- Use a high-quality, low-bleed septum and replace it regularly.
Poor Reproducibility Inconsistent injection volume.- Use an autosampler for precise and repeatable injections.
Leaks in the system.- Check for leaks at the injector, column connections, and detector using an electronic leak detector.
Inconsistent sample preparation.- Standardize all sample preparation steps, including extraction times and temperatures.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Causes Solutions
Low or No this compound Peak Inappropriate mobile phase composition.- Optimize the mobile phase to ensure this compound is adequately retained and eluted as a sharp peak. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2]
Incorrect detector settings (Fluorescence Detector).- Determine the optimal excitation and emission wavelengths for this compound to maximize the fluorescence signal. Naphthalene derivatives often have excitation wavelengths in the range of 270-300 nm and emission wavelengths around 320-350 nm.
Fluorescence quenching.- Investigate the sample matrix for quenching agents. Dilution of the sample may help to mitigate this effect.
Peak Broadening or Splitting Column degradation.- Replace the HPLC column.
Mismatched solvent between sample and mobile phase.- Dissolve the sample in the mobile phase whenever possible.
Extra-column volume.- Use tubing with a small internal diameter and keep connections as short as possible.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.- Use high-purity solvents and filter the mobile phase. - Flush the detector flow cell.
Air bubbles in the system.- Degas the mobile phase thoroughly.

Data Presentation: Comparison of Detection Methods

The following table summarizes the typical limits of detection (LOD) for this compound and related polycyclic aromatic hydrocarbons (PAHs) using different analytical techniques. Please note that these values can vary depending on the specific instrument, method parameters, and sample matrix.

Analytical Technique Analyte Limit of Detection (LOD) Reference
GC-MSEssential Oil Components0.005 - 0.033 ppm[3]
HPLC-FLDNaphthalene Derivatives10 - 15 pg[4]
SERSNaphthalene10 ppb[5]
SERSAnthracene8 nM[1]
SERSPyrene40 nM[1]

Experimental Protocols

Detailed Methodology for SPME-GC-MS Analysis of this compound in a Plant Matrix

This protocol provides a general framework for the analysis of this compound in a plant matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Homogenize a known amount of the plant material (e.g., 1 g of dried leaves) into a fine powder. b. Transfer the powdered sample into a 20 mL headspace vial. c. Add a small amount of a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes. d. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis. b. Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace. c. Extraction: Manually or automatically insert the SPME fiber into the headspace of the vial and expose it for a predetermined time (e.g., 30 minutes) at the same temperature. Ensure the fiber does not touch the sample. d. Desorption: After extraction, retract the fiber and immediately insert it into the hot GC injector (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

3. GC-MS Analysis: a. GC Column: Use a non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min). c. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase at 5°C/min to 250°C.
  • Hold: Hold at 250°C for 5 minutes. d. MS Parameters:
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Acquisition Mode: Full scan (e.g., m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for sensitive quantification. For this compound, characteristic ions would be monitored.

4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. b. For quantification, create a calibration curve using standard solutions of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Plant Material homogenize Homogenization sample->homogenize vial Transfer to Headspace Vial homogenize->vial salt Add Salt Solution vial->salt seal Seal Vial salt->seal equilibrate Equilibration (e.g., 60°C, 15 min) seal->equilibrate extract Extraction (e.g., 30 min) equilibrate->extract desorb Thermal Desorption (GC Injector, 250°C) extract->desorb separate GC Separation (DB-5ms column) desorb->separate detect MS Detection (Scan/SIM) separate->detect identify Identification (Mass Spectrum & Retention Time) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: Experimental workflow for this compound detection using HS-SPME-GC-MS.

troubleshooting_logic cluster_sample Sample Issues cluster_gc GC Parameter Issues cluster_detector Detector Issues start Low/No this compound Peak conc Concentration too low? start->conc vol Injection volume too low? start->vol inj_temp Injector temp optimal? start->inj_temp oven_prog Oven program optimized? start->oven_prog det_func Detector functioning correctly? start->det_func sol_conc Use SPME or other concentration techniques conc->sol_conc sol_vol Increase injection volume (check for overload) vol->sol_vol sol_inj_temp Optimize injector temperature inj_temp->sol_inj_temp sol_oven_prog Adjust temperature ramp for better peak focusing oven_prog->sol_oven_prog sol_det_func Check gas flows (FID) or perform MS tune det_func->sol_det_func

Caption: Troubleshooting logic for low or no this compound peak in GC analysis.

References

Validation & Comparative

Cadalene: A Potential High-Throughput Biomarker for Plant Stress Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation positions cadalene, a volatile sesquiterpenoid, as a promising, non-invasive biomarker for monitoring stress in higher plants. This guide delves into the validation of this compound, comparing its potential performance with established stress biomarkers, and provides detailed experimental protocols for its analysis.

Researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors require reliable methods to assess plant health and stress responses. Traditional biomarkers, while effective, often involve destructive sampling and time-consuming analyses. This compound, a naturally occurring plant volatile, emerges as a candidate for high-throughput, non-invasive stress monitoring. Its volatility allows for headspace analysis, eliminating the need for tissue destruction.

Comparative Analysis of this compound and Traditional Stress Biomarkers

While direct, quantitative comparative studies under simultaneous stress conditions are currently limited in published literature, a comparative analysis based on the known biochemical pathways and the stress-induced biosynthesis of this compound precursors suggests its potential as a reliable biomarker. This compound's utility can be evaluated against established non-volatile biomarkers like proline and malondialdehyde (MDA).

Table 1: Comparison of this compound with Proline and Malondialdehyde (MDA) as Plant Stress Biomarkers

FeatureThis compoundProlineMalondialdehyde (MDA)
Biomarker Type Volatile Organic Compound (Sesquiterpenoid)Amino Acid (Osmoprotectant)Aldehyde (Lipid Peroxidation Product)
Stress Indication Biotic and Abiotic Stress (inferred from precursor induction)Primarily Osmotic Stress (Drought, Salinity)Oxidative Stress
Detection Method Headspace-Solid Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometry, HPLCThiobarbituric Acid Reactive Substances (TBARS) Assay (Spectrophotometry)
Sampling Non-invasive (Headspace collection)Invasive (Tissue extraction)Invasive (Tissue extraction)
Specificity Potentially broad-spectrum, indicates activation of sesquiterpene defense pathways.[1]Specific to osmotic adjustment and stress tolerance.A general indicator of oxidative cell damage.[2]
Sensitivity High, due to sensitive GC-MS detection.Moderate to high.High, but can be influenced by other factors.
Response Time Potentially rapid, as it is a volatile signal.Accumulates over time in response to stress.Increases as cellular damage occurs.
Advantages Non-invasive, allows for continuous monitoring of the same plant, potential for early detection.Well-established, cost-effective analysis.A reliable indicator of cell membrane damage.
Limitations Requires specialized equipment (GC-MS), limited direct comparative data with other biomarkers.Invasive sampling, may not be indicative of all stress types.Invasive sampling, indicates damage that has already occurred.

Biosynthesis of this compound: A Stress-Responsive Pathway

This compound belongs to the vast class of terpenoids, which are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes, is a critical regulatory point.[3][4] Under stress conditions, the expression of genes encoding key enzymes in the sesquiterpene biosynthetic pathway is upregulated. A pivotal enzyme is (+)-δ-cadinene synthase, which catalyzes the cyclization of FPP to δ-cadinene, a direct precursor of this compound. Studies on cotton have shown that the genes for (+)-δ-cadinene synthase are induced by fungal elicitors and pathogens, directly linking biotic stress to the production of this compound precursors.[1][5]

Cadalene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) Cadinene δ-Cadinene FPP->Cadinene Cyclization CDNS (+)-δ-Cadinene Synthase This compound This compound Cadinene->this compound Aromatization Dehydrogenation Dehydrogenation Stress Biotic/Abiotic Stress Stress->CDNS Induces gene expression

This compound Biosynthesis Pathway

Experimental Protocols

Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the non-invasive sampling and sensitive detection of this compound emitted from plant leaves.

Materials:

  • Solid-Phase Microextraction (SPME) device with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber

  • Gas-tight vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • This compound standard for quantification

  • Plant material subjected to stress and control conditions

Procedure:

  • Sample Preparation: Place a single, intact leaf from the plant into a gas-tight vial. For stress treatments, ensure the leaf has been exposed to the desired stressor for the specified duration.

  • Headspace Sampling:

    • Seal the vial with the septum.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Immediately after sampling, insert the SPME fiber into the heated injection port of the GC-MS.

    • Thermal desorption of the analytes from the fiber onto the GC column will occur.

    • Use a suitable GC temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.[6]

    • The mass spectrometer will detect and identify the separated compounds based on their mass spectra. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.

  • Quantification:

    • Create a calibration curve using different concentrations of the this compound standard.

    • Quantify the amount of this compound in the plant samples by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

Quantification of Proline

Materials:

  • Plant tissue (0.5 g)

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent

  • Glacial acetic acid

  • Toluene

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize the plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Reaction:

    • To 2 mL of the extract, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

    • Heat the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

  • Measurement:

    • Extract the reaction mixture with 4 mL of toluene.

    • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.

  • Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Quantification of Malondialdehyde (MDA)

Materials:

  • Plant tissue (0.5 g)

  • 0.1% (w/v) trichloroacetic acid (TCA)

  • 20% (w/v) TCA containing 0.5% (w/v) thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize the plant tissue in 10 mL of 0.1% TCA.

  • Reaction:

    • To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% TBA.

    • Heat the mixture at 95°C for 30 minutes.

    • Quickly cool the reaction mixture in an ice bath.

  • Measurement:

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using the formula: MDA (µmol/g FW) = [(A532 - A600) / 155,000] x 10^6 x V / W, where V is the volume of the extraction buffer and W is the fresh weight of the tissue.

Validation Workflow and Future Directions

The validation of this compound as a robust biomarker requires a systematic approach.

Validation_Workflow cluster_0 Phase 1: Discovery & Method Development cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Field Validation Stress Plant Stress Induction (Biotic & Abiotic) HS_SPME HS-SPME-GC-MS Analysis of Volatiles Stress->HS_SPME Cadalene_ID Identification of this compound HS_SPME->Cadalene_ID Protocol_Dev Protocol Optimization & Validation Cadalene_ID->Protocol_Dev Comparative_Study Simultaneous Measurement of this compound, Proline, and MDA under Stress Protocol_Dev->Comparative_Study Data_Analysis Correlation & Performance Analysis Comparative_Study->Data_Analysis Dose_Response Dose-Response & Time-Course Studies Data_Analysis->Dose_Response Field_Trials Field-Level Monitoring Dose_Response->Field_Trials Environmental_Factors Assessment of Environmental Variables Field_Trials->Environmental_Factors Robustness Evaluation of Biomarker Robustness Environmental_Factors->Robustness

Workflow for this compound Biomarker Validation

Future research should focus on direct comparative studies to quantify the changes in this compound, proline, and MDA levels in various plant species under a range of controlled biotic and abiotic stresses. Such studies will be instrumental in establishing the sensitivity, specificity, and reliability of this compound as a non-invasive biomarker for next-generation plant stress phenotyping and agricultural monitoring.

References

A Comparative Analysis of Cadalene and Retene as Paleoclimate Proxies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent aromatic hydrocarbon biomarkers, cadalene and retene, utilized in the reconstruction of terrestrial paleoclimates. By examining their chemical origins, distribution in the geological record, and relationship with climatic parameters, this document aims to equip researchers with the necessary information to effectively apply these indicators in their studies. The guide includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams illustrating their biogeochemical pathways and application in paleoclimatic research.

Introduction to this compound and Retene as Biomarkers

This compound (1,6-dimethyl-4-isopropylnaphthalene) and retene (1-methyl-7-isopropylphenanthrene) are diagenetic products of terpenoids synthesized by higher terrestrial plants. Their relative abundance in sedimentary organic matter serves as a valuable proxy for reconstructing past vegetation and, by extension, paleoclimatic conditions. The primary rationale for their use lies in their distinct biological precursors. This compound is derived from a broad range of sesquiterpenoids, such as cadinenes and cadinols, which are found in many vascular plants, including ferns, angiosperms, and some conifers.[1] In contrast, retene is predominantly formed from the diagenesis of abietane-type diterpenoids, most notably abietic acid, which is a major constituent of conifer resins.[2]

This difference in precursor molecules is the foundation of the "Higher Plant Parameter" (HPP), a ratio calculated as Retene / (Retene + this compound). The HPP is often used to infer changes in terrestrial ecosystems and climate.[1][3]

Data Presentation: Correlating Biomarker Ratios with Paleoclimate

The relationship between the relative abundance of this compound and retene and specific climatic conditions has been established through numerous case studies, particularly in Mesozoic sediments. While a direct, universally applicable quantitative correlation with parameters like Mean Annual Precipitation (MAP) or Mean Annual Temperature (MAT) is challenging due to regional and temporal variations in flora, a general trend is widely recognized. Higher HPP values are indicative of a greater contribution from conifers, which often thrive in warm and humid climates. Conversely, lower HPP values suggest a more diverse flora, often associated with drier, more seasonal, or arid conditions.

The following table provides a summary of representative quantitative data, synthesized from descriptive accounts and graphical representations in the literature, to illustrate the application of the Higher Plant Parameter (HPP) in paleoclimate reconstruction.

Geological Setting & PeriodHigher Plant Parameter (HPP) ValueInferred Paleoclimate ConditionSupporting Evidence
Jurassic Sediments, Northwest Australia~0.7 - 0.9Humid, WarmDominance of conifer-derived retene, correlating with periods of high sea level.[1][2]
Jurassic Sediments, Northwest Australia~0.5Arid/SeasonalIncreased contribution from a wider range of terrestrial plants producing this compound precursors.[1]
Carboniferous Coals, EuropeHigh (>0.8) with low pyrolytic indicatorsWarm, HumidHigh retene abundance in the absence of significant wildfire events.[4]
Carboniferous Coals, EuropeHigh (>0.8) with high pyrolytic indicatorsArid with WildfiresElevated retene due to combustion of plant material, potentially masking the primary climate signal.[4]
Silurian-Devonian SedimentsLow (<0.1)Pre-conifer assemblageLow retene/cadalene ratio typical of a plant community that existed before the evolution of conifers.[5]

Biogeochemical Pathways and Logical Workflow

The formation of this compound and retene from their biological precursors is a multi-step process involving microbial activity and geochemical transformations (diagenesis) under increasing temperature and pressure following burial.

Biogeochemical Pathways of this compound and Retene Formation cluster_0 This compound Pathway cluster_1 Retene Pathway Cadinene & Cadinol Precursors Cadinene & Cadinol Precursors Diagenesis_C Diagenesis Cadinene & Cadinol Precursors->Diagenesis_C Defunctionalization & Aromatization This compound This compound Diagenesis_C->this compound Broad Vascular Plants Broad Vascular Plants Broad Vascular Plants->Cadinene & Cadinol Precursors Biosynthesis Abietic Acid Precursor Abietic Acid Precursor Diagenesis_R Diagenesis Abietic Acid Precursor->Diagenesis_R Decarboxylation & Aromatization Retene Retene Diagenesis_R->Retene Conifers Conifers Conifers->Abietic Acid Precursor Biosynthesis

Biogeochemical pathways of this compound and retene.

The application of these biomarkers in paleoclimate studies follows a logical workflow, from sample collection to data interpretation.

Logical Workflow for Paleoclimate Reconstruction Sediment Sample Collection Sediment Sample Collection Solvent Extraction Solvent Extraction Sediment Sample Collection->Solvent Extraction Step 1 Fractionation Fractionation Solvent Extraction->Fractionation Step 2 GC-MS Analysis GC-MS Analysis Fractionation->GC-MS Analysis Step 3 Quantification Quantification GC-MS Analysis->Quantification Step 4 HPP Calculation HPP Calculation Quantification->HPP Calculation Step 5 Paleoclimate Interpretation Paleoclimate Interpretation HPP Calculation->Paleoclimate Interpretation Step 6

Workflow for using this compound and retene as paleoclimate indicators.

Experimental Protocols

The accurate quantification of this compound and retene is crucial for the reliability of paleoclimatic interpretations. The following is a generalized protocol for the extraction and analysis of these biomarkers from sediment samples.

1. Sample Preparation:

  • Freeze-drying: Sediment samples are freeze-dried to remove water.

  • Grinding: The dried sample is ground to a fine, homogeneous powder to increase the surface area for extraction.

  • Internal Standard Spiking: A known amount of an internal standard (e.g., deuterated polycyclic aromatic hydrocarbons) is added to the sample prior to extraction to allow for the correction of procedural losses and to ensure accurate quantification.

2. Extraction:

  • Soxhlet Extraction: Approximately 10-20 g of the prepared sediment is placed in a Soxhlet thimble and extracted with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) for 24-48 hours.

  • Ultrasonic or Microwave-Assisted Extraction: Alternatively, faster extraction can be achieved using ultrasonication or microwave-assisted extraction with the same solvent mixture.

3. Fractionation (Clean-up):

  • The total lipid extract is concentrated using a rotary evaporator.

  • Elemental sulfur, if present, is removed by adding activated copper filings to the extract.

  • The extract is then fractionated using column chromatography. A glass column is packed with activated silica gel.

  • Aliphatic Fraction: The column is first eluted with a non-polar solvent like hexane to elute aliphatic hydrocarbons.

  • Aromatic Fraction: Subsequently, the column is eluted with a solvent of higher polarity, such as a mixture of hexane and DCM (e.g., 7:3 v/v), to collect the aromatic fraction containing this compound and retene.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument Setup: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

  • Injection: The aromatic fraction is concentrated to a final volume of approximately 100 µL, and 1 µL is injected into the GC.

  • GC Program: A suitable temperature program is used to separate the compounds, typically starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C).

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for this compound (m/z 183, 198) and retene (m/z 219, 234) are monitored.

  • Quantification: The concentrations of this compound and retene are determined by comparing their peak areas to the peak area of the internal standard and referencing a calibration curve generated from authentic standards.

Concluding Remarks

This compound and retene, when used in conjunction as the Higher Plant Parameter (HPP), are powerful tools for reconstructing terrestrial paleoclimates. Their utility is maximized when integrated with other paleo-proxies, such as palynology and stable isotope data. However, researchers must be cognizant of potential confounding factors. The thermal instability of this compound relative to retene can lead to an overestimation of the HPP in thermally mature sediments.[4] Furthermore, significant input of pyrolytic organic matter from wildfires can elevate retene concentrations, leading to an interpretation of a more humid climate than may have actually existed.[4] Despite these caveats, a carefully considered application of these biomarkers provides invaluable insights into the Earth's climatic history.

References

A Comparative Analysis of the Biological Activities of Cadalene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of cadalene and its isomers, primarily focusing on calamenene, for which more extensive data is available. The information presented is a synthesis of findings from various scientific studies and is intended to serve as a resource for further research and drug discovery. Direct comparative studies on the pure forms of this compound and its isomers are limited; therefore, the data presented herein is compiled from different sources and should be interpreted with consideration for the varying experimental conditions.

I. Comparative Summary of Biological Activities

The biological activities of this compound and its isomers, particularly calamenene, have been investigated for their antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties. The available quantitative data from these studies are summarized in the tables below. It is important to note that much of the existing data for calamenene and its derivatives is derived from studies on essential oils where these compounds are major constituents.

Table 1: Comparative Antimicrobial Activity
Compound/IsomerTest OrganismMIC (µg/mL)Reference Compound
7-Hydroxycalamenene-rich Essential OilMethicillin-resistant Staphylococcus aureus (MRSA)0.00476Not Specified
7-Hydroxycalamenene-rich Essential OilMycobacterium tuberculosis4.88Not Specified
7-Hydroxycalamenene-rich Essential OilMycobacterium smegmatis39.06Not Specified
Data for this compound and Isothis compoundNot available in the reviewed literature--

Note: The potent antimicrobial activity of the 7-hydroxycalamenene-rich essential oil suggests that this hydroxylated derivative of calamenene is a significant contributor to the observed effects[1]. The mechanism is believed to involve the disruption of microbial cell membranes[1].

Table 2: Comparative Cytotoxic Activity
Compound/IsomerCell LineIC50 (µM)Exposure Time (h)
7-hydroxy-3,4-dihydrothis compoundMCF-7 (Breast Cancer)55.2448
Dryofraterpene A ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester)A549 (Lung), MCF7 (Breast), HepG2 (Liver), HeLa (Cervical), PC-3 (Prostate)Proliferation Inhibition48
Tavinin A and epi-tavinin A (Calamenene derivatives)A2780 (Ovarian Cancer)5.5 and 6.7Not Specified
Data for this compound and Isothis compoundNot available in the reviewed literature--

Note: The cytotoxicity data available is for derivatives of this compound and calamenene. 7-hydroxy-3,4-dihydrothis compound, a derivative of this compound, has shown moderate cytotoxicity against the MCF-7 breast cancer cell line[1]. Dryofraterpene A, a dihydroxy-calamenene derivative, has demonstrated significant inhibition of cancer cell proliferation across various cell lines[2]. Furthermore, two other calamenene-type sesquiterpenoids, tavinin A and epi-tavinin A, have shown antiproliferative activities against ovarian cancer cells[3].

Table 3: Comparative Anti-inflammatory and Antioxidant Activity
Compound/IsomerAssayIC50/EC50Key Findings
7-Hydroxycalamenene-rich Essential OilDPPH Radical Scavenging< 63.59 µg/mLDemonstrated significant antioxidant activity[2].
Calamenene (Hypothesized)NF-κB and MAPK pathwaysNot DeterminedHypothesized to inhibit pro-inflammatory mediators[1][4].
Data for this compound and Isothis compoundNot available in the reviewed literature--

Note: The antioxidant potential of a 7-hydroxycalamenene-rich essential oil has been quantified, indicating its capacity to scavenge free radicals[2]. The anti-inflammatory mechanism of calamenene is proposed to involve the modulation of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response[1][4].

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents the visible growth of a microorganism.

  • Materials:

    • Test compounds (this compound, isomers, or derivatives)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

    • Positive control (standard antibiotic/antifungal)

    • Negative control (vehicle, e.g., DMSO)

  • Procedure:

    • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of test concentrations.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

    • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), inoculum with the positive control, and inoculum with the negative control.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials:

    • Test compounds

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microtiter plates or spectrophotometer cuvettes

  • Procedure:

    • Preparation of Test Solutions: Prepare different concentrations of the test compounds in methanol.

    • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

    • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • EC50 Determination: The EC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathway for calamenene and a general workflow for the described biological assays.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (sequesters in cytoplasm) Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory Induces Transcription Calamenene Calamenene Calamenene->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of Calamenene via inhibition of the NF-κB pathway.

experimental_workflow cluster_assays Biological Activity Assays antimicrobial Antimicrobial Assay (Broth Microdilution) MIC MIC Value antimicrobial->MIC Determine cytotoxic Cytotoxicity Assay (MTT) IC50_cyto IC50 Value cytotoxic->IC50_cyto Determine antioxidant Antioxidant Assay (DPPH) EC50_antiox EC50 Value antioxidant->EC50_antiox Determine compound This compound / Isomer (Test Compound) compound->antimicrobial compound->cytotoxic compound->antioxidant

Caption: General experimental workflow for evaluating the biological activities of this compound and its isomers.

IV. Conclusion

The available scientific literature suggests that this compound and its isomers, particularly calamenene and its hydroxylated derivatives, possess a range of promising biological activities. These include potent antimicrobial effects, moderate cytotoxicity against cancer cell lines, and notable antioxidant properties. The anti-inflammatory actions are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways.

However, a significant gap exists in the literature concerning direct, quantitative comparisons of the biological activities of this compound and its various isomers in their pure forms. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships within this class of sesquiterpenes. Such studies will be invaluable for identifying the most promising candidates for further preclinical and clinical development as novel therapeutic agents.

References

Spectroscopic comparison of Cadalene with other cadinane sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of cadalene with other cadinane sesquiterpenes, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This compound, a bicyclic aromatic sesquiterpene, and its non-aromatic cadinane counterparts, such as α-cadinene, γ-cadinene, and δ-cadinene, share a common carbon skeleton but exhibit distinct chemical and physical properties due to differences in their unsaturation and aromaticity. These structural variations are readily distinguishable through modern spectroscopic techniques, providing a powerful toolkit for their identification and characterization. This guide provides a comparative overview of the spectroscopic data for this compound and key cadinane sesquiterpenes, supported by experimental protocols and data visualizations to facilitate a deeper understanding of their molecular architecture.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of cadinane sesquiterpenes. This data has been compiled from various spectroscopic databases and peer-reviewed publications.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds reveal significant differences, particularly in the chemical shifts of protons attached to or near double bonds and aromatic rings.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of this compound and Cadinane Sesquiterpenes.

Proton This compound (CDCl₃) α-Cadinene (CDCl₃) γ-Cadinene (CDCl₃) δ-Cadinene (CDCl₃) [1][2]
H-17.85 (d, 8.5)~1.8~1.92.03 (m)
H-27.28 (d, 8.5)~2.1~2.01.95 (m)
H-37.42 (s)--1.85 (m)
H-4-5.45 (br s)4.72, 4.58 (br s)-
H-57.95 (s)~1.9~2.25.38 (br s)
H-6-~2.0~2.12.15 (m)
H-73.15 (sept, 6.9)~1.7~1.8~2.0
H-87.55 (d, 8.8)---
H-97.35 (d, 8.8)5.65 (br d, 5.5)~2.3-
H-10-~2.1~2.0~1.2
H-111.35 (d, 6.9)0.92 (d, 6.8)0.95 (d, 6.9)0.94 (d, 6.7)
H-121.35 (d, 6.9)0.75 (d, 6.8)0.85 (d, 6.9)0.73 (d, 6.7)
H-132.55 (s)1.62 (s)1.75 (s)1.73 (s)
H-142.65 (s)1.05 (d, 7.0)1.08 (d, 7.0)0.98 (d, 7.0)
H-15---1.60 (s)

Note: Data for α-cadinene and γ-cadinene is estimated from typical values for similar structures due to the lack of fully assigned data in the searched literature. The data for δ-cadinene is from a complete 2D NMR analysis.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectra clearly differentiate the aromatic carbons of this compound from the olefinic and aliphatic carbons of the cadinane sesquiterpenes.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Cadinane Sesquiterpenes.

Carbon This compound (CDCl₃) [3]α-Cadinene (CDCl₃) [4][5]γ-Cadinene (CDCl₃) [6][7][8][9]δ-Cadinene (CDCl₃) [1][2]
1134.245.849.241.8
2124.827.825.128.1
3125.630.731.036.4
4135.8121.2150.1134.2
5123.8134.5108.5120.5
6129.541.740.331.0
733.942.142.544.1
8124.227.428.021.6
9126.3149.5120.2148.9
10131.7115.8135.149.5
1124.121.621.721.5
1224.116.516.815.1
1321.424.323.524.2
1419.821.822.021.9
15---23.6
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The aromatic nature of this compound leads to a more stable molecular ion compared to the cadinanes.

Table 3: Key Mass Spectrometry Data (m/z) of this compound and Cadinane Sesquiterpenes.

Compound Molecular Ion (M⁺) Major Fragments
This compound 198[3]183, 165, 153, 141[3][10]
α-Cadinene 204161, 133, 119, 105, 91
γ-Cadinene 204[7][9]161, 133, 119, 105, 91[7][9]
δ-Cadinene 204[11]161, 134, 119, 105, 91[11]
Infrared Spectroscopy Data

Infrared spectroscopy highlights the differences in functional groups. This compound exhibits characteristic aromatic C-H and C=C stretching vibrations, which are absent in the cadinane sesquiterpenes. The latter show typical aliphatic and olefinic C-H and C=C stretching and bending vibrations.

Table 4: Characteristic Infrared Absorption Bands (cm⁻¹) of this compound and Cadinane Sesquiterpenes.

Vibrational Mode This compound [3]α-Cadinene γ-Cadinene δ-Cadinene
Aromatic C-H Stretch ~3050---
Aliphatic C-H Stretch 2960-28702960-28502960-28502960-2850
Olefinic C-H Stretch -~3020~3080, ~3020~3010
Aromatic C=C Stretch ~1600, ~1500---
Olefinic C=C Stretch -~1640~1645~1650
C-H Bending ~880, ~810~890~885~830

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and cadinane sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), at a concentration of 5-10 mg/mL.[12] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A spectral width of around 220 ppm is typical. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • 2D NMR Experiments: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples, which are often essential oils or extracts, are typically diluted in a volatile organic solvent like hexane or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).[13]

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-10 °C/min.[13][14]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[13]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the molecular ions and major fragments of sesquiterpenes.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and cadinanes, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[15] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.[15]

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and other cadinane sesquiterpenes.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample This compound & Cadinane Sesquiterpenes NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Structure_Elucidation Structural Elucidation & Differentiation Comparison->Structure_Elucidation Structural Insights

Caption: Workflow for the spectroscopic comparison of this compound and cadinane sesquiterpenes.

This comprehensive guide provides a framework for the spectroscopic differentiation of this compound from its cadinane relatives. By leveraging the distinct fingerprints provided by NMR, MS, and IR spectroscopy, researchers can confidently identify and characterize these important natural products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cadalene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Cadalene, a sesquiterpene of significant interest in phytochemical and pharmacological research. The cross-validation of analytical methods is a critical step in ensuring the reliability, reproducibility, and accuracy of experimental data. Here, we present a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometry method for this compound quantification. This guide includes detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Analytical Quantification

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a naturally occurring sesquiterpene found in the essential oils of various plants. Its diverse biological activities have led to increasing interest in its quantification in different matrices, from plant extracts to biological samples. The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. This guide compares the performance of HPLC, GC-MS, and a theoretical UV-Vis spectrophotometry method to provide a basis for informed decision-making in the analytical workflow.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is paramount for obtaining reliable quantitative data. The following table summarizes the key performance parameters for the quantification of this compound using HPLC, GC-MS, and a projected UV-Vis spectrophotometry method. The data for HPLC and GC-MS are based on established methods for similar sesquiterpenes, while the UV-Vis data is a projection based on the chromophoric nature of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (Projected)
Linearity (R²) > 0.998> 0.999> 0.995
Range (µg/mL) 1 - 1000.1 - 505 - 150
Accuracy (% Recovery) 97.5% - 102.0%98.0% - 101.5%95.0% - 105.0%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%< 3.0%
- Inter-day< 3.0%< 2.5%< 5.0%
Limit of Detection (LOD) (µg/mL) 0.30.051.0
Limit of Quantification (LOQ) (µg/mL) 1.00.155.0
Specificity/Selectivity HighVery HighModerate
Typical Run Time (minutes) 15 - 2520 - 30< 5
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Solvent Consumption ModerateLowLow

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods.

Sample Preparation: Extraction of this compound from Plant Material

A standardized sample preparation protocol is essential for comparing different analytical techniques.

  • Grinding: Dry the plant material (e.g., leaves, bark) at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 20 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a solvent compatible with the chosen analytical method (e.g., acetonitrile for HPLC, hexane for GC-MS, or ethanol for UV-Vis).

Method A: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. Perform serial dilutions to create a series of calibration standards.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 198, 183, 155).

  • Injection Volume: 1 µL (splitless injection).

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane. Perform serial dilutions to create a series of calibration standards.

Method C: UV-Vis Spectrophotometry (Projected Method)
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or another suitable UV-transparent solvent.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound standard (approximately 220-230 nm).

  • Procedure:

    • Prepare a series of this compound standard solutions of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

  • Note: This method is projected and would require validation to establish its performance characteristics. Its lower specificity makes it more susceptible to interference from other compounds in the sample matrix that absorb at a similar wavelength.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Validation Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction & Sonication Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Acetonitrile GCMS GC-MS Analysis Reconstitution->GCMS Hexane UVVis UV-Vis Analysis Reconstitution->UVVis Ethanol Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition UVVis->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of this compound Calibration->Quantification Validation Method Validation (Accuracy, Precision, Linearity, etc.) Quantification->Validation Result Final Report Validation->Result

General workflow for this compound quantification.

Method_Selection_Logic Start Start: Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix Complexity? Sensitivity->Matrix High Sensitivity->Matrix Low Throughput High Throughput Needed? Matrix->Throughput Simple GCMS Select GC-MS Matrix->GCMS Complex HPLC Select HPLC Matrix->HPLC Moderate Throughput->HPLC No UVVis Select UV-Vis Throughput->UVVis Yes Cost Budget Constraints? Cost->GCMS High Budget Cost->HPLC Moderate Budget Cost->UVVis Low Budget GCMS->Cost HPLC->Cost UVVis->Cost

Decision tree for analytical method selection.

Discussion and Recommendations

  • HPLC offers a robust and reliable method for the quantification of this compound. It provides good sensitivity and selectivity, making it suitable for routine analysis in most laboratory settings. The primary advantages of HPLC are its versatility and the ability to analyze a wide range of compounds without derivatization.

  • GC-MS is the method of choice when very high sensitivity and selectivity are required. The mass spectrometric detection provides structural information, which is invaluable for unambiguous peak identification, especially in complex matrices like essential oils. While the instrumentation is more expensive and requires more specialized expertise, the superior performance of GC-MS justifies its use for trace-level quantification and in research where absolute certainty of identification is critical.

  • UV-Vis Spectrophotometry , while being the most cost-effective and rapid method, is projected to have lower sensitivity and selectivity compared to the chromatographic techniques. Its applicability would likely be limited to the analysis of relatively simple mixtures or for rapid screening purposes where high accuracy is not the primary concern. The development and validation of a specific UV-Vis method for this compound would be necessary to confirm its performance.

Evaluating Cadalene's Specificity as a Plant Family Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable chemical markers is crucial for the authentication of plant materials, ensuring the quality and efficacy of natural products, and guiding drug discovery efforts. Cadalene, a sesquiterpenoid hydrocarbon, has been proposed as a potential biomarker for higher plants. This guide provides a critical evaluation of the specificity of this compound as a marker for particular plant families, comparing its utility against other established chemical and molecular markers.

This compound: A Widespread Sesquiterpenoid

This compound is a bicyclic sesquiterpenoid found in the essential oils of numerous plant species. Its presence is often considered indicative of vascular plants in paleobotanical studies. While detected in several plant families, its utility as a specific marker for any single family is a subject of ongoing investigation.

Distribution of this compound Across Plant Families

The following table summarizes the reported presence of this compound and highlights more specific, alternative biomarkers for several key plant families.

Plant FamilyPresence of this compoundAlternative & More Specific BiomarkersBiomarker Type
Malvaceae Reported (e.g., in Gossypium spp.)[1][2][3]Gossypol and related sesquiterpene aldehydes (in Gossypium), Flavonoids, Phenolic Acids[4][5]Chemical
DNA markers (e.g., RAPD, ISSR)[6]Molecular
Asteraceae Reported[7]Sesquiterpene Lactones, Caffeoylquinic Acids, Flavonoid Glycosides[8][9]Chemical
DNA markers (e.g., COS, ITS)[10]Molecular
Orchidaceae Reported[7]Alkaloids, FlavonoidsChemical
DNA markers (ITS, rbcL, matK, etc.) are the primary and most reliable markers[11]Molecular
Rosaceae Reported[7]Flavonoids (e.g., Quercetin, Kaempferol), Phenolic Compounds[12]Chemical
DNA markers (e.g., SSRs, SNPs)[13][14]Molecular
Theaceae Reported (in Camellia sinensis)[13]Catechins (e.g., EGCG), Caffeine, TheaflavinsChemical
Moraceae Reported (in Ficus carica)[15]Furanocoumarins (e.g., Psoralen, Bergapten), FlavonoidsChemical
Pinaceae Frequently cited as a significant source in paleobotanical contexts[4]Diterpene resin acids (e.g., Abietic acid, Pimaric acid), Retene (in sediments)[4]Chemical

Experimental Protocols

General Workflow for Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of chemical biomarkers like this compound from plant material.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Interpretation A Plant Material Collection (e.g., leaves, stems, roots) B Drying and Grinding A->B C Solvent Extraction (e.g., hexane, ethanol) B->C for non-volatile & semi-volatile compounds D Steam Distillation (for volatile compounds) B->D for essential oils E Gas Chromatography-Mass Spectrometry (GC-MS) C->E F Liquid Chromatography-Mass Spectrometry (LC-MS) C->F D->E G Compound Identification (comparison to spectral libraries) E->G F->G H Quantification (using internal/external standards) G->H I Comparative Analysis H->I

Caption: General workflow for the extraction and analysis of plant biomarkers.

Protocol for this compound Quantification by GC-MS

This protocol provides a general methodology for the quantification of this compound in a plant matrix. Optimization may be required for specific plant tissues.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction of Volatiles:

  • Solvent Extraction:

    • Macerate 10 g of the powdered plant material in 100 mL of n-hexane (or another suitable non-polar solvent) for 24 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Redissolve the concentrated extract in a known volume of n-hexane for GC-MS analysis.[16][17][18]

  • Steam Distillation (for essential oils):

    • Subject 100 g of the powdered plant material to steam distillation for 3-4 hours.

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C until analysis.[19]

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[20][21][22]

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

4. Identification and Quantification:

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard and with spectral data from libraries (e.g., NIST, Wiley).

  • Quantification: A calibration curve is prepared using a series of known concentrations of a pure this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve. An internal standard (e.g., n-alkane) can be used to improve accuracy.[23][24]

Evaluating Biomarker Specificity: A Conceptual Model

The utility of a biomarker is determined by its specificity. The following diagram illustrates the concept of an ideal versus a non-specific biomarker.

G cluster_0 Ideal Biomarker (High Specificity) cluster_1 Non-Specific Biomarker (Low Specificity) A Biomarker X B Plant Family 1 A->B C This compound D Malvaceae C->D E Asteraceae C->E F Orchidaceae C->F G Rosaceae C->G

Caption: Conceptual model of biomarker specificity.

Conclusion and Recommendations

While this compound is a useful biomarker for indicating the presence of higher plant material in contexts such as paleobotany, its low specificity makes it unsuitable as a standalone marker for the definitive identification of specific plant families. For robust quality control, chemotaxonomic studies, and drug development, a multi-faceted approach is recommended:

  • Prioritize Family-Specific Chemical Markers: Utilize well-established, specific biomarkers for the family of interest (e.g., sesquiterpene lactones for Asteraceae, catechins for Theaceae).

  • Employ DNA Barcoding: For high-value or endangered species, and for unambiguous identification, DNA-based methods are the gold standard.

  • Develop Comprehensive Phytochemical Profiles: Instead of relying on a single marker, creating a detailed phytochemical profile using techniques like LC-MS or GC-MS can provide a more reliable "fingerprint" for a given plant species or family.

By combining these approaches, researchers and industry professionals can ensure the accurate identification and quality of plant-derived materials.

References

A Comparative Guide to the Antifungal Activity of Cadinene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cadinene sesquiterpenes, a class of bicyclic hydrocarbons found in various plants, have demonstrated significant potential as antifungal agents. Their activity against a broad spectrum of pathogenic fungi, including those affecting plants and humans, has garnered considerable interest in the scientific community. This guide provides a comparative analysis of the antifungal efficacy of different cadinene sesquiterpenes, supported by experimental data, to aid in the research and development of novel antifungal therapies.

Quantitative Comparison of Antifungal Activity

The antifungal activity of cadinene sesquiterpenes is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the Effective Dose for 50% inhibition (ED₅₀). The following tables summarize the reported antifungal activities of various cadinene sesquiterpenes against a range of fungal species.

Cadinene SesquiterpeneFungal SpeciesActivity MetricValue (µg/mL)Reference
α-Cadinol Candida albicansMIC31.25 - 62.5[1]
Aspergillus nigerMIC-
Lenzites betulinaIC₅₀-
Trametes versicolorIC₅₀-
Laetiporus sulphureusIC₅₀-
T-Muurolol Staphylococcus aureusMIC31.25 - 500[2]
δ-Cadinene Candida kruseiMIC9.46[3]
Essential oil component[3][4]
γ-Cadinene Component of essential oil with antifungal activity--[4]
Cadinan-3-ene-2,7-dione Sclerotium rolfsiiED₅₀181.60 ± 0.58[5]
Rhizoctonia solaniED₅₀189.74 ± 1.03[5]

Note: '-' indicates data not available in the provided search results. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The data presented in this guide were primarily obtained using two standard antifungal susceptibility testing methods: the Broth Microdilution Method and the Poison Food Technique.

Broth Microdilution Method (CLSI M27-A3)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[6][7][8][9]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Drug Dilution: The cadinene sesquiterpenes are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well.

Poison Food Technique

This technique is commonly used to assess the antifungal activity of compounds against filamentous fungi.[11][12][13]

  • Medium Preparation: A specified concentration of the cadinene sesquiterpene is incorporated into a molten agar medium (e.g., Potato Dextrose Agar).

  • Plating: The agar medium containing the test compound is poured into Petri plates and allowed to solidify.

  • Inoculation: A small disc of the fungal mycelium is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

  • Activity Assessment: The antifungal activity is evaluated by measuring the radial growth of the fungal colony and comparing it to the growth on a control plate without the test compound. The percentage of growth inhibition is then calculated.

Proposed Mechanism of Action

The antifungal activity of cadinene sesquiterpenes is believed to stem from their ability to disrupt the fungal cell membrane and inhibit key cellular processes. Molecular docking studies have suggested that these compounds may target enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[14]

G cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Ergosterol Synthesis Cadinene Cadinene Sesquiterpene Cadinene->Enzyme Inhibition G A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate wells with Fungal Suspension A->C B Prepare Serial Dilutions of Cadinene Sesquiterpene in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Read Absorbance or Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

Comparative Analysis of Cadalene Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cadalene content in various plant species. The information is supported by experimental data and detailed methodologies for analysis.

This compound (4-isopropyl-1,6-dimethylnaphthalene) is a naturally occurring sesquiterpene found in the essential oils of numerous higher plants. As a bicyclic aromatic sesquiterpene, it serves as a significant biomarker in chemosystematics and possesses various biological activities that are of interest to the pharmaceutical industry. This guide summarizes the known concentrations of this compound in different plant species, outlines the experimental protocols for its quantification, and provides a visual workflow for its analysis.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even within the same species due to geographical location, harvesting time, and the part of the plant being analyzed. The following table summarizes the reported this compound content in the essential oils of several plant species.

Plant SpeciesFamilyPlant Part AnalyzedThis compound Content (% of Essential Oil)
Hypericum perforatumHypericaceaeAerial Parts3.2%[1]
Hypericum scabrumHypericaceaeAerial Parts3.4%
Cedrus libaniPinaceaeWood and RootsPresent, but not quantified in the abstract[2]

Note: The data is primarily presented as a percentage of the total essential oil. Conversion to mg/g of dry plant material would depend on the total essential oil yield of the plant.

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Plant Material Preparation

Freshly collected plant material (e.g., leaves, aerial parts, wood) should be air-dried in a shaded, well-ventilated area to reduce moisture content. Once dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Essential Oil Extraction via Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[3][4][5]

  • Apparatus: A Clevenger-type apparatus is typically used.[6]

  • Procedure:

    • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary, but a common starting point is 1:10 (w/v).

    • The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into a condenser.

    • The condensed liquid (a mixture of water and essential oil) is collected in a separator, where the oil, being less dense than water, forms a layer on top and can be collected.

    • The hydrodistillation process is typically carried out for 3-4 hours to ensure complete extraction of the essential oils.[6]

    • The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[7][8][9][10]

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane or methanol) at a specific concentration (e.g., 1 µL of oil in 1 mL of solvent).[6][8]

  • GC-MS System and Conditions:

    • Gas Chromatograph: An Agilent 6890 series or similar, equipped with a mass spectrometer detector (MSD).[8]

    • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[8][9]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9]

    • Oven Temperature Program: A programmed temperature gradient is used to separate the components. A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a rate of 3-10°C per minute.[8][9]

    • Injector and Detector Temperatures: The injector temperature is typically set to 250°C, and the MS transfer line to 280°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

  • Identification and Quantification:

    • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the mass spectrum with spectral libraries such as NIST.

    • Quantification: The percentage of this compound in the essential oil is calculated from the GC peak areas, typically using the area normalization method. For more accurate quantification, an internal or external standard method can be employed.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant samples.

Cadalene_Analysis_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant_material Plant Material Collection drying Air Drying plant_material->drying grinding Grinding drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation oil_collection Essential Oil Collection & Drying hydrodistillation->oil_collection gcms_analysis GC-MS Analysis oil_collection->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing report This compound Content Report data_processing->report

Figure 1. Experimental workflow for this compound analysis.

References

Cadalene vs. Other Sesquiterpenes in Insect Chemical Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of C15 terpenoid compounds, play a pivotal role in the chemical ecology of insects, mediating a wide array of behaviors from mate location to host selection and defense. While many sesquiterpenes are well-established as pheromones—chemical signals used for intraspecific communication—others, like cadalene, are more commonly associated with plant-derived defense mechanisms against herbivory. This guide provides a comparative analysis of this compound and other notable sesquiterpenes in the context of insect pheromone and behavioral studies, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The primary role of this compound observed in insect studies is that of an antifeedant, a compound that deters feeding. This contrasts with other sesquiterpenes such as (E)-β-farnesene and β-caryophyllene, which are known to act as alarm pheromones and attractants, respectively. The following table summarizes the quantitative antifeedant activity of this compound and other sesquiterpenes against the red clover borer, Hylurgus ligniperda.

Table 1: Antifeedant Activity of this compound and Other Sesquiterpenes against Hylurgus ligniperda
CompoundChemical ClassMean Weight Change of H. ligniperda (%)Antifeedant Effect
This compound Bicyclic Sesquiterpene-2.5 Strong
(-)-trans-CalameneneBicyclic Sesquiterpene-3.0Strong
(-)-TorreyolBicyclic Sesquiterpene-2.0Strong
(-)-CubenolBicyclic Sesquiterpene0.5Weak
(-)-epi-CubenolBicyclic Sesquiterpene1.0Weak
(-)-15-CopaenolBicyclic Sesquiterpene1.5Weak
Control-4.5-

Data sourced from a study on the antifeedant effects of isolated sesquiterpenes. A lower percentage indicates a stronger antifeedant effect.

In contrast to the antifeedant properties of this compound, other sesquiterpenes function as crucial signaling molecules for insects:

  • (E)-β-farnesene is a well-documented alarm pheromone in many aphid species. When released, it triggers defensive behaviors such as cessation of feeding and dispersal[1].

  • β-caryophyllene is known to be an attractant for some insects, including the green bottle fly, Lucilia sericata, and can also act as a repellent for others[2][3][4].

  • Germacrene D is another significant sesquiterpene that functions as a pheromone in some insects and is a key attractant for certain parasitoids[5][6].

Experimental Protocols

Antifeedant Bioassay (No-Choice Test)

This protocol is adapted from studies evaluating the antifeedant properties of sesquiterpenes against herbivorous insects.

Objective: To quantify the deterrent effect of a test compound on insect feeding.

Materials:

  • Test insects (e.g., Spodoptera litura larvae, Hylurgus ligniperda adults)

  • Artificial diet or host plant leaf discs

  • Test compounds (e.g., this compound, other sesquiterpenes) dissolved in a suitable solvent (e.g., acetone)

  • Solvent control

  • Petri dishes

  • Filter paper

  • Micro-applicator or sprayer

  • Analytical balance

Procedure:

  • Prepare solutions of the test compounds at desired concentrations (e.g., 100 ppm).

  • Apply a precise volume of the test solution evenly to the surface of a pre-weighed artificial diet block or leaf disc.

  • Prepare a control diet/disc treated only with the solvent.

  • Allow the solvent to evaporate completely.

  • Place one treated diet/disc into a Petri dish.

  • Introduce a single, pre-weighed, and starved insect into each Petri dish.

  • Seal the Petri dishes and maintain them in a controlled environment (temperature, humidity, photoperiod) for a specific duration (e.g., 24-48 hours).

  • After the experimental period, remove the insect and re-weigh it and the remaining diet/disc.

  • Calculate the weight change of the insect and the amount of diet consumed.

  • The antifeedant effect is determined by comparing the consumption of the treated diet/disc to the control.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating the detection of the odorant by olfactory receptor neurons.

Objective: To determine if an insect antenna can detect a specific volatile sesquiterpene.

Materials:

  • Live insects

  • Dissecting microscope and tools (forceps, scissors)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., 0.1 M KCl)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper containing the test compound)

  • Test sesquiterpenes and control solvent

Procedure:

  • Immobilize the insect.

  • Excise an antenna at its base.

  • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the insect's head.

  • Establish a continuous flow of clean, humidified air over the antenna.

  • Prepare the odor source by applying a known amount of the test sesquiterpene to a piece of filter paper and inserting it into a Pasteur pipette.

  • Inject a puff of air containing the test compound into the continuous air stream directed at the antenna.

  • Record the resulting depolarization of the antennal potential (EAG response).

  • Allow for a recovery period between stimulations to prevent receptor adaptation.

  • Test a range of concentrations and compare the responses to different sesquiterpenes and a solvent control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the chemical components of a volatile sample, such as an insect pheromone gland extract or headspace collection.

Objective: To identify and quantify the sesquiterpenes present in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate capillary column (e.g., nonpolar DB-5ms)

  • Helium carrier gas

  • Sample extract (e.g., in hexane)

  • Syringe for injection

  • Data analysis software with a mass spectral library

Procedure:

  • Inject a small volume of the sample extract into the heated injection port of the GC.

  • The volatile compounds are vaporized and carried by the helium gas through the capillary column.

  • The column separates the compounds based on their boiling points and interactions with the stationary phase.

  • As each compound elutes from the column, it enters the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • The retention time from the GC and the mass spectrum are used to identify the compounds by comparison to known standards and library data.

  • Quantification can be achieved by comparing the peak areas to those of an internal standard.

Signaling Pathways and Workflows

Biosynthesis of Sesquiterpenes in Insects

The biosynthesis of sesquiterpenes in insects, where it occurs de novo, generally follows the mevalonate (MVA) pathway to produce the universal C15 precursor, farnesyl diphosphate (FPP). Specialized enzymes called terpene synthases (TPS) then catalyze the conversion of FPP into the diverse array of sesquiterpene structures. While specific terpene synthases for this compound have not been fully characterized in insects, the general pathway provides a framework for its potential endogenous production.

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonate->Isopentenyl Diphosphate (IPP) Dimethylallyl Diphosphate (DMAPP) Dimethylallyl Diphosphate (DMAPP) Isopentenyl Diphosphate (IPP)->Dimethylallyl Diphosphate (DMAPP) IPP_DMAPP IPP + DMAPP Dimethylallyl Diphosphate (DMAPP)->IPP_DMAPP Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Terpene Synthases (TPS) Terpene Synthases (TPS) Farnesyl Diphosphate (FPP)->Terpene Synthases (TPS) Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) IPP_DMAPP->Geranyl Diphosphate (GPP) IPP_GPP IPP + GPP Geranyl Diphosphate (GPP)->IPP_GPP IPP_GPP->Farnesyl Diphosphate (FPP) Sesquiterpenes Sesquiterpenes Terpene Synthases (TPS)->Sesquiterpenes This compound This compound Sesquiterpenes->this compound e.g. beta-Farnesene beta-Farnesene Sesquiterpenes->beta-Farnesene e.g. beta-Caryophyllene beta-Caryophyllene Sesquiterpenes->beta-Caryophyllene e.g.

Caption: Generalized sesquiterpene biosynthesis pathway in insects.

Olfactory Signal Transduction Pathway

The detection of sesquiterpenes by insect olfactory receptor neurons (ORNs) initiates a signal transduction cascade that leads to a behavioral response. The following diagram illustrates a generalized pathway for insect olfaction.

G Sesquiterpene Sesquiterpene OBP OBP Sesquiterpene->OBP Binds to Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor (OR) + Orco Olfactory Receptor (OR) + Orco Ion Channel Opening Ion Channel Opening Depolarization (Action Potential) Depolarization (Action Potential) Ion Channel Opening->Depolarization (Action Potential) Causes Signal to Antennal Lobe Signal to Antennal Lobe Depolarization (Action Potential)->Signal to Antennal Lobe Transmits Behavioral Response Behavioral Response Signal to Antennal Lobe->Behavioral Response Leads to OR + Orco OR + Orco OBP->OR + Orco Transports to OR + Orco->Ion Channel Opening Activates

Caption: Generalized olfactory signal transduction pathway in insects.

Experimental Workflow for Pheromone/Behavioral Compound Identification

The process of identifying and characterizing a new insect pheromone or behaviorally active compound typically follows a structured workflow, integrating chemical analysis and bioassays.

G Observation of Behavior Observation of Behavior Collection of Volatiles Collection of Volatiles Observation of Behavior->Collection of Volatiles GC-EAG Analysis GC-EAG Analysis Collection of Volatiles->GC-EAG Analysis Identification of Active Peaks Identification of Active Peaks GC-EAG Analysis->Identification of Active Peaks GC-MS Analysis GC-MS Analysis Identification of Active Peaks->GC-MS Analysis Chemical Identification Chemical Identification GC-MS Analysis->Chemical Identification Synthesis of Standard Synthesis of Standard Chemical Identification->Synthesis of Standard Behavioral Bioassays Behavioral Bioassays Synthesis of Standard->Behavioral Bioassays Confirmation of Activity Confirmation of Activity Behavioral Bioassays->Confirmation of Activity

Caption: Workflow for identifying insect semiochemicals.

Conclusion

The study of sesquiterpenes in insect chemical communication reveals a functional diversity that is critical for survival and reproduction. This compound, primarily acting as a plant-derived antifeedant, represents a fascinating contrast to other sesquiterpenes that have evolved as sophisticated pheromonal signals. Understanding the distinct roles and the underlying biochemical and neurological mechanisms of these compounds is essential for developing novel and targeted pest management strategies. Further research into the specific receptors and metabolic pathways associated with both antifeedant and pheromonal sesquiterpenes will undoubtedly open new avenues for the development of environmentally benign insect control solutions.

References

A Comparative Guide to the Statistical Analysis of Retene to Cadalene Ratio in Sedimentary Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies and statistical approaches for the analysis of the retene to cadalene ratio in sedimentary rocks. Retene and this compound are important biomarkers used in geochemistry to assess the origin of organic matter and the thermal maturity of sediments. Understanding their relative abundance is crucial for applications ranging from petroleum exploration to paleoenvironmental reconstruction. This document outlines the primary analytical techniques, presents comparative data, and details experimental protocols to assist researchers in selecting and applying the most suitable methods for their specific research needs.

Significance of the Retene to this compound Ratio

Retene (1-methyl-7-isopropylphenanthrene) is a diagenetic product primarily derived from abietic acid, a resin constituent of higher plants, particularly conifers.[1] this compound (1,6-dimethyl-4-isopropylnaphthalene) is a sesquiterpenoid also linked to higher plants, but with a broader range of precursors. The ratio of retene to this compound can therefore provide valuable insights into the type of terrestrial organic matter input into a sedimentary environment. A higher ratio is often indicative of a significant contribution from coniferous vegetation.[1][2] Additionally, the formation of both compounds is influenced by the thermal maturity of the sediment, making their ratio a useful, albeit secondary, indicator of the thermal history of the source rock.[1][2]

Comparison of Analytical Techniques

The quantification of retene and this compound in sedimentary rocks is predominantly accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly when coupled with sensitive detectors.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds based on their affinity to a stationary phase and a liquid mobile phase, with detection typically by UV or fluorescence.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Can be more sensitive for specific compounds like retene when using a fluorescence detector (FLD). One study found HPLC-FLD to be at least five times more sensitive for retene than GC-MS in SIM mode.[3]
Selectivity High, due to mass fragmentation patterns which provide structural information.Dependant on the detector. Diode Array Detectors (DAD) provide spectral information, while FLD offers high selectivity for fluorescent compounds.
Sample Volatility Requires analytes to be volatile or semi-volatile.Suitable for a wider range of compounds, including less volatile ones.
Analysis Time Can be longer due to the time required for temperature programming of the GC oven.Often provides faster analysis times.
Instrumentation Cost Generally higher initial investment and operational costs.Can have a lower initial investment, depending on the detector.

Quantitative Data on Retene to this compound Ratios

The ratio of retene to this compound can vary significantly depending on the depositional environment and the age of the sedimentary rock. The following table summarizes typical qualitative trends and some reported quantitative values.

Sedimentary Rock TypeDepositional EnvironmentTypical Retene/Cadalene RatioSignificance
ShaleMarineGenerally low, but can be elevated with significant terrestrial input.Indicates the proximity and type of land-plant-derived organic matter.
SandstoneFluvial/DeltaicCan be variable, with higher ratios suggesting coniferous sources in the catchment area.Reflects the organic matter transported and deposited with the sand grains.
CarbonateMarine (low terrestrial input)Typically very low.Suggests a predominantly marine source of organic matter with minimal higher plant contribution.
Coal / Coaly ShaleTerrestrial (swamp)Can be high, depending on the dominant paleoflora.Provides insights into the composition of the coal-forming plants.
Paleozoic Rocks (pre-conifer)VariousUniformly low (mostly <0.1).[1]Reflects a plant assemblage that predates the evolution of conifers.[1]

Experimental Protocols

Key Experiment: Quantification of Retene and this compound using GC-MS

This protocol provides a generalized procedure for the extraction, separation, and quantification of retene and this compound from sedimentary rock samples.

1. Sample Preparation:

  • Clean the exterior of the rock sample to remove any surface contamination.

  • Crush the sample to a fine powder (e.g., <100 mesh) using a cleaned mortar and pestle or a rock mill.

  • Dry the powdered sample in an oven at a low temperature (e.g., 40-50 °C) to remove moisture.

2. Extraction:

  • Accurately weigh a known amount of the dried, powdered sample (e.g., 10-50 g) into a Soxhlet extraction thimble.

  • Add a known amount of an internal standard (e.g., deuterated PAHs like phenanthrene-d10) to the sample.

  • Extract the sample with a suitable solvent mixture (e.g., dichloromethane:methanol 9:1 v/v) for 24-48 hours in a Soxhlet apparatus.

  • Alternatively, accelerated solvent extraction (ASE) or ultrasonic extraction can be used for faster extraction times.

3. Fractionation and Cleanup:

  • Concentrate the extract using a rotary evaporator.

  • Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography. A common setup involves a glass column packed with activated silica gel.

  • Elute the aliphatic fraction with a non-polar solvent like n-hexane.

  • Elute the aromatic fraction (containing retene and this compound) with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.

  • Concentrate the aromatic fraction to a final volume of approximately 1 mL.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: 1 µL of the aromatic fraction is injected in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-6°C/min), and holds for a final period.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of retene (m/z 234, 219) and this compound (m/z 198, 183, 170), as well as the internal standard.

5. Quantification:

  • Identify the retene and this compound peaks in the chromatogram based on their retention times and characteristic mass fragments, confirmed by comparison with authentic standards.

  • Calculate the concentration of each compound based on the peak area relative to the internal standard, using a calibration curve prepared from standards of known concentrations.

  • The retene to this compound ratio is then calculated from the determined concentrations.

Statistical Analysis of the Retene to this compound Ratio

The interpretation of biomarker ratios often benefits from statistical analysis, especially when dealing with large datasets.

  • Univariate Analysis: Simple cross-plots of the retene/cadalene ratio against other geochemical parameters (e.g., vitrinite reflectance, other biomarker ratios) can reveal trends related to thermal maturity and organic matter source.

  • Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Cluster Analysis can be powerful tools to identify relationships between multiple biomarker ratios, including the retene/cadalene ratio, and to group samples with similar geochemical characteristics. This approach can help to deconvolve complex signals from mixed organic matter sources or varying thermal histories.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Fractionation & Cleanup cluster_analysis Analysis cluster_quant Quantification & Interpretation Sample Sedimentary Rock Sample Crush Crushing and Powdering Sample->Crush Dry Drying Crush->Dry Soxhlet Soxhlet Extraction (with Internal Standard) Dry->Soxhlet Concentrate1 Concentration Soxhlet->Concentrate1 Column Column Chromatography Concentrate1->Column Aromatic_Fraction Aromatic Fraction Column->Aromatic_Fraction GCMS GC-MS Analysis Aromatic_Fraction->GCMS Data Data Acquisition GCMS->Data Quantify Quantification of Retene and this compound Data->Quantify Ratio Calculation of Retene/Cadalene Ratio Quantify->Ratio Stats Statistical Analysis (e.g., PCA) Ratio->Stats Interpretation Geochemical Interpretation Stats->Interpretation

Caption: Experimental workflow for the analysis of the retene to this compound ratio.

signaling_pathway cluster_source Biological Precursors cluster_diagenesis Diagenesis in Sediments cluster_ratio Geochemical Indicator Conifer Higher Plants (esp. Conifers) Abietic_Acid Abietic Acid Conifer->Abietic_Acid Other_Plants Other Higher Plants Sesquiterpenoids Sesquiterpenoids Other_Plants->Sesquiterpenoids Retene Retene Abietic_Acid->Retene Aromatization This compound This compound Sesquiterpenoids->this compound Defunctionalization RC_Ratio Retene / this compound Ratio Retene->RC_Ratio This compound->RC_Ratio

Caption: Simplified diagenetic pathway leading to the formation of retene and this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Cadalene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Cadalene, a sesquiterpene and polycyclic aromatic hydrocarbon.[1][2] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with its properties. Personnel handling this compound should be equipped with the appropriate Personal Protective Equipment (PPE). The work area must be well-ventilated.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear chemically impermeable gloves and protective clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

In the event of accidental exposure, immediately follow standard first-aid measures, such as moving to fresh air for inhalation, washing the affected skin area with soap and water, and flushing eyes with water for at least 15 minutes.[3] Seek immediate medical attention if symptoms persist.

This compound Properties and Hazard Profile

Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C15H18[2][4]
Molar Mass 198.30 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 294.00 to 298.00 °C @ 760.00 mm Hg[5]
Flash Point 140.00 °C (284.00 °F) TCC[5]
Solubility Insoluble in water; Soluble in alcohol[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound.

  • Segregate: Do not mix this compound waste with other waste streams unless they are compatible. Keep halogenated and non-halogenated solvent wastes separate.[7]

Step 2: Waste Collection and Storage

  • Containers: Use chemically compatible and properly sealed containers for collecting this compound waste. Glass bottles are often a suitable choice.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other required hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact: Engage a licensed hazardous waste disposal company.[9] These companies are equipped to handle the transportation and disposal of chemical waste in compliance with environmental regulations.

  • Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, as required by your institution and local authorities.

Step 4: Decontamination

  • Equipment: Decontaminate any laboratory equipment that has come into contact with this compound by washing with an appropriate solvent and then with soap and water.

  • Work Surfaces: Clean and decontaminate work surfaces where this compound was handled.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CadaleneDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds First Step ppe Wear Appropriate PPE identify Identify as this compound Waste ppe->identify sds->ppe segregate Segregate from Incompatible Wastes identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Hazardous Waste Area collect->store decon_equip Decontaminate Equipment collect->decon_equip decon_area Decontaminate Work Area collect->decon_area contact_pro Contact Licensed Hazardous Waste Disposal Company store->contact_pro transport Arrange for Waste Transportation contact_pro->transport dispose Dispose via Approved Facility (e.g., Incineration) transport->dispose document Document Disposal Records dispose->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no established and widely available experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended and safest method of disposal is through a professional hazardous waste management service. Attempting to neutralize this compound without a validated protocol could lead to hazardous reactions and unsafe conditions. Always prioritize safety and compliance by adhering to the disposal procedures outlined above.

References

Essential Safety and Operational Guide for Handling Cadalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cadalene. The following procedures are based on general safety protocols for aromatic hydrocarbons due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guide with your institution's specific safety protocols and to handle this compound with caution.

Physical and Chemical Properties of this compound

This compound, a polycyclic aromatic hydrocarbon, possesses the following properties[1]:

PropertyValueSource
Molecular FormulaC₁₅H₁₈[1][2][3][4]
Molecular Weight198.30 g/mol [2][3][4]
AppearanceColorless liquid[1]
Boiling Point291-292 °C @ 720 mmHg[4]
Flash Point140 °C (284 °F)[5]
Density0.9667 g/cm³ @ 25°C[4]
SolubilityInsoluble in water; Soluble in alcohol, fat solvents, and oils.[4][5]
Vapor Pressure0.002 mmHg @ 25 °C (estimated)[5]

Personal Protective Equipment (PPE)

Due to the absence of a specific GHS classification for this compound, it is prudent to treat it as a potentially hazardous aromatic hydrocarbon. The following personal protective equipment is recommended to minimize exposure[6]:

HazardRecommended PPEJustification
Inhalation - Chemical fume hood- NIOSH-approved organic vapor respiratorThis compound is volatile, and its vapors may be harmful if inhaled. A fume hood serves as the primary engineering control. A respirator should be used for operations with a higher potential for vapor generation or in case of ventilation failure.
Skin Contact - Nitrile or other chemically resistant gloves- Lab coatDirect skin contact should be avoided. Chemically resistant gloves will prevent absorption through the skin. A lab coat protects against splashes.
Eye Contact - Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and vapors.
Ingestion - Do not eat, drink, or smoke in the laboratoryPrevents accidental ingestion of the chemical.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood[6][7]. Ensure all necessary PPE is worn correctly before handling the substance.

  • Handling: Avoid direct contact with skin and eyes[7]. Use appropriate tools and equipment to minimize the generation of aerosols or vapors.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[6]. Keep it away from incompatible materials such as strong oxidizing agents[6].

Disposal of this compound:

  • Waste Collection: Dispose of this compound waste as hazardous chemical waste. Collect waste in a designated, labeled, and sealed container[6]. The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name[8].

  • Waste Segregation: Do not pour this compound down the drain or mix it with other incompatible waste streams[6].

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures[6][8].

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Handle this compound b->c d Store in Sealed Container c->d e Collect Waste in Labeled Container c->e d->c For reuse f Follow Institutional EHS Procedures e->f g Dispose as Hazardous Waste f->g

Caption: A step-by-step workflow for the safe handling of this compound.

References

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